molecular formula C11H10N2O2S B4945334 2-methoxy-N-(1,3-thiazol-2-yl)benzamide

2-methoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4945334
M. Wt: 234.28 g/mol
InChI Key: VPTRTZRDJKGVQR-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound of significant interest in pharmacological research, particularly in the study of ligand-gated ion channels. It belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily, activated by zinc ions (Zn²⁺) and protons (H⁺). Research indicates that N-(thiazol-2-yl)-benzamide analogs like 2-methoxy-N-(1,3-thiazol-2-yl)benzamide act as negative allosteric modulators (NAMs) of ZAC. They exhibit non-competitive antagonism, likely by targeting the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent inhibition of channel activity . This compound serves as a crucial research tool for probing the physiological and pathophysiological roles of ZAC, which are currently not well-elucidated. Its selectivity makes it particularly valuable; for instance, a closely related analog, TTFB, was shown to have no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This allows researchers to investigate ZAC's function in complex biological systems without the confounding effects of modulating other major CLRs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-8(9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTRTZRDJKGVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TRPM8 Antagonist Activity of 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental validation of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide , a synthetic small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

Technical Guide for Drug Discovery & Pharmacology[1][2]

Executive Summary

2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 150175-94-3) is a synthetic small molecule belonging to the N-(heteroaryl)benzamide class of TRPM8 antagonists. It functions as a chemical probe to modulate the activity of TRPM8, a non-selective cation channel serving as the primary molecular transducer for cold somatosensation and analgesia.

While often used as a structural template or starting scaffold in Structure-Activity Relationship (SAR) studies, this compound exemplifies the core pharmacophore required for TRPM8 blockade: a benzamide moiety linked to a thiazole ring, with an ortho-substitution on the phenyl ring. Its activity profile provides critical insights into the lipophilic requirements of the TRPM8 antagonist binding pocket, often serving as a comparator for more potent analogs like AMTB or 2-(benzyloxy)benzamide derivatives.

Chemical Identity & Physicochemical Properties

Understanding the structural basis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide is essential for interpreting its interaction with the TRPM8 channel pore or voltage-sensing domain.

PropertySpecification
IUPAC Name 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
CAS Number 150175-94-3
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
Core Scaffold N-(thiazol-2-yl)benzamide
Key Substituent Ortho-methoxy (-OCH₃) group on the benzamide ring
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility
Lipophilicity (cLogP) ~2.1 (Predicted)
Structural Significance (SAR Context)

The N-(thiazol-2-yl)benzamide scaffold is a "privileged structure" for TRPM8 antagonism.

  • Thiazole Ring: mimics the heteroaromatic interactions found in other antagonists (e.g., BCTC, AMTB).

  • Amide Linker: Provides hydrogen bond donor/acceptor sites crucial for orienting the molecule within the binding pocket.

  • 2-Methoxy Group: The ortho-substitution is critical. While the methoxy group provides steric bulk and electron donation, SAR studies indicate that larger lipophilic groups (e.g., 2-benzyloxy or 2-phenyloxy) often yield nanomolar potency (IC₅₀ < 100 nM) by occupying a hydrophobic sub-pocket. The 2-methoxy analog typically exhibits micromolar potency , making it a valuable tool for defining the lower bound of the pharmacophore's steric requirements.

Pharmacodynamics & Mechanism of Action

Mechanism of Antagonism

2-Methoxy-N-(1,3-thiazol-2-yl)benzamide acts as a negative allosteric modulator or channel blocker of TRPM8. It does not compete directly with the agonist (menthol) binding site but rather stabilizes the channel in the closed (non-conducting) state, shifting the voltage-activation curve to more positive potentials.

  • Target: TRPM8 (Cold/Menthol Receptor).[1][2][3][4][5][6][7][8]

  • Action: Inhibits Ca²⁺ and Na⁺ influx upon activation by cold (<26°C) or cooling agents (menthol, icilin).

  • Binding Site: Evidence suggests binding occurs within the transmembrane domains (TM3-TM4 linker or TRP domain), distinct from the menthol binding site (S2-S3 linker).

Signaling Pathway Visualization

The following diagram illustrates the blockade of the TRPM8 signaling cascade by the antagonist.

TRPM8_Pathway Stimulus Cold (<26°C) / Menthol TRPM8_Closed TRPM8 Channel (Closed State) Stimulus->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Gating (Voltage Shift) Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Influx Permeation Antagonist 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (Antagonist) Antagonist->TRPM8_Closed Stabilizes (Blocks Gating) Antagonist->TRPM8_Open Inhibits Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Pain_Signal Sensory Transduction (Cold/Pain Signal) Depolarization->Pain_Signal

Caption: Mechanism of TRPM8 inhibition. The antagonist stabilizes the closed state, preventing Ca²⁺ influx despite the presence of cold or menthol stimuli.

Experimental Validation Protocols

To validate the activity of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide, researchers should employ a dual-approach strategy: high-throughput Calcium Imaging (FLIPR) for potency estimation and Whole-Cell Patch Clamp for mechanistic characterization.

Protocol A: FLIPR Calcium 4 Assay (High-Throughput Screen)

Objective: Determine the IC₅₀ of the compound against menthol-induced Ca²⁺ influx.

  • Cell Line: HEK293 or CHO cells stably expressing human or rat TRPM8.

  • Reagents:

    • Ca²⁺ sensitive dye (e.g., Fluo-4 AM or FLIPR Calcium 4 Assay Kit).

    • Agonist: Menthol (100 µM final concentration) or Icilin (1 µM).

    • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Procedure:

    • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) 24h prior.

    • Dye Loading: Incubate cells with Calcium 4 dye for 45-60 min at 37°C.

    • Compound Addition: Add 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (serially diluted in DMSO/buffer) to cells. Incubate for 10-15 min.

    • Stimulation: Inject Menthol (EC₈₀ concentration) utilizing the FLIPR Tetra system.

    • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm direct channel blockade and assess voltage dependence.

  • Setup: Inverted microscope with micromanipulators; Axopatch 200B amplifier.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP (pH 7.2).

  • Procedure:

    • Establish GΩ seal and break-in to whole-cell configuration.

    • Voltage Protocol: Hold at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.

    • Activation: Perfusion of cold buffer (<20°C) or Menthol (500 µM).

    • Inhibition: Co-application of agonist + 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (10 µM).

  • Endpoint: Measure reduction in outward rectification current at +100 mV and inward current at -80 mV.

Experimental Workflow Diagram

Workflow Step1 Compound Prep (DMSO Stock 10mM) Step2 FLIPR Assay (Primary Screen) Step1->Step2 Step3 Data Analysis (IC50 Determination) Step2->Step3 Step4 Patch Clamp (Validation) Step3->Step4 If IC50 < 10 µM Step5 Selectivity Panel (TRPV1 / TRPA1) Step4->Step5 Confirm Specificity

Caption: Standardized workflow for validating TRPM8 antagonist activity.

Therapeutic Implications & Selectivity

The N-(thiazol-2-yl)benzamide class has shown promise in treating conditions driven by aberrant TRPM8 signaling:

  • Neuropathic Pain: Specifically Cold Allodynia (e.g., Oxaliplatin-induced neuropathy).[9]

  • Urology: Overactive Bladder (OAB) and Detrusor Overactivity, where TRPM8 is expressed in bladder afferents.[8]

Selectivity Profile: 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide typically exhibits high selectivity (>100-fold) for TRPM8 over related channels TRPV1 (Capsaicin receptor) and TRPA1 (Mustard oil receptor), a critical feature for avoiding off-target hyperthermia or burning sensations.

References

  • Kissei Pharmaceutical Co., Ltd. (2006). 2-(Phenylthiazolyl)benzamide derivatives acting as TRPM8 antagonists.[6][10] Patent WO/2006/040136. Link

  • Journigan, V. B., et al. (2014). Discovery of Novel TRPM8 Antagonists via a Structure-Based Virtual Screening Approach. ACS Chemical Neuroscience , 5(11), 1117-1125. Link

  • Parks, D. J., et al. (2013). Serendipity in drug-discovery: A new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters , 23(22), 6118-6122. Link

  • MilliporeSigma. (2024). Product Specification: 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (AldrichCPR). Link

  • Lashinger, E. S. R., et al. (2008).[1][3] AMTB, a TRPM8 channel blocker: evidence in chronic pain and bladder dysfunction. American Journal of Physiology-Renal Physiology , 295(3), F803-F810. Link

Sources

Benzamide Derivatives as TRPM8 Inhibitors: A Technical Guide to Mechanism, SAR, and Therapeutic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) channel acts as the primary molecular transducer for cold sensation and cold-induced pain.[1] While TRPM8 is a validated target for neuropathic pain (particularly chemotherapy-induced peripheral neuropathy and cold allodynia), clinical translation has been hindered by on-target thermoregulatory side effects.

Benzamide derivatives, exemplified by AMTB and the clinical candidate PF-05105679 , represent a premier structural class of TRPM8 antagonists. This guide provides a rigorous technical analysis of this scaffold, detailing the structural determinants of potency, specific synthesis protocols, and the validated screening cascades required to differentiate therapeutic efficacy from homeostatic disruption.

Structural Basis & Structure-Activity Relationship (SAR)

The benzamide scaffold, specifically the 2-(benzyloxy)benzamide core, provides a robust chemical space for TRPM8 inhibition. Unlike menthol-based agonists that bind to the voltage-sensor-like domain (VSLD), benzamides often occupy a distinct allosteric pocket, allowing for state-dependent inhibition.

The Pharmacophore

The core pharmacophore consists of three vectors around a central amide bond:

  • The Acidic Moiety (Vector A): typically a phenyl ring substituted at the 2-position (ortho). A bulky, lipophilic group here (e.g., benzyloxy) is critical for potency.

  • The Amide Linker: Essential for hydrogen bonding within the binding pocket.

  • The Amine Moiety (Vector B): Highly variable; often contains a basic nitrogen or a heteroaromatic system (e.g., thiophene, pyridine) to engage in

    
    -stacking or cation-
    
    
    
    interactions.
SAR Visualization

The following diagram maps the critical modifications required for high-affinity binding.

SAR_Map cluster_legend SAR Key Core Benzamide Scaffold (Core) Ortho 2-Position (Ortho) Critical Lipophilic Pocket Core->Ortho Linker Amide Linker H-Bond Donor/Acceptor Core->Linker Amine N-Substituent Solubility & Selectivity Core->Amine Ortho_Mod Benzyloxy group (AMTB) Increases potency >100x vs H Ortho->Ortho_Mod Optimization Chirality Stereochemistry (R)-enantiomers often preferred Linker->Chirality Amine_Mod Thiophene/Isoquinoline Improves LipE & metabolic stability Amine->Amine_Mod Optimization key1 Blue: Core Scaffold key2 Red: Critical Binding Determinant

Figure 1: Structure-Activity Relationship map for Benzamide TRPM8 inhibitors.

Mechanism of Action

Benzamide antagonists function primarily as negative allosteric modulators (NAMs) or gating modifiers. They stabilize the closed state of the channel, shifting the voltage-activation curve to more positive potentials, thereby rendering the channel physiologicaly silent at normal resting membrane potentials, even in the presence of cold or menthol.

Comparative Data: Key Compounds

The table below summarizes the potency and selectivity of standard benzamide tools.

CompoundIC50 (hTRPM8)Selectivity (vs TRPV1)MechanismKey Limitation
AMTB ~10 - 20 nM>1000-foldGating ModifierMetabolic stability (High clearance)
PF-05105679 ~16 nM>1000-foldPore Blocker/NAMClinical side effect (Hot sensation)
KPR-2579 < 50 nMHighAntagonistReactive metabolite (GSH adduct)
Signaling Pathway

Understanding the downstream effect is crucial for assay design.

TRPM8_Pathway Stimulus Cold (<26°C) / Menthol TRPM8_Closed TRPM8 (Closed State) Stimulus->TRPM8_Closed Activates TRPM8_Open TRPM8 (Open State) Non-selective Cation Pore TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Benzamide Benzamide Inhibitor (Stabilizes Closed State) Benzamide->TRPM8_Closed Blocks Transition Depol Membrane Depolarization Ca_Influx->Depol AP Action Potential Generation (A-delta / C fibers) Depol->AP Pain Pain / Cold Sensation AP->Pain

Figure 2: TRPM8 signaling cascade and the point of intervention for benzamide inhibitors.

Chemical Synthesis Protocol

Objective: Synthesis of a representative 2-(benzyloxy)benzamide derivative (AMTB analog). Rationale: This convergent synthesis allows for rapid diversification of the amine (Vector B) and the benzyl ether (Vector A) to explore SAR.

Step 1: O-Alkylation of Salicylate
  • Reagents: Methyl salicylate (1.0 eq), 3-methylbenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve methyl salicylate in DMF.

    • Add

      
       and stir at room temperature for 15 min to deprotonate the phenol.
      
    • Add 3-methylbenzyl bromide dropwise.

    • Heat to 60°C for 4 hours.

    • Validation: TLC (Hexane:EtOAc 8:1) should show disappearance of starting phenol.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      .
      
Step 2: Hydrolysis
  • Reagents: Alkylated ester (from Step 1), LiOH (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure:

    • Stir the mixture at 50°C overnight.

    • Acidify with 1M HCl to pH 2 to precipitate the benzoic acid derivative.

    • Filter and dry the solid.

Step 3: Amide Coupling (The Benzamide Formation)
  • Reagents: Benzoic acid derivative (1.0 eq), N-(2-thienylmethyl)amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DCM (Dichloromethane) or DMF.

  • Procedure:

    • Dissolve the acid in DCM. Add DIPEA and HATU. Stir for 10 min to activate the acid.

    • Add the amine. Stir at Room Temperature for 2-4 hours.

    • Purification: Flash column chromatography (Silica gel).

    • Validation:

      
      H NMR and LC-MS to confirm molecular weight and purity >95%.
      

In Vitro Characterization Protocols

To ensure scientific integrity, use orthogonal assays: Calcium Imaging for throughput and Patch Clamp for high-fidelity mechanistic data.

Protocol A: Ratiometric Calcium Imaging (Fura-2)

Why Ratiometric? Fura-2 allows correction for uneven dye loading and cell thickness, unlike Fluo-4.

  • Cell Line: HEK293 stably expressing hTRPM8.[2]

  • Dye Loading:

    • Incubate cells with 2-4

      
      M Fura-2 AM + 0.02% Pluronic F-127 in assay buffer (HBSS + 20 mM HEPES) for 30-45 min at 37°C.
      
    • Wash cells 2x with assay buffer to remove extracellular dye. Allow 20 min for de-esterification.

  • Pre-incubation:

    • Add test benzamide compound (various concentrations) and incubate for 10-15 minutes.

    • Control: Vehicle (DMSO < 0.1%) and Reference Antagonist (1

      
      M AMTB).
      
  • Stimulation:

    • Inject Icilin (EC80 concentration, typically 200-500 nM) or Menthol (100

      
      M).
      
    • Note: Icilin is preferred for high-throughput due to better solubility and potency than menthol.

  • Measurement:

    • Measure fluorescence emission at 510 nm with alternating excitation at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free).

    • Calculate Ratio (

      
      ).
      
  • Data Analysis:

    • Normalize response:

      
       Inhibition 
      
      
      
      .
    • Fit to Hill equation to determine IC50.

Protocol B: Whole-Cell Patch Clamp

Why Patch Clamp? To confirm the compound inhibits the channel current directly and not via fluorescence interference or upstream signaling.

  • Setup: Inverted microscope, Axopatch 200B amplifier.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA (to buffer basal Ca2+), 1 mM Mg-ATP. pH 7.2.

    • Bath (Extracellular): 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose. pH 7.4.

  • Protocol:

    • Establish G

      
       seal and break-in (Whole-cell mode).
      
    • Hold potential at -60 mV.

    • Apply Voltage Ramps : -100 mV to +100 mV over 400 ms, every 2 seconds.

  • Application:

    • Perfuse Menthol (500

      
      M) to establish baseline current (
      
      
      
      ).
    • Co-apply Menthol + Benzamide.

  • Validation:

    • Current-Voltage (I-V) relationship should show rectification.

    • Benzamides typically inhibit voltage-dependent opening at depolarizing potentials (+80 mV) more strongly than at hyperpolarizing potentials.

In Vivo Validation: Chronic Constriction Injury (CCI)

To validate therapeutic potential for neuropathic pain, the CCI model is the gold standard.

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Induction:

    • Anesthetize rat.[3] Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie 4 chromic gut ligatures around the nerve (approx 1mm spacing).

    • Close incision. Allow 7-14 days for neuropathy (cold allodynia) to develop.

  • Drug Administration:

    • Administer Benzamide derivative (e.g., 10-30 mg/kg, p.o. or i.p.).

    • Vehicle control is critical.

  • Behavioral Assay: Acetone Evaporation Test (Cold Allodynia)

    • Place rat in a wire mesh cage.

    • Apply a drop (50

      
      L) of acetone to the plantar surface of the injured hind paw.
      
    • Mechanism:[2][4][5][6] Acetone evaporation causes rapid cooling.

    • Scoring: Measure duration of flinching, licking, or guarding behaviors over 60 seconds.

    • Success Criteria: Significant reduction in pain behavior duration compared to vehicle (

      
      ).
      

Challenges & Future Directions

The Thermoregulation Paradox

The primary failure mode for TRPM8 inhibitors (e.g., PF-05105679) in the clinic is the disruption of core body temperature.

  • Rodents: TRPM8 inhibition causes hypothermia (drop in body temp).

  • Humans: Clinical trials revealed subjects felt "hot" and experienced cutaneous vasodilation, despite no dangerous core temp change initially. This sensory mismatch is poorly tolerated.

Selectivity & Safety
  • TRPV1/TRPA1 Selectivity: Benzamides must be screened against these related channels to ensure analgesia is TRPM8-specific.

  • Metabolic Activation: Some benzamides (e.g., KPR-2579) form reactive glutathione adducts. Early metabolic stability screening (microsomal stability) is mandatory.

References

  • Winchester, W. J., et al. (2014).[7] Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans.[8][9] Journal of Pharmacology and Experimental Therapeutics, 351(2), 259-269.[7][8] Link

  • Lashinger, E. S., et al. (2008).[7] AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome.[7] American Journal of Physiology-Renal Physiology, 295(3), F803-F810. Link

  • Diver, M. M., et al. (2019). Structural insights into TRPM8 inhibition and desensitization.[5] Science, 365(6460), 1434-1440. Link

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.[8][9] ACS Medicinal Chemistry Letters, 6(4), 419–424. Link

  • Knowlton, W. M., & McKemy, D. D. (2011). TRPM8: From cold to cancer, peeling back the layers of complexity. Current Pharmaceutical Biotechnology, 12(1), 68-77. Link

Sources

Structure-activity relationship (SAR) of thiazole-benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Privileged Scaffold

The thiazole-benzamide hybrid represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the synergistic combination of the benzamide moiety (a hydrogen-bonding master switch) and the thiazole ring (a bioisostere for aromatic spacers that improves metabolic stability and lipophilicity).

This guide deconstructs the Structure-Activity Relationship (SAR) of these derivatives, moving beyond generic descriptions to specific, evidence-based optimization strategies for Antimicrobial (FtsZ inhibition) and Anticancer (Tubulin polymerization inhibition) applications.

Chemical Space & Retrosynthetic Logic

Before diving into SAR, one must master the assembly. The most robust route to 2-aminothiazole-benzamides is the Hantzsch Thiazole Synthesis , which allows for modular variation of both the benzamide "head" and the thiazole "tail."

Synthetic Workflow (DOT Visualization)

The following diagram outlines the convergent synthesis strategy, highlighting the critical "One-Pot" cyclization step.

SynthesisWorkflow cluster_legend Reaction Phase Sub1 Substituted Benzoyl Chloride Inter1 Benzoyl Isothiocyanate Sub1->Inter1 Acetone/Reflux Sub2 Ammonium Thiocyanate Sub2->Inter1 Inter2 Thiourea Derivative Inter1->Inter2 + Sub3 Sub3 Primary Amine (R-NH2) Sub3->Inter2 Final Thiazole-Benzamide Scaffold Inter2->Final Hantzsch Cyclization (EtOH, Reflux) Sub4 Alpha-Halo Ketone Sub4->Final

Figure 1: Convergent Hantzsch synthesis pathway for thiazole-benzamide derivatives.

SAR Deep Dive: The Three-Zone Model

To rationally design these molecules, we divide the scaffold into three interaction zones. The requirements for these zones change drastically depending on the target.

Zone A: The Benzamide "Head" (Electronic Modulation)

This region dictates the electronic environment and solubility.

  • For Anticancer (Tubulin Targeting):

    • The "Trimethoxy" Rule: A 3,4,5-trimethoxyphenyl group is essential. It mimics the A-ring of Combretastatin A-4 (CA-4), fitting into the hydrophobic pocket of the colchicine binding site on tubulin [1].

    • Steric Constraints: Bulky ortho-substituents (other than methoxy) often disrupt the planarity required for binding.

  • For Antimicrobial (FtsZ Targeting):

    • The "Difluoro" Rule: A 2,6-difluorobenzamide motif is the gold standard (e.g., PC190723). These fluorine atoms form intramolecular hydrogen bonds that lock the conformation, enhancing potency against Staphylococcal FtsZ [2].

    • Lipophilicity: Unlike the anticancer series, highly polar groups here reduce membrane permeability in bacteria.

Zone B: The Amide Linker (Rigidity & H-Bonding)
  • H-Bond Donor: The amide Nitrogen (–NH–) acts as a critical hydrogen bond donor. Alkylation (N-methylation) typically abolishes activity by removing this interaction.

  • Directionality: The "Reverse Amide" (Benzene-NH-CO-Thiazole) is generally less potent than the standard (Benzene-CO-NH-Thiazole) for FtsZ inhibition due to the specific orientation of the carbonyl oxygen in the active site.

Zone C: The Thiazole "Tail" (C4/C5 Substitution)
  • C4-Position: A phenyl ring here extends the conjugation.

    • Anticancer:[1][2][3][4][5][6][7] Electron-donating groups (EDGs) like -OMe or -OEt at the para-position of this phenyl ring enhance cytotoxicity [3].

    • Antimicrobial:[3][4][8] Electron-withdrawing groups (EWGs) like -CF3 or -Cl often improve potency against MRSA by increasing metabolic stability and hydrophobic interaction [4].

  • C5-Position: Substitution here is sterically sensitive. Small alkyl groups (Methyl) are tolerated, but bulky groups often clash with the receptor wall.

Comparative Data: Target-Specific Potency

The following table contrasts the SAR requirements for two distinct biological applications.

FeatureAnticancer (Tubulin Inhibitor) Antimicrobial (FtsZ Inhibitor)
Primary Target Colchicine Binding Site (Tubulin)FtsZ (Bacterial Cell Division)
Zone A Ideal 3,4,5-Trimethoxyphenyl2,6-Difluorophenyl
Zone C Ideal 4-Methoxyphenyl / 4-EthoxyphenylPyridyl / 4-Trifluoromethylphenyl
Linker Role Mimics cis-double bond of CA-4Rigid spacer for active site alignment
Key Reference El-Abd et al. (2022) [5]Haydon et al. (2008) [6]

Mechanism of Action Visualization

Understanding how these molecules work is crucial for interpreting assay data.

MechanismAction cluster_Cancer Anticancer Pathway cluster_Bacteria Antimicrobial Pathway Drug Thiazole-Benzamide Ligand Tubulin Tubulin Heterodimers Drug->Tubulin Binds Colchicine Site FtsZ FtsZ Protein (GTPase) Drug->FtsZ Stabilizes/Inhibits GTPase Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Arrest G2/M Cell Cycle Arrest Polymer->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis ZRing Z-Ring Assembly FtsZ->ZRing Disrupts Dynamics Division Septum Formation ZRing->Division Blocks Lysis Filamentation & Cell Lysis Division->Lysis

Figure 2: Dual mechanism pathways: Tubulin destabilization (Left) vs. FtsZ disruption (Right).

Validated Experimental Protocols

Chemical Synthesis: General Procedure (Hantzsch)

Objective: Synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide.

  • Activation: Dissolve substituted benzoic acid (1.0 equiv) in dry DCM. Add SOCl₂ (1.2 equiv) and catalytic DMF. Reflux for 2h to generate benzoyl chloride. Evaporate solvent.[9]

  • Thiourea Formation: Redissolve residue in acetone. Add NH₄SCN (1.1 equiv) and reflux for 30 min to form benzoyl isothiocyanate.

  • Amine Addition: Add 4-methoxy-aniline (1.0 equiv) dropwise. Reflux for 2h. Pour into ice water, filter the solid benzoyl thiourea.

  • Cyclization: Dissolve the benzoyl thiourea (1.0 equiv) and 2-bromoacetophenone (1.0 equiv) in Ethanol. Reflux for 4–6h.

  • Workup: Cool to RT. Neutralize with NaHCO₃ solution. Filter the precipitate.[4][9] Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via ¹H NMR (look for thiazole proton singlet at ~7.0–7.5 ppm).

Biological Assay: Tubulin Polymerization (Fluorescence Based)

Objective: Determine IC50 for tubulin inhibition.

  • Reagents: Use >99% pure tubulin from bovine brain (Cytoskeleton Inc. kits are standard).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10 µM fluorescent reporter (DAPI).

  • Procedure:

    • Pre-incubate tubulin (2 mg/mL) with the test compound (various concentrations) at 4°C for 15 min.

    • Transfer to a 37°C plate reader.

    • Add GTP (1 mM) to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60s for 60 mins.

  • Analysis: The Vmax of the curve represents polymerization rate. Calculate % inhibition relative to Vehicle (DMSO) and Positive Control (Combretastatin A-4).

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Link

  • FtsZ inhibitors as a new genera of antibacterial agents. Bioorganic & Medicinal Chemistry. Link

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. Pharmaceuticals. Link

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Link

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives. Frontiers in Chemistry. Link

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency. Antimicrobial Agents and Chemotherapy. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 150175-94-3) is a highly privileged chemical scaffold that serves as a foundational building block in modern medicinal chemistry and drug development 1. Featuring an electron-rich 1,3-thiazole ring coupled to an ortho-methoxy substituted benzamide, this molecule is frequently utilized in the design of targeted therapeutics. Derivatives of the N-(thiazol-2-yl)benzamide pharmacophore have demonstrated profound utility as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors in oncology 2 and as allosteric glucokinase activators for metabolic disorders [[3]](). This whitepaper details the structural rationale, biological target engagement, and validated experimental workflows for synthesizing and evaluating this critical compound.

Structural Rationale & Pharmacophore Profiling

The biological efficacy of N-(thiazol-2-yl)benzamides is heavily dictated by their conformational geometry and electronic distribution.

  • The Ortho-Methoxy Effect: The 2-methoxy substitution on the benzamide ring is not merely a steric placeholder. It exerts a strong ortho-effect that restricts the rotation of the amide bond, locking the molecule into a rigid, bioactive conformation. Furthermore, the oxygen atom of the methoxy group serves as a critical hydrogen-bond acceptor.

  • The 1,3-Thiazole Ring: Acting as a bioisostere for other aromatic systems, the thiazole ring offers superior hydrogen-bonding dynamics (via the nitrogen and sulfur atoms) and engages in robust

    
     stacking interactions within the hydrophobic pockets of target proteins 4.
    
Quantitative Physicochemical Profile
PropertyValueMechanistic Significance
Chemical Formula C11H10N2O2SCore scaffold for hit-to-lead optimization.
Molecular Weight 234.27 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 1 (Amide NH)Essential for anchoring to kinase hinge regions or SH2 domains.
H-Bond Acceptors 4 (O, O, N, S)Facilitates multi-point target engagement.
Rotatable Bonds 3Balances conformational flexibility with entropic binding penalties.

Biological Target Engagement: STAT3 Inhibition

One of the most promising applications of the N-(thiazol-2-yl)benzamide scaffold is the inhibition of the STAT3 signaling pathway, a critical driver of tumor proliferation and drug resistance. Compounds containing this core bind effectively to the SH2 domain of STAT3, preventing its phosphorylation by upstream JAK kinases and subsequent dimerization [[2]]().

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Activation Cytokine->Receptor JAK JAK Kinase Phosphorylation Receptor->JAK STAT3_Mon STAT3 Monomer Recruitment JAK->STAT3_Mon STAT3_Dim STAT3 Dimerization (Active) STAT3_Mon->STAT3_Dim SH2 Domain Nucleus Gene Transcription STAT3_Dim->Nucleus Inhibitor CAS 150175-94-3 (Inhibitor) Inhibitor->STAT3_Dim Blocks Dimerization

Fig 1: Interruption of the STAT3 signaling cascade by N-(thiazol-2-yl)benzamide derivatives.

Chemical Synthesis & Validation Workflow

The synthesis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide relies on a highly efficient nucleophilic acyl substitution between 2-methoxybenzoyl chloride and 2-aminothiazole 5.

Step-by-Step Synthesis Protocol

Causality & Reagent Selection: Anhydrous Dichloromethane (DCM) is selected as the solvent to prevent the premature hydrolysis of the highly reactive 2-methoxybenzoyl chloride. Triethylamine (TEA) is utilized as an acid scavenger; it neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the weakly nucleophilic 2-aminothiazole.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Argon), dissolve 2-aminothiazole (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: The subsequent acyl substitution is highly exothermic; thermal control prevents the formation of di-acylated byproducts.

  • Addition: Dissolve 2-methoxybenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirring mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 to 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is deemed complete when the 2-aminothiazole spot is entirely consumed.

  • Workup: Quench the reaction with cold distilled water. Transfer to a separatory funnel, extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude solid via recrystallization from ethyl acetate to yield the pure 2-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Synthesis_Workflow Reactants 2-Aminothiazole + 2-Methoxybenzoyl Chloride Conditions Anhydrous DCM, TEA 0°C to RT Reactants->Conditions Reaction Nucleophilic Acyl Substitution Conditions->Reaction Workup Aqueous Quench & DCM Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product CAS 150175-94-3 (Pure Product) Purification->Product QC TLC & LC-MS Validation Product->QC

Fig 2: Step-by-step synthesis workflow for 2-methoxy-N-(1,3-thiazol-2-yl)benzamide.

In Vitro Pharmacological Evaluation Protocol

To evaluate the biological efficacy of synthesized derivatives against STAT3, a standardized in vitro cellular assay is required.

Self-Validating Assay Design: The protocol mandates the parallel blotting of both phosphorylated STAT3 (p-STAT3) and total STAT3. This internal control ensures that any observed reduction in p-STAT3 signal is due to true mechanistic inhibition of phosphorylation/dimerization, rather than non-specific cytotoxicity or generalized protein degradation.

  • Cell Culture: Seed HepG2 (liver hepatocellular carcinoma) cells in 6-well plates at a density of

    
     cells/well. Culture in DMEM supplemented with 10% FBS until 80% confluence is reached.
    
  • Compound Treatment: Starve cells in serum-free media for 12 hours. Treat the cells with varying concentrations of the synthesized compound (e.g., 0.1 µM, 1.0 µM, 10 µM) or a DMSO vehicle control for 24 hours.

  • Stimulation: Stimulate the cells with Interleukin-6 (IL-6, 50 ng/mL) for 30 minutes prior to harvest to acutely induce STAT3 phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4 °C to clear the lysate.

  • Western Blotting: Resolve equal amounts of protein (30 µg) via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA.

  • Detection: Probe the membrane overnight at 4 °C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use GAPDH as a loading control.

  • Quantification: Develop using ECL substrates and quantify the IC50 based on the densitometric ratio of p-STAT3 to total STAT3.

References

  • MilliporeSigma. "2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE AldrichCPR | Sigma-Aldrich." sigmaaldrich.com. 1

  • Taylor & Francis Online. "Full article: Novel inhibitors of STAT3: an updated patent review (2022–present)." tandfonline.com. 2

  • National Institutes of Health (NIH). "2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide - PMC." nih.gov. 4

  • National Institutes of Health (NIH). "Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC." nih.gov. 3

  • Benchchem. "2-Methoxybenzoyl chloride | 21615-34-9." benchchem.com.5

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-(thiazol-2-yl)benzamide Analogs in Pain Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-(thiazol-2-yl)benzamide Scaffold as a Versatile Pharmacophore in Analgesic Discovery

The N-(thiazol-2-yl)benzamide core is a prominent example of a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the precise three-dimensional presentation of pharmacophoric features. This versatility has led to its exploration in numerous therapeutic areas, including oncology and neurobiology.[1][2] In the field of analgesia, this scaffold has proven particularly fruitful, yielding compounds that modulate pain through a remarkable variety of molecular mechanisms. The inherent value of these analogs lies not in a single, universal mechanism, but in their demonstrated ability to be tailored to interact with distinct and critical nodes within the complex signaling network of nociception.

This guide provides a detailed exploration of the primary mechanisms of action through which N-(thiazol-2-yl)benzamide analogs exert their analgesic effects. We will deconstruct the distinct pain pathways these compounds target, present the key experimental evidence, and provide detailed protocols that form the basis of these mechanistic investigations. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a review of the data, but an insight into the scientific rationale behind the experimental choices that validate each mechanism.

cluster_scaffold N-(thiazol-2-yl)benzamide Core cluster_targets Molecular Targets in Pain Pathways Scaffold COX2 COX-2 Scaffold->COX2 Analogs Target TRPV1 TRPV1 Scaffold->TRPV1 Analogs Target FAAH FAAH Scaffold->FAAH Analogs Target ZAC ZAC Scaffold->ZAC Analogs Target

Caption: Core N-(thiazol-2-yl)benzamide scaffold and its diverse molecular targets.

Section 1: Mechanism via Cyclooxygenase-2 (COX-2) Inhibition

Pathway Overview: The Prostaglandin Cascade in Inflammatory Pain

The cyclooxygenase (COX) enzymes are central to the inflammatory process. Following tissue injury, phospholipase A2 liberates arachidonic acid from the cell membrane. COX enzymes, particularly the inducible COX-2 isoform, metabolize arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2). PGE2 is a potent inflammatory mediator that sensitizes peripheral nociceptors (pain-sensing neurons) by lowering their activation threshold. This sensitization results in hyperalgesia (exaggerated pain from a noxious stimulus) and allodynia (pain from a normally non-noxious stimulus). Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects primarily by inhibiting COX enzymes, thereby reducing prostaglandin production.

Evidence for N-(thiazol-2-yl)benzamide Analogs as COX-2 Inhibitors

A significant body of research has demonstrated that certain N-(thiazol-2-yl)benzamide and related N-(benzo[d]thiazol-2-yl)acetamide derivatives function as effective analgesics by inhibiting the COX-2 enzyme.[3] In silico molecular docking studies have predicted that these compounds can fit within the active site of the COX-2 enzyme, interacting with key residues like TYR-385 and SER-530.[4] This binding prevents the conversion of arachidonic acid, mirroring the mechanism of traditional NSAIDs. This hypothesis is strongly supported by in vivo studies where these compounds show significant analgesic activity in chemically-induced inflammatory pain models, which are known to be driven by prostaglandin release.[3][4] For instance, certain derivatives have shown a reduction in writhing responses in mice comparable to the standard NSAID, diclofenac sodium.[4]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Neuron Nociceptor Sensitization PGs->Neuron binds & sensitizes Pain Pain Signal to CNS Neuron->Pain Analog N-(thiazol-2-yl)benzamide Analog Analog->COX2 Inhibits

Caption: COX-2 inhibition pathway by N-(thiazol-2-yl)benzamide analogs.

Data Summary: In Vivo Analgesic Activity

The following table summarizes the analgesic efficacy of representative compounds from in vivo studies, demonstrating their potential as COX-2-mediated analgesics.

Compound IDAnimal ModelDosePercent Reduction in WrithingReference
S30A1Acetic Acid-Induced Writhing (Mouse)100 mg/kg78% (at 10 min)[4]
S30Acetic Acid-Induced Writhing (Mouse)100 mg/kg70% (at 10 min)[4]
G11Acetic Acid-Induced Writhing (Mouse)100 mg/kgSignificant Analgesic Action[3]
Diclofenac (Ref.)Acetic Acid-Induced Writhing (Mouse)10 mg/kg~85% (at 10 min)[4]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard in vivo model for assessing peripheral analgesic activity, particularly for compounds expected to inhibit prostaglandin synthesis.[5][6]

Causality: The intraperitoneal injection of acetic acid induces localized inflammation and tissue damage, triggering the release of endogenous mediators like bradykinin and prostaglandins. These mediators sensitize nociceptors, causing characteristic abdominal constrictions and stretching (writhing). A compound that inhibits COX-2 will reduce prostaglandin synthesis, decrease nociceptor sensitization, and thereby reduce the number of writhes, providing a quantifiable measure of its peripheral analgesic effect.

Step-by-Step Methodology:

  • Animal Acclimation: Swiss albino mice (20-25g) are acclimated to the laboratory environment for at least one week, with free access to food and water. Food is typically withdrawn 12 hours prior to the experiment.[7]

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control (e.g., normal saline), Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Groups (N-(thiazol-2-yl)benzamide analogs at various doses, e.g., 100 mg/kg).

  • Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.). An absorption period of 30-60 minutes is allowed.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 ml/kg.[6]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a continuous 20-minute period.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (or percent inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100

  • Statistical Validation: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance compared to the control group. A p-value < 0.05 is considered significant.

Section 2: Mechanism via Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

Pathway Overview: TRPV1 as a Polymodal Nociceptive Transducer

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[8][9] It serves as a crucial molecular integrator of noxious stimuli, being activated by heat (>42°C), acidic conditions (pH < 6), and exogenous chemical ligands like capsaicin (the pungent component of chili peppers).[10] Upon activation, TRPV1 allows an influx of Ca²⁺ and Na⁺ ions, leading to depolarization of the neuronal membrane and the initiation of an action potential that is transmitted to the central nervous system and perceived as pain.[9] Under inflammatory conditions, the channel is sensitized, lowering its activation threshold and contributing significantly to thermal hyperalgesia.[10] Consequently, antagonizing the TRPV1 channel is a highly sought-after strategy for developing novel analgesics.[11][12]

Evidence for N-(thiazol-2-yl)benzamide Analogs as TRPV1 Antagonists

High-throughput screening campaigns have successfully identified N-(thiazol-2-yl)benzamide and related thiazole carboxamide analogs as potent and selective TRPV1 antagonists.[13][14] These compounds have been shown to effectively block calcium influx in TRPV1-expressing cells induced by various stimuli, including capsaicin and acid.[13] Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the benzamide and thiazole rings are critical for potency. For example, electron-withdrawing groups at the para-position of the phenyl ring can enhance TRPV1 antagonist activity.[13] The efficacy of these compounds in blocking the channel's function provides direct evidence of their potential to prevent the initiation of pain signals at the peripheral source.

cluster_neuron Sensory Neuron Terminal TRPV1 TRPV1 Channel Ca_in Ca²⁺ / Na⁺ Influx Depol Depolarization Ca_in->Depol AP Action Potential (Pain Signal) Depol->AP Stimuli Noxious Stimuli (Heat, Acid, Capsaicin) Stimuli->TRPV1 Activates Analog N-(thiazol-2-yl)benzamide Analog Analog->TRPV1 Blocks

Caption: TRPV1 antagonism by N-(thiazol-2-yl)benzamide analogs.

Data Summary: In Vitro TRPV1 Antagonist Potency

The potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in functional cell-based assays.

Compound IDAssay TypeIC₅₀ (µM)Reference
1 Capsaicin-induced Ca²⁺ influx~0.050[13]
25i (NH-linked analog)Capsaicin-induced Ca²⁺ influx0.051[13]
(+/-)-3 (Naphthyl analog)Capsaicin-induced Ca²⁺ influx0.014[14]
Experimental Protocol: Fluorometric Calcium Influx Assay

This high-throughput in vitro assay directly measures the functional consequence of TRPV1 channel activation and its inhibition.

Causality: The primary function of the TRPV1 channel is to permit the flow of cations, particularly Ca²⁺, into the neuron upon activation. By loading cells that express TRPV1 with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), any influx of Ca²⁺ results in a measurable increase in fluorescence intensity. An effective antagonist will bind to the channel and prevent this influx when the channel is stimulated by an agonist like capsaicin. The degree of fluorescence reduction is directly proportional to the antagonist's potency.

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured to ~90% confluency in appropriate media.

  • Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown overnight to form a monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 60 minutes at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are washed with an assay buffer. The test N-(thiazol-2-yl)benzamide analogs, diluted to various concentrations, are then added to the wells and incubated for 15-30 minutes.

  • Signal Measurement: The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR) or a similar fluorescence plate reader. A baseline fluorescence reading is taken for several seconds.

  • Agonist Challenge: A solution of a TRPV1 agonist (e.g., capsaicin at a final EC₈₀ concentration) is automatically added to the wells.

  • Post-Challenge Reading: Fluorescence intensity is measured kinetically for 2-3 minutes immediately following agonist addition.

  • Data Analysis: The increase in fluorescence (peak minus baseline) is calculated for each well. Data are normalized to controls (0% inhibition for vehicle-treated cells, 100% inhibition for a known potent antagonist). The normalized data are plotted against the logarithm of the antagonist concentration, and a sigmoidal dose-response curve is fitted to calculate the IC₅₀ value.

Section 3: Mechanism via Fatty Acid Amide Hydrolase (FAAH) Inhibition

Pathway Overview: The Endocannabinoid System in Pain Control

The endocannabinoid system is a critical neuromodulatory system that regulates pain, mood, and memory. A key signaling molecule is the endocannabinoid anandamide (AEA), which produces analgesic effects by activating cannabinoid receptors, primarily CB1 receptors, in both the central and peripheral nervous systems.[15] The action of AEA is tightly regulated and terminated by its rapid enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[15] By inhibiting FAAH, the localized concentration and duration of action of AEA are increased, enhancing the endogenous pain-suppressing (antinociceptive) tone without the psychoactive side effects associated with direct CB1 agonists.[15] Thus, FAAH inhibition is a validated therapeutic strategy for treating inflammatory and neuropathic pain.[16]

Evidence for N-(thiazol-2-yl)benzamide Analogs as FAAH Inhibitors

The N-(thiazol-2-yl)benzamide scaffold has been successfully incorporated into potent inhibitors of FAAH.[17][18] Medicinal chemistry efforts have focused on developing dual-target inhibitors that block both FAAH and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation.[18] These compounds demonstrate the scaffold's ability to be adapted to interact with the active site of FAAH. In vitro assays confirm that these analogs can inhibit FAAH activity with nanomolar potency.[18] The therapeutic principle is that by preventing AEA degradation, these compounds elevate local AEA levels, leading to sustained activation of cannabinoid receptors and a subsequent reduction in pain signaling.[16]

cluster_synapse Synaptic Cleft AEA_release Anandamide (AEA) Released CB1 CB1 Receptor (Presynaptic) AEA_release->CB1 Binds FAAH FAAH Enzyme AEA_release->FAAH Degraded by Pain_release_inhibit Reduced Neurotransmitter Release CB1->Pain_release_inhibit Analgesia Analgesia Pain_release_inhibit->Analgesia Inactive Inactive Metabolites FAAH->Inactive Analog N-(thiazol-2-yl)benzamide Analog Analog->FAAH Inhibits

Caption: FAAH inhibition leading to enhanced anandamide signaling.

Data Summary: In Vitro FAAH Inhibitory Potency

The following table presents IC₅₀ values for a representative dual FAAH/sEH inhibitor incorporating the thiazole scaffold.

Compound IDTarget EnzymeIC₅₀ (nM)Reference
SW-17 human FAAH9.8[18]
SW-17 human sEH2.5[18]
Experimental Protocol: Fluorometric FAAH Inhibition Assay

This in vitro assay provides a direct measurement of a compound's ability to inhibit the enzymatic activity of FAAH.[17]

Causality: The assay relies on a synthetic substrate that is non-fluorescent but yields a highly fluorescent product upon cleavage by FAAH. The rate of fluorescence increase is directly proportional to the enzyme's activity. When an inhibitory compound is present, it binds to FAAH and reduces its ability to hydrolyze the substrate, resulting in a slower rate of fluorescence generation. This allows for precise quantification of the inhibitor's potency (IC₅₀).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FAAH enzyme is prepared in an appropriate assay buffer (e.g., 0.1 M sodium phosphate, pH 8). A fluorogenic substrate, such as N-(6-methoxypyridin-3-yl) octanamide (OMP), is prepared in a solvent like DMSO.

  • Compound Dilution: The N-(thiazol-2-yl)benzamide test compounds are serially diluted in DMSO to create a range of concentrations for dose-response analysis.

  • Assay Reaction: In a 96-well microplate, the FAAH enzyme is pre-incubated with the test compounds (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate OMP to each well.

  • Kinetic Measurement: The plate is immediately placed in a fluorescence plate reader. The increase in fluorescence (e.g., λexcitation = 303 nm, λemission = 394 nm) is measured kinetically over a period of 10-20 minutes at 37°C.[17]

  • Data Analysis: The initial reaction velocity (rate of fluorescence increase) is calculated for each concentration of the inhibitor.

  • IC₅₀ Determination: The reaction rates are normalized relative to the uninhibited control. The normalized data are plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC₅₀ value.

Section 4: A Novel Mechanism - Zinc-Activated Channel (ZAC) Antagonism

Pathway Overview: The Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors. Unlike its counterparts, ZAC is a cation channel gated by zinc (Zn²⁺) and protons (H⁺), not by classical neurotransmitters.[19][20] While ZAC is expressed in the central nervous system, its precise physiological role, particularly in pain signaling, is still an active area of investigation. The discovery of selective pharmacological tools is critical to unraveling its function.

Evidence for N-(thiazol-2-yl)benzamide Analogs as ZAC Antagonists

Groundbreaking research has identified N-(thiazol-2-yl)benzamide analogs as the first selective antagonists of the ZAC receptor.[19][21] A lead compound was identified through a library screen and subsequently optimized through SAR studies.[20] Electrophysiological recordings demonstrated that these analogs act as negative allosteric modulators (NAMs), meaning they bind to a site on the receptor distinct from the agonist binding site to inhibit channel function.[19][21] This discovery provides the scientific community with invaluable chemical probes to explore the role of ZAC in neuronal excitability and potentially in novel, yet-to-be-defined pain pathways.

cluster_zac ZAC Receptor Channel ZAC_closed ZAC (Closed) ZAC_open ZAC (Open) Ion_flow Cation Influx ZAC_open->Ion_flow Zn Zinc (Zn²⁺) Zn->ZAC_closed Binds & Opens Analog N-(thiazol-2-yl)benzamide Analog (NAM) Analog->ZAC_open Binds & Closes

Caption: Negative allosteric modulation of ZAC by N-(thiazol-2-yl)benzamide analogs.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This powerful electrophysiological technique is the gold standard for characterizing the function of ion channels expressed in a heterologous system.

Causality: Xenopus oocytes lack most native ion channels, providing a "clean" biological system to study a single, exogenously expressed channel like ZAC. TEVC allows for precise control of the oocyte's membrane potential (voltage clamp) while measuring the microscopic currents flowing through the expressed channels. By applying the agonist (zinc) and observing a current, one confirms functional channel expression. The subsequent application of an antagonist in the presence of the agonist and observing a reduction in current provides direct, real-time evidence of channel block. This method can also distinguish between competitive and non-competitive (allosteric) antagonism.

Step-by-Step Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated using collagenase treatment.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC subunit. They are then incubated for 2-5 days to allow for protein expression and assembly of functional channels in the oocyte membrane.

  • TEVC Setup: An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • Recording: The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: The perfusion solution is switched to one containing an activating concentration of Zn²⁺ (e.g., 1 mM). The resulting inward current is recorded.[20]

  • Antagonist Testing: After a washout period, the oocyte is pre-incubated with the N-(thiazol-2-yl)benzamide analog for a set duration. Then, the agonist (Zn²⁺) is co-applied with the antagonist. The reduction in the peak current response compared to the agonist-alone response is measured.

  • Data Analysis: The percentage of inhibition is calculated for various antagonist concentrations. These data are used to generate a concentration-inhibition curve and determine the IC₅₀ value for the antagonist.

Section 5: Integrated View and Future Directions

The N-(thiazol-2-yl)benzamide scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be chemically decorated to target at least four distinct pain-related proteins—COX-2, TRPV1, FAAH, and ZAC—is remarkable. This multi-target capability presents both a challenge and an opportunity. A single analog may possess off-target effects, or it could be intentionally designed as a multi-target ligand to address the complex and often redundant nature of chronic pain.

A logical workflow for characterizing a novel analog from this class would involve a tiered approach, starting with broad functional screening and progressing to specific mechanistic validation.

cluster_assays Specific Assays start Novel N-(thiazol-2-yl)benzamide Analog in_vivo Tier 1: In Vivo Screening (e.g., Acetic Acid Writhing, Hot Plate Test) start->in_vivo is_active Analgesic Activity? in_vivo->is_active in_vitro Tier 2: In Vitro Mechanism Deconvolution Assays is_active->in_vitro Yes end_inactive Inactive is_active->end_inactive No COX COX-2 Inhibition in_vitro->COX TRPV1 TRPV1 Antagonism in_vitro->TRPV1 FAAH FAAH Inhibition in_vitro->FAAH ZAC ZAC Antagonism in_vitro->ZAC end_active Characterized Lead Compound COX->end_active TRPV1->end_active FAAH->end_active ZAC->end_active

Caption: A tiered workflow for characterizing novel analgesic analogs.

Future Outlook: The path forward involves leveraging this deep mechanistic understanding. Future research will likely focus on:

  • Optimizing Selectivity: Fine-tuning the scaffold to achieve high selectivity for a single target to minimize side effects (e.g., a pure TRPV1 antagonist to avoid the gastrointestinal issues of COX inhibitors).

  • Rational Polypharmacology: Intentionally designing dual- or multi-target ligands (e.g., a combined FAAH/TRPV1 inhibitor) that could offer synergistic analgesia for complex pain states like neuropathy.

  • Exploring Novel Targets: Using the ZAC-antagonist analogs as pharmacological tools to validate ZAC as a legitimate pain target, potentially opening up an entirely new class of analgesics.

By continuing to explore the rich pharmacology of the N-(thiazol-2-yl)benzamide scaffold, the scientific community is well-positioned to develop next-generation analgesics with improved efficacy and safety profiles.

References

  • Title: Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation Source: ResearchGate URL: [Link]

  • Title: ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS Source: JAGANNATH UNIVERSITY URL: [Link]

  • Title: Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities Source: Research Journal of Pharmacology and Pharmacodynamics URL: [Link]

  • Title: Microdialysis studies on analgesia: Understanding pain treatment mechanisms Source: IntechOpen URL: [Link]

  • Title: Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists Source: Academia.edu URL: [Link]

  • Title: N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) Source: Semantic Scholar URL: [Link]

  • Title: Investigating the Roles of TRP Channels in Nociception and Analgesic Applications Source: Journal of Student Research URL: [Link]

  • Title: Targeting Pain-evoking Transient Receptor Potential Channels for the Treatment of Pain Source: PMC (PubMed Central) URL: [Link]

  • Title: Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms Source: PMC (PubMed Central) URL: [Link]

  • Title: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Analgesic Activity Evaluation of Some New Benzimidazole Derivatives Source: ResearchGate URL: [Link]

  • Title: In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents Source: Preprints.org URL: [Link]

  • Title: Synthesis and anti-inflammatory and analgesic activity of 5-(1H-benzo[d] imidazol-2-yl) methyl) Source: Der Pharma Chemica URL: [Link]

  • Title: Assays in analgesic studies Source: ResearchGate URL: [Link]

  • Title: A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug, zaltoprofen with piroxicam in albino mice Source: Journal of Experimental Pharmacology URL: [Link]

  • Title: TRP Channels and Pain Source: NCBI Bookshelf URL: [Link]

  • Title: Review on Analgesic activity using Tail Immersion Method Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Taste the Pain: The Role of TRP Channels in Pain and Taste Perception Source: MDPI URL: [Link]

  • Title: 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats Source: PMC (PubMed Central) URL: [Link]

  • Title: A portal to pain: the transient receptor potential (TRP) vanilloid 1 channel Source: The Physiological Society URL: [Link]

  • Title: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Source: MDPI URL: [Link]

  • Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) Source: ResearchGate URL: [Link]

  • Title: Peripheral cannabinoid receptors control pain initiation Source: eScholarship, University of California URL: [Link]

  • Title: Analgesic Potential of TRPV1 Antagonists Source: PubMed URL: [Link]

  • Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of benzamide derivatives as TRPV1 antagonists Source: PubMed URL: [Link]

  • Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) Source: PMC (PubMed Central) URL: [Link]

  • Title: Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation Source: PMC (PubMed Central) URL: [Link]

Sources

Thiazole-Containing Benzamides: Next-Generation Scaffolds in Anticancer Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary oncology drug discovery, the rational design of multi-targeted small molecules is paramount for overcoming tumor resistance. Thiazole-containing benzamides have emerged as a highly privileged pharmacophore. The fusion of the electron-rich, hydrogen-bond-accepting thiazole ring with the conformationally restricted benzamide core creates a highly tunable scaffold. This structural architecture allows these molecules to simultaneously interrogate multiple oncogenic pathways, including tubulin polymerization, VEGFR-2 tyrosine kinase signaling, and DNA Topoisomerase II activity.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), quantitative efficacy, and the rigorous, self-validating experimental methodologies required to evaluate thiazole-benzamide derivatives in preclinical anticancer research.

Mechanistic Foundations: The Causality of the Pharmacophore

The efficacy of thiazole-benzamides is not coincidental; it is driven by precise stereochemical and electronic properties. The thiazole ring provides a nitrogen atom that acts as a critical hydrogen bond acceptor, while its sulfur atom participates in hydrophobic and halogen-like interactions within deep protein binding pockets. The benzamide linker acts as a rigid vector, orienting terminal aromatic or aliphatic substituents into optimal geometries for target engagement.

Tubulin Polymerization Inhibition

Microtubule dynamics are essential for mitotic spindle formation. Thiazole-benzamide derivatives, specifically thiazole-2-acetamide variants, have demonstrated profound ability to bind to the colchicine binding site of tubulin1[1]. By locking tubulin heterodimers in a curved conformation, these compounds prevent the addition of new subunits, leading to microtubule destabilization, G2/M phase cell cycle arrest, and subsequent apoptosis.

VEGFR-2 Tyrosine Kinase Inhibition

Angiogenesis is a hallmark of solid tumor progression. Novel thiazole derivatives have been engineered to act as Type II kinase inhibitors targeting VEGFR-22[2]. The benzamide core frequently mimics the hinge-binding motifs of endogenous ATP, while the substituted thiazole extends into the allosteric hydrophobic pocket created by the DFG-out conformation, effectively shutting down downstream p53 and mitochondrial membrane potential (MMP) pathways.

DNA Topoisomerase II Targeting

Certain N-(thiazol-2-yl)benzamides linked to quinoxaline moieties have shown the ability to intercalate DNA or poison Topoisomerase II, leading to double-strand DNA breaks and rapid apoptotic induction in breast (MCF-7) and lung (A549) cancer cell lines3[3].

Quantitative Profiling of Lead Derivatives

To benchmark the therapeutic window of these scaffolds, it is critical to compare their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards. The following table synthesizes quantitative data from recent lead optimization campaigns 4[4].

Compound Class / Specific DerivativePrimary TargetCell LineIC₅₀ (µM)Reference Standard (IC₅₀)
Thiazole-2-acetamide (Compound 10o) Tubulin (Colchicine site)MDA-MB-231 (Breast)3.00 ± 0.2Doxorubicin (3.00 µM)
Thiazole-2-acetamide (Compound 10a) Tubulin PolymerizationCell-free assay2.69Combretastatin A-4 (8.33 µM)
3-Nitrophenylthiazolyl (Compound 4d) VEGFR-2 KinaseMDA-MB-231 (Breast)1.21Sorafenib (1.18 µM)
Pyrimidine-Benzothiazole (Compound 34) p53 / ApoptosisColo205 (Colon)5.04Etoposide (N/A)
Methoxybenzamide Benzothiazole 41 Broad CytotoxicityHCT-116 / A5491.10 - 8.80Cisplatin (Variable)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The inclusion of bidirectional controls and the biochemical rationale (causality) behind each step ensures that the data generated is artifact-free and highly reproducible.

Protocol A: In Vitro Tubulin Polymerization Dynamics Assay

Objective: Quantify the real-time inhibition of microtubule assembly by thiazole-benzamides. System Validation: Combretastatin A-4 (CA-4) is used as a positive control for destabilization, while Paclitaxel is used as a negative control (stabilizer). This bidirectional control validates the assay's dynamic range.

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

    • Causality: PIPES maintains physiological pH without chelating essential metals. EGTA chelates trace Ca²⁺ (which spontaneously inhibits polymerization), while Mg²⁺ and GTP are obligate thermodynamic cofactors for tubulin heterodimer assembly.

  • Compound Incubation: Aliquot tubulin into a 96-well half-area plate on ice. Add test compounds (e.g., Compound 10a) at concentrations ranging from 0.1 to 10 µM.

    • Causality: Pre-incubation at 4°C prevents premature polymerization, ensuring the small molecule achieves steady-state binding to the colchicine site before assembly is triggered.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm (turbidimetry) every minute for 60 minutes.

    • Causality: The rapid temperature shift to 37°C thermodynamically drives microtubule polymerization. The increase in optical density (turbidity) directly correlates with the mass of microtubule polymers formed. A flattened curve indicates successful inhibition.

Protocol B: Multiparametric Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the observed cytotoxicity is mediated via programmed cell death and identify specific cell cycle checkpoints. System Validation: Sorafenib is utilized as a validated positive control for VEGFR-2 mediated apoptosis.

  • Cell Synchronization & Treatment: Seed MDA-MB-231 cells in 6-well plates. Serum-starve the cells (0.5% FBS) for 24 hours prior to treatment with the IC₅₀ concentration of the test compound (e.g., 1.21 µM for Compound 4d).

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This eliminates background asynchronous growth noise, ensuring that any subsequent G2/M arrest observed is a direct pharmacological effect of the drug.

  • Harvesting & Staining: Post-48h treatment, harvest cells using an enzyme-free dissociation buffer (e.g., EDTA). Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: Standard Trypsin can enzymatically cleave surface phosphatidylserine (PS) receptors, leading to false-negative Annexin V binding. Annexin V-FITC specifically binds to externalized PS (early apoptosis), while PI only intercalates DNA in cells with compromised plasma membranes (late apoptosis/necrosis).

  • Acquisition & Gating: Analyze via flow cytometry (e.g., BD FACSCanto). Gate out doublets using FSC-A vs. FSC-H.

    • Causality: Gating out doublets is critical; two adhering G1 cells will have the same DNA content as a single G2/M cell. Removing doublets prevents false polyploidy or artificial G2/M arrest readings.

Visualizing the Mechanisms

To synthesize the complex mechanistic actions and the hit-to-lead development process of thiazole-benzamides, the following logical relationship diagrams are provided.

Pathway Thiazole Thiazole-Benzamide Derivatives VEGFR2 VEGFR-2 Kinase Inhibition Thiazole->VEGFR2 Kinase Domain Tubulin Colchicine-Site Tubulin Binding Thiazole->Tubulin Cytoskeleton Bax Bax Upregulation & Bcl-2 Downregulation VEGFR2->Bax p53 Pathway CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Destabilization CellCycle->Bax Caspase Caspase 3/9 Activation Bax->Caspase Cytochrome c Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Fig 1: Dual-targeted apoptotic signaling pathway induced by thiazole-benzamide derivatives.

Workflow Design Rational Design (SAR Analysis) Synthesis Amide Coupling Synthesis Design->Synthesis InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Mech Mechanism Validation (Flow Cytometry) InVitro->Mech Lead Lead Optimization (ADMET Profiling) Mech->Lead

Fig 2: Self-validating experimental workflow for thiazole-benzamide hit-to-lead optimization.

References

  • Title: Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors Source: Frontiers in Chemistry URL
  • Source: MDPI (Molecules)
  • Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Title: Design and Synthesis of Some New N-(Thiazol-2-yl)

Sources

Comprehensive Technical Guide to 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide: Physicochemical Profiling, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, 2-methoxy-N-(1,3-thiazol-2-yl)benzamide serves as a critical structural foundation for developing highly selective therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for drug development professionals.

Structural and Physicochemical Profiling

The rational design of CNS-active and metabolic drugs heavily relies on optimizing the physicochemical properties of the core scaffold. The 2-methoxy-N-(1,3-thiazol-2-yl)benzamide core is meticulously structured to balance lipophilicity, hydrogen bonding capacity, and conformational rigidity.

Table 1: Physicochemical and Structural Parameters
ParameterValuePharmacological Relevance
IUPAC Name 2-methoxy-N-(1,3-thiazol-2-yl)benzamideStandard nomenclature
Molecular Formula C11H10N2O2SDefines elemental composition[1]
Molecular Weight 234.28 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5)[1]
Monoisotopic Mass 234.0463 DaCritical for high-resolution LC-MS identification[1]
H-Bond Donors 1 (Amide NH)Interacts with receptor H-bond acceptors[2]
H-Bond Acceptors 4 (O, N atoms)Facilitates target binding and aqueous solubility[2]
Structural Causality & Conformational Locking

The inclusion of the ortho-methoxy group on the benzamide ring is not merely for steric bulk. The oxygen atom of the methoxy group frequently engages in an intramolecular hydrogen bond with the adjacent amide NH. This interaction restricts rotation around the aryl-carbonyl bond, effectively "locking" the molecule into a coplanar conformation. By pre-organizing the scaffold, the entropic penalty typically incurred upon receptor binding is significantly reduced, thereby enhancing binding affinity.

Pharmacological Applications

The N-(thiazol-2-yl)benzamide motif is recognized as a versatile pharmacophore across multiple therapeutic domains:

  • Adenosine A2A Receptor Antagonists: Derivatives of this scaffold (such as Lu AA41063 analogs) have been extensively optimized as human adenosine A2A receptor ligands[2]. These antagonists are critical targets for managing neurodegenerative disorders, particularly Parkinson's disease. The thiazole ring acts as an excellent bioisostere, offering a crucial hydrogen bond acceptor (the thiazole nitrogen) to residues like Asn253 in the A2A binding pocket while maintaining a favorable lipophilic profile[2].

  • Glucokinase (GK) Activators: Substituted N-thiazol-2-yl-benzamides have also been identified as potent glucokinase activators[3]. These compounds provide a therapeutic avenue for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose metabolism and improving insulin sensitivity in pancreatic β-cells[3].

PharmacophoreModel T 1,3-Thiazole Ring (Bioisostere) A Amide Linker (-CONH-) T->A R1 Target H-Bond Acceptor T->R1 N-atom H-Bond B Benzene Ring (Hydrophobic Core) A->B R2 Target H-Bond Donor A->R2 NH H-Bond M 2-Methoxy Group (Steric Director) M->A Intramolecular H-Bond B->M R3 Hydrophobic Pocket B->R3 Pi-Stacking

Fig 1: Pharmacophore binding model illustrating key receptor interactions.

Self-Validating Synthetic Methodology

The synthesis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide requires overcoming the inherent steric hindrance of the ortho-methoxy group on the benzoic acid derivative. Standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and lower yields due to the restricted trajectory of nucleophilic attack.

To ensure a high-yielding, self-validating protocol, we employ HATU in the presence of DIPEA . HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to guide the weakly nucleophilic 2-aminothiazole into the optimal trajectory for amide bond formation.

Step-by-Step Protocol

Step 1: Electrophile Activation

  • Procedure: Dissolve 2-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Cool the reaction mixture to 0 °C under an inert argon atmosphere. Add DIPEA (3.0 eq) dropwise.

  • Causality: Cooling prevents the thermal degradation of the highly reactive HOAt active ester. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the active ester, while it efficiently neutralizes the hexafluorophosphate byproduct of HATU.

Step 2: Nucleophilic Coupling

  • Procedure: After 15 minutes of activation, add 2-aminothiazole (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system validates its progression when the intermediate active ester mass smoothly transitions to the target product mass (

    
     235.05 [M+H]⁺). The disappearance of the starting acid confirms complete activation.
    

Step 3: Orthogonal Workup & Purification

  • Procedure: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Causality: This orthogonal washing strategy is self-purifying. The

    
     wash removes the acidic HOAt byproduct and any unreacted 2-methoxybenzoic acid. The 1M HCl wash selectively protonates and removes unreacted 2-aminothiazole and DIPEA, leaving the highly pure neutral benzamide in the organic layer.
    

SynthesisWorkflow A 2-Methoxybenzoic Acid (Electrophile) C HATU / DIPEA (Activation) A->C DMF, 0 °C B 2-Aminothiazole (Nucleophile) D HOAt Active Ester Intermediate B->D Nucleophilic Attack C->D -H2O E 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (Target Scaffold) D->E Amide Bond Formation

Fig 2: Step-by-step synthetic workflow for 2-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Analytical Validation

To confirm the structural integrity of the synthesized scaffold, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected

    
     at 
    
    
    
    235.05.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The critical self-validating signal is the appearance of a highly deshielded singlet integrating to 1H around
    
    
    11.5–12.5 ppm, corresponding to the newly formed amide NH. The methoxy group will appear as a sharp 3H singlet near
    
    
    3.90 ppm. The thiazole protons typically present as two distinct doublets (
    
    
    Hz) in the aromatic region (
    
    
    7.20 - 7.60 ppm).

References

  • [1] National Center for Biotechnology Information. "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | C11H10N2O2S | CID 616435 - PubChem". nih.gov. URL:[Link]

  • [2] Mikkelsen, G. K., et al. "Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) as adenosine A2A receptor ligands with improved aqueous solubility." Bioorganic & Medicinal Chemistry Letters 25.6 (2015): 1212-1216. PubMed. URL:[Link]

  • [3] Pharmaffiliates. "3,5-Difluorophenylboronic acid Applications in N-thiazol-2-yl-benzamides Synthesis". pharmaffiliates.com. URL:[Link]

Sources

Role of Methoxy Substitution in Benzamide TRPM8 Antagonist Potency

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of methoxy substitutions within benzamide-based TRPM8 antagonists.

Technical Guide & SAR Analysis

Executive Summary

The transient receptor potential melastatin 8 (TRPM8) channel is a primary molecular transducer for cold sensation and analgesia.[1][2] Benzamide derivatives, exemplified by AMTB and PF-05105679 , represent a critical class of TRPM8 antagonists.[3] This guide analyzes the specific role of methoxy (-OMe) substitutions within this scaffold. While often used as a bioisostere for methyl or chloro groups, -OMe substitution in benzamide antagonists exhibits a distinct SAR profile: it is generally detrimental to potency when placed at the para-position of the pendant hydrophobic moiety due to steric and lipophilic clashes within the TRPM8 transmembrane binding pocket, yet offers utility in conformational locking when placed ortho on the core benzamide ring .[3]

The Benzamide Pharmacophore in TRPM8 Antagonism[4]

To understand the impact of methoxy substitution, one must first define the canonical benzamide antagonist pharmacophore.[3] Most high-potency antagonists in this class share three structural domains:

  • Core Region: A central benzene ring bearing the amide functionality.

  • Linker/Amide Region: A secondary or tertiary amide that engages in hydrogen bonding with channel residues (e.g., Tyr745, Arg842).[3]

  • Hydrophobic Tail (Pendant Group): An aromatic or heteroaromatic system (often a benzyl or phenethyl group) that occupies the lipophilic "menthol-binding" pocket in the transmembrane domain (S1-S4).

Archetypal Compounds
  • AMTB: N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide.[1][4][5] A standard reference tool.

  • PF-05105679: A clinical candidate from Pfizer optimized for metabolic stability and potency.

SAR Analysis: Methoxy Substitution Effects[3]

The effect of the methoxy group is highly position-dependent. We categorize this into two distinct zones: the Pendant "Tail" and the Core "Head."

Zone A: The Pendant Phenyl Ring (Hydrophobic Tail)

In the optimization of PF-05105679, researchers systematically explored substitutions on the chiral benzyl group.[3] The data reveals a sharp decline in potency with para-methoxy substitution.

Mechanism of Potency Loss:

  • Lipophilic Efficiency (LipE): The TRPM8 binding pocket is deeply hydrophobic. The introduction of a polar oxygen atom in the -OMe group decreases the overall lipophilicity without providing a compensatory strong hydrogen bond interaction in this specific region.

  • Steric Clash: The para-methoxy group adds significant length and bulk compared to a proton or a fluorine atom. This likely causes a steric clash with the compact residues (e.g., Ile746, Phe738) lining the bottom of the antagonist binding pocket.[3]

Comparative Data (Reconstructed from Pfizer SAR Studies):

Compound IDPendant Substituent (R)TRPM8 IC50 (nM)Effect Analysis
PF-Ref (Parent) Phenyl (H)~700Baseline potency.
Analog 25 4-Methoxy-phenyl > 5,000 Large drop in potency.
Analog 27 Furan-2-yl~100Electron-rich but smaller; tolerated.
Analog 22 3-Methyl-phenyl~50Methyl improves hydrophobic fit.

Key Insight: Unlike the 3-methyl group (present in AMTB) which enhances potency via hydrophobic packing, the 4-methoxy group disrupts binding.[3] This confirms the pocket's intolerance for polar extension at the para position.

Zone B: The Core Benzamide Ring (The "Head")

Conversely, methoxy substitution at the ortho position of the core benzamide ring (relative to the amide) serves a structural role.[3]

  • Conformational Locking: An ortho-methoxy group can form an intramolecular hydrogen bond with the amide proton (in secondary amides) or create a steric barrier (in tertiary amides) that forces the amide bond out of planarity.

  • Rotational Restriction: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.[3]

  • Bioisosterism: While often effective, the ortho-methoxy is frequently replaced by ortho-methyl or ortho-benzyloxy (as in AMTB) to maximize hydrophobic interactions.

Mechanistic Insight & Molecular Modeling[3][5]

The "Dual Nature" of Methoxy vs. Chloro

In medicinal chemistry, -OMe and -Cl are often swapped. However, in TRPM8, they behave differently due to electrostatic potentials:

  • Chloro (-Cl): Has a "sigma-hole" (positive potential) at the tip and a negative belt. It can engage in halogen bonding or fill hydrophobic holes.

  • Methoxy (-OMe): Has a negative potential on the oxygen and a positive potential on the methyl.

  • TRPM8 Context: The TRPM8 antagonist pocket (S1-S4 transmembrane domain) is rich in aromatic residues (Tyr745, Phe738).[3] The -OMe group's polarity is often too high for the deep hydrophobic clefts where the "Tail" binds, whereas -Cl or -Me are preferred.

Visualization: SAR Decision Logic

The following diagram illustrates the decision logic for optimizing benzamide antagonists.

SAR_Logic Start Benzamide Scaffold Optimization ZoneA Pendant Phenyl Ring (Hydrophobic Tail) Start->ZoneA ZoneB Core Benzamide Ring (Head Group) Start->ZoneB ParaOMe Para-Methoxy Substitution ZoneA->ParaOMe MetaMe Meta-Methyl Substitution ZoneA->MetaMe OrthoOMe Ortho-Methoxy Substitution ZoneB->OrthoOMe ResultA1 Potency Drop (Steric/Polar Clash) ParaOMe->ResultA1 ResultA2 Potency Gain (Hydrophobic Packing) MetaMe->ResultA2 Pocket TRPM8 Binding Pocket (S1-S4 Domain) ResultA1->Pocket Clashes with Ile746/Phe738 ResultA2->Pocket Fits Hydrophobic Cleft ResultB1 Conformational Lock (Reduced Entropic Penalty) OrthoOMe->ResultB1

Caption: SAR decision tree highlighting the divergent effects of methoxy substitution based on position (Pendant vs. Core).

Experimental Protocols for Validation

To validate the SAR of methoxy-substituted benzamides, the following protocols are standard. These assays distinguish between simple binding and functional antagonism.

Protocol A: Fluorometric Calcium Influx Assay (FLIPR)

This high-throughput assay measures the ability of the compound to inhibit agonist-induced calcium entry.

  • Cell Line Preparation: Use HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Dye Loading:

    • Plate cells in 384-well black-walled plates (15,000 cells/well).

    • Incubate with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

    • Wash cells with HBSS buffer (containing 20 mM HEPES, pH 7.4).[3]

  • Compound Addition:

    • Add test compounds (benzamide derivatives) at varying concentrations (e.g., 1 nM to 10 µM).

    • Incubate for 10-15 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Inject Menthol (EC80 concentration, typically ~10-30 µM) or Icilin .[3]

  • Data Acquisition:

    • Measure fluorescence (Ex 488 nm / Em 510 nm) using a FLIPR Tetra system.

    • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation: Ensure Z' factor > 0.5. Reference standard: AMTB (IC50 ~ 10-50 nM depending on conditions).

Protocol B: Whole-Cell Patch Clamp Electrophysiology

The "gold standard" for confirming direct channel block and voltage dependence.

  • Setup:

    • Rig: Axon MultiClamp 700B amplifier.

    • Pipettes: 2-4 MΩ resistance, filled with intracellular solution (140 mM CsCl, 10 mM HEPES, 1 mM EGTA).[3]

  • Perfusion:

    • Extracellular solution: Standard Tyrode’s solution.

    • Agonist: 500 µM Menthol applied via gravity-fed perfusion system.

  • Voltage Protocol:

    • Hold cells at -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.

  • Measurement:

    • Record baseline current.

    • Apply Menthol -> Observe current increase (outward rectification).

    • Apply Menthol + Test Compound -> Observe current inhibition.

    • Washout: Verify current recovery to ensure non-covalent binding.

Workflow Visualization

Workflow Synth Synthesis of Methoxy-Benzamides FLIPR Calcium Assay (Primary Screen) Synth->FLIPR Library Screen Patch Patch Clamp (Validation) FLIPR->Patch Hits (IC50 < 100 nM) Select Selectivity Panel (TRPV1/TRPA1) Patch->Select Confirmed Antagonists Select->Synth SAR Refinement (e.g., Move OMe to Ortho)

Caption: Integrated screening workflow for validating benzamide TRPM8 antagonists.

References

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Source: ACS Medicinal Chemistry Letters / Bioorganic & Medicinal Chemistry Letters (Pfizer). Note: Describes the PF-05105679 series and the detrimental effect of para-methoxy substitution. URL:[Link][3]

  • Characterization of Selective TRPM8 Ligands and their Structure Activity Response (SAR) Relationship. Source: Journal of Pharmacy & Pharmaceutical Sciences.[6] Note: Provides comparative data on AMTB and related benzamide pharmacophores. URL:[Link][3]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Source: International Journal of Molecular Sciences (MDPI). Note: Comprehensive review of antagonist binding modes and structural classes.[6] URL:[Link][3]

  • Parallels between the chloro and methoxy groups for potency optimization. Source: RSC Medicinal Chemistry. Note: Theoretical grounding for the bioisosteric replacement of Cl/OMe. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heteroaryl benzamides is a foundational transformation in modern drug discovery, as these privileged scaffolds frequently exhibit potent kinase inhibition, antimicrobial, and central nervous system (CNS) activities. This application note provides an in-depth, self-validating technical guide for the synthesis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide . By comparing two divergent synthetic strategies—a highly scalable acyl chloride route and a mild, uronium-based coupling route—this document equips researchers with the mechanistic insights necessary to optimize amide bond formation when utilizing electron-deficient heteroaromatic amines.

Mechanistic Insights & Reaction Causality

Coupling 2-aminothiazole presents unique mechanistic hurdles that dictate the choice of reagents and reaction conditions:

  • Nucleophilic Deficiency: The exocyclic amino group of 2-aminothiazole exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. This attenuation is caused by the delocalization of the nitrogen lone pair into the electron-withdrawing, aromatic thiazole ring system[1]. Consequently, standard carbodiimide coupling agents (e.g., DCC, EDC) often yield sluggish kinetics and incomplete conversions.

  • Electrophile Selection & Steric Hindrance: The ortho-methoxy substitution on the benzoyl moiety introduces steric bulk directly adjacent to the electrophilic carbonyl carbon, further complicating the nucleophilic attack[2].

    • Method A (Acyl Chloride): To overcome the poor nucleophilicity of the thiazole, a highly reactive electrophile like 2-methoxybenzoyl chloride is deployed[3]. A non-nucleophilic base (DIPEA) is strictly required to scavenge the generated HCl; without it, the 2-aminothiazole would rapidly protonate, completely ablating its remaining nucleophilicity.

    • Method B (HATU Coupling): When starting from the more stable 2-methoxybenzoic acid, HATU is the premier coupling agent. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The pyridine-like nitrogen within the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming weak amine and dramatically accelerating the nucleophilic addition[4].

Experimental Workflows

SynthesisWorkflow Start 2-Aminothiazole (Weak Nucleophile) RouteA Method A: Acyl Chloride (Scalable & Direct) Start->RouteA RouteB Method B: HATU Coupling (Mild & High Yield) Start->RouteB ReagentA 2-Methoxybenzoyl Chloride + DIPEA in DCM RouteA->ReagentA Intermediate Tetrahedral Intermediate Formation ReagentA->Intermediate Nucleophilic Addition ReagentB 2-Methoxybenzoic Acid + HATU / DIPEA in DMF RouteB->ReagentB ReagentB->Intermediate HOAt-Active Ester Attack Product 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (Target Molecule) Intermediate->Product Elimination & Deprotonation

Workflow for the synthesis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide via two divergent pathways.

Step-by-Step Methodologies

Protocol A: Acyl Chloride Route (Scalable)

This method is ideal for scale-up due to lower reagent costs and straightforward purification.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2-aminothiazole (1.00 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 eq) to the stirring solution and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 2-methoxybenzoyl chloride (1.88 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL)[2]. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic formation of the tetrahedral intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours[3].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: HATU-Mediated Coupling (Mild & High Yield)

This method is ideal for parallel library synthesis or when the acyl chloride is prone to degradation.

  • Activation: In a 50 mL flask, dissolve 2-methoxybenzoic acid (335 mg, 2.2 mmol, 1.1 eq) and HATU (912 mg, 2.4 mmol, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Base Addition: Add DIPEA (1.05 mL, 6.0 mmol, 3.0 eq) and stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the complete formation of the HOAt-active ester.

  • Nucleophile Addition: Add 2-aminothiazole (200 mg, 2.0 mmol, 1.0 eq) in one single portion[4].

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with ethyl acetate (50 mL). Wash extensively with a 5% aqueous LiCl solution (3 × 20 mL) to partition the DMF into the aqueous phase. Follow with washes of 1M HCl (20 mL), sat. NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 20–50% EtOAc in Hexanes).

Self-Validating Quality Control & Reaction Monitoring

To ensure the trustworthiness of the protocol, the workflow is designed as a self-validating system:

  • TLC Polarity Shift: 2-aminothiazole is highly polar and acts as a hydrogen-bond donor, often streaking on silica. Upon successful coupling, the resulting benzamide loses this primary amine character, becoming significantly less polar. A successful reaction is visually validated by the disappearance of the baseline streak and the appearance of a high-Rf, strongly UV-active spot (254 nm).

  • Workup Rationale: The sequential liquid-liquid extraction acts as a chemical logic gate. The 1M HCl wash selectively protonates and removes unreacted 2-aminothiazole and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted 2-methoxybenzoic acid or hydrolyzed acyl chloride. If the organic layer yields a clean solid after these washes, the covalent transformation is chemically validated prior to any spectroscopic analysis.

Quantitative Data Presentation

Table 1: Methodological Comparison & Stoichiometry

ParameterMethod A (Acyl Chloride)Method B (HATU Coupling)
Amine : Electrophile : Base 1.0 : 1.1 : 1.51.0 : 1.1 : 3.0
Solvent DCM (Anhydrous)DMF (Anhydrous)
Reaction Time 4 – 6 hours12 – 16 hours
Typical Yield 75 – 85%85 – 95%
Scalability High (Gram to Kilogram)Low-Medium (Milligram to Gram)
Primary Impurity Risk Hydrolyzed acid (easily washed)Tetramethylurea byproduct

Table 2: Analytical Validation Parameters (Expected Data)

Analytical MethodExpected Readout for 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide
LC-MS (ESI+) m/z calculated for C₁₁H₁₀N₂O₂S[M+H]⁺: 235.05; Found: ~235.1
¹H NMR (DMSO-d₆) δ ~12.0 (br s, 1H, NH), 7.8–7.0 (m, 6H, Ar-H & Thiazole-H), 3.9 (s, 3H, -OCH₃)
TLC (50% EtOAc/Hexanes) Rf ≈ 0.45 (Strong UV absorption at 254 nm)

References

  • Title: Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Identification of potent RORβ modulators: Scaffold variation Source: PMC (nih.gov) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands Source: uni-duesseldorf.de URL: [Link]

Sources

Application Note: High-Throughput Calcium Flux Assay for TRPM8 Antagonist Screening in HEK293 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective, calcium-permeable cation channel that functions as the primary molecular transducer for environmental cold and chemical cooling agents[1]. Given its extensive distribution in peripheral sensory neurons and its role in nociception, TRPM8 has emerged as a highly validated therapeutic target for neuropathic pain, migraine, and prostate cancer[2].

As a Senior Application Scientist, I have designed this protocol to move beyond standard operational procedures by detailing the causality behind each experimental choice. Developing a robust high-throughput screening (HTS) assay for TRPM8 antagonists requires a precise understanding of the channel's gating kinetics, its unique pH sensitivity, and the mechanisms governing its rapid desensitization[3][4].

Mechanistic Grounding: TRPM8 and Calcium Signaling

Upon activation by agonists like menthol or icilin, TRPM8 undergoes a conformational shift that opens its pore, allowing a rapid influx of Ca²⁺ and Na⁺ ions[1][5]. This intracellular calcium spike is the foundation of the fluorometric calcium flux assay.

However, TRPM8 activity is tightly regulated by membrane phospholipids. The massive influx of Ca²⁺ activates Ca²⁺-sensitive Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. Because TRPM8 strictly requires PIP2 to remain in an open state, this depletion leads to rapid channel desensitization[3][6]. Consequently, fluorescence must be captured in real-time immediately upon agonist addition to detect the transient peak before desensitization collapses the signal.

TRPM8_Mechanism Agonist Agonist (Menthol/Icilin) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Antagonist Antagonist (e.g., PBMC) Antagonist->TRPM8 Blocks Ca2 Intracellular Ca2+ Influx TRPM8->Ca2 Channel Opens Dye Fluorescent Dye (Fluo-4 / Cal 5) Ca2->Dye Binds PLC PLC Activation Ca2->PLC Stimulates Signal Fluorescence (515-575 nm) Dye->Signal Emits PIP2 PIP2 Depletion PLC->PIP2 Cleaves PIP2->TRPM8 Desensitizes

TRPM8 Activation, Calcium Flux Measurement, and PIP2-Mediated Desensitization Pathway.

Assay Design & Rationale

Cell Line Selection: HEK293 cells stably expressing human TRPM8 (hTRPM8) are the gold standard for this assay. HEK293 cells lack endogenous TRPM8 expression, ensuring a pristine signal-to-noise ratio, and they adhere robustly to poly-D-lysine coated 384-well microplates during automated liquid handling[4][7].

Dye Selection: While traditional Fluo-4 AM requires multiple wash steps that can dislodge cells, homogeneous (no-wash) kits like the FLIPR Calcium 5 Assay Kit utilize a masking dye technology to quench extracellular background fluorescence. This dramatically improves the assay's Z'-factor and makes it highly amenable to HTS[8].

Reference Pharmacological Modulators

To validate the assay, standard reference compounds must be used to establish the dynamic range. The table below summarizes the quantitative data for key TRPM8 modulators.

Table 1: Reference Modulators for TRPM8 Calcium Flux Assays

CompoundRoleTarget ActionTypical EC₅₀ / IC₅₀Application Notes
Icilin AgonistChannel Activation~0.2 µMHighly potent synthetic super-cooling agent; requires basal intracellular Ca²⁺[4][5].
(-)-Menthol AgonistChannel Activation~4.1 µMNatural ligand; standard reference agonist[4].
BCTC AntagonistChannel Blockade~0.8 µMDual TRPM8/TRPV1 antagonist; useful as a broad TRP reference[4].
PBMC AntagonistChannel Blockade~25 nMHighly selective blocker; shifts voltage-dependence of gating[9].
RQ-00203078 AntagonistChannel Blockade~3.0 nMExtremely potent standard positive control for hTRPM8[7].

Detailed Experimental Protocol

Assay_Workflow Step1 1. Cell Seeding HEK293-hTRPM8 (24h prior) Step2 2. Dye Loading Ca2+ Dye + Probenecid (60 min, 37°C) Step1->Step2 Step3 3. Antagonist Incubation (15-30 min, RT) Step2->Step3 Step4 4. Agonist Challenge (EC80 Menthol) Step3->Step4 Step5 5. Detection FLIPR/FDSS (Real-time) Step4->Step5

Step-by-Step High-Throughput Calcium Flux Assay Workflow for TRPM8 Antagonists.

Step 1: Cell Seeding
  • Harvest HEK293-hTRPM8 cells at 70-80% confluency.

  • Seed cells at a density of 5,000 to 10,000 cells per well in 25 µL of complete culture medium into a 384-well black-walled, clear-bottom poly-D-lysine coated microplate[8][10].

  • Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and receptor recovery.

Step 2: Dye Loading
  • Prepare the Loading Buffer by dissolving the FLIPR Calcium 5 dye in 1X Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 1.25 mM Probenecid[8][10].

  • Remove the cell plates from the incubator. Add 25 µL of the Loading Buffer directly to the 25 µL of media in each well (final volume = 50 µL)[8].

  • Return the plates to the 37°C incubator for exactly 60 minutes.

Step 3: Antagonist Incubation
  • Prepare the test antagonists (e.g., PBMC, RQ-00203078) at 5X the final desired concentration in HBSS/HEPES buffer.

  • Using an automated liquid handler (e.g., FLIPR Tetra), add 12.5 µL of the 5X antagonist solution to the cells[8].

  • Incubate the plate for 15 to 30 minutes at room temperature (~22-25°C) in the dark[8][10].

Step 4: Agonist Challenge & Data Acquisition
  • Prepare the agonist (e.g., Menthol or Icilin) at 6X the final desired concentration (typically the predetermined EC₈₀ to allow sensitivity to competitive antagonism).

  • Transfer the plate to the FLIPR instrument.

  • Initiate the read protocol: Record baseline fluorescence for 10 seconds (Excitation: 470-495 nm; Emission: 515-575 nm)[10].

  • Inject 12.5 µL of the 6X agonist solution simultaneously into all wells while continuously recording fluorescence for an additional 60 to 120 seconds to capture the peak calcium transient[10].

Causality & Troubleshooting Matrix

To ensure the assay is a self-validating system, researchers must understand the causality behind the specific reagents and environmental conditions used:

  • Why use Probenecid? Fluorescent calcium indicators are cleaved by intracellular esterases into active, membrane-impermeable forms. However, they can still be actively extruded by multidrug resistance proteins (MRPs). Probenecid is a potent inhibitor of organic anion transporters (OATs) that blocks this efflux, trapping the dye inside the cell and preserving a high signal window[10][11].

  • Why strict pH control with HEPES? Unlike TRPV1 (which is potentiated by protons), TRPM8 is strongly inhibited by acidic conditions[1][4]. Using HBSS heavily buffered with 20 mM HEPES ensures the extracellular pH remains strictly at 7.4 outside the CO₂ incubator, preventing false-positive antagonist readouts caused by pH drift.

  • Why incubate antagonists at Room Temperature? TRPM8 is a cold sensor activated at temperatures below 28°C[1]. Performing the antagonist incubation and agonist challenge at controlled room temperature (~22-25°C) slightly pre-sensitizes the channel compared to 37°C, yielding a more robust and reproducible calcium transient upon agonist addition.

  • Why use an EC₈₀ Agonist Concentration? Challenging the cells with a maximal (EC₁₀₀) concentration of menthol can overwhelm competitive antagonists, leading to artificially inflated IC₅₀ values. Using an EC₈₀ concentration ensures the assay remains sensitive to competitive binding dynamics while providing a sufficient signal window.

References

  • What are the therapeutic applications for TRPM8 agonists? (patsnap.com)
  • TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades (nih.gov)
  • Regulation of TRPM8 channel activity - PMC (nih.gov)
  • TRPM8 Channels and SOCE: Modulatory Crosstalk between Na+ and Ca2+ Signaling (scientificarchives.com)
  • TRPM8 - Wikipedia (wikipedia.org)
  • FLIPR® Calcium Assay Cells used in the assay were stably tr (doi.org)
  • Application Note: Utilizing AMG2850 in Calcium ... (benchchem.com)
  • The tunicate metabolite 2-(3,5-diiodo-4-methoxyphenyl)ethan-1-amine targets ion channels of vertebrate sensory neurons (biorxiv.org)
  • FLIPR Calcium 5 Assay Kit Guide (moleculardevices.com)
  • Application Notes and Protocols: Calcium Imaging ... (benchchem.com)
  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels (nih.gov)
  • Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing (depositolegale.it)
  • Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One (plos.org)
  • Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay (researchgate.net)
  • Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PubMed (nih.gov)

Sources

In vitro cytotoxicity assay of thiazole-benzamides on MCF-7 cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of Thiazole-Benzamide Derivatives on MCF-7 Breast Cancer Cell Lines

Introduction & Mechanistic Rationale

Thiazole-benzamide hybrids have emerged as a highly potent class of pharmacophores in oncology, demonstrating remarkable efficacy against hormone-dependent breast cancers. The MCF-7 cell line, a well-characterized estrogen receptor-positive (ER+) human breast adenocarcinoma model, serves as the gold standard in vitro system for evaluating these compounds.

Recent structural and biological evaluations reveal that thiazole-benzamides exert their cytotoxic effects via multiple targeted mechanisms. Notably, they act through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as Dihydrofolate Reductase (DHFR)[1][2]. This multi-target inhibition disrupts downstream PI3K/AKT signaling, ultimately culminating in G1/S phase cell cycle arrest and caspase-mediated apoptosis[1][3].

Pathway TB Thiazole-Benzamide Derivatives EGFR EGFR / HER2 Inhibition TB->EGFR Binds Active Site PI3K PI3K / AKT Pathway Downregulation EGFR->PI3K Suppresses CellCycle G1/S Phase Cell Cycle Arrest PI3K->CellCycle Apoptosis Apoptosis Induction (Caspase-3 Activation) PI3K->Apoptosis MCF7 MCF-7 Cell Death CellCycle->MCF7 Apoptosis->MCF7

Fig 1. Mechanistic pathway of thiazole-benzamides inducing apoptosis in MCF-7 cells.

Quantitative Efficacy Data

To benchmark the efficacy of novel thiazole-benzamide derivatives, it is crucial to compare their half-maximal inhibitory concentrations (IC50) against established chemotherapeutics. The table below summarizes recent cytotoxicity data for thiazole-based compounds against MCF-7 cells and normal cell lines, highlighting their selectivity and potency.

Compound / DerivativeTarget Cell LineIC50 ValueReference Drug (IC50)Selectivity / Notes
Compound 8 (Thiazole) MCF-73.36 µg/mLStaurosporine (5.25 µg/mL)High selectivity vs normal breast cells; halts cell cycle in G1/S[3].
Compound 4c MCF-72.57 µMStaurosporine (6.77 µM)Potent VEGFR-2 inhibitor[4].
Compound 39 (Thiazole-benzamide) MCF-70.291 µM (DHFR)SorafenibDual EGFR/HER2 inhibitor; induces apoptosis rather than necrosis[1][2].
Cu(L3)Cl2 (Thiazole-Cu complex) MCF-782.64 µMN/ALow toxicity in normal L929 fibroblasts (185.86 µM), indicating tumor selectivity[5].

Experimental Design & Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the preferred, self-validating method for this protocol.

Causality of the Assay: The assay relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is exclusively active in viable cells, the quantity of formazan generated (measured via spectrophotometry at 570 nm) is directly proportional to the number of living cells[2].

Self-Validating System (Trustworthiness): To ensure rigorous scientific integrity, the protocol mandates three specific controls:

  • Vehicle Control (0.1% DMSO): Proves that any observed cell death is caused by the compound, not the solvent.

  • Positive Control (e.g., Staurosporine or Sorafenib): Provides a validated benchmark for apoptotic induction and confirms the assay's sensitivity[4].

  • Background Control (Media + MTT, no cells): Allows for the subtraction of inherent optical density from the culture media.

Workflow Culture 1. MCF-7 Culture (DMEM + 10% FBS) Seed 2. Cell Seeding (10^4 cells/well) Culture->Seed Treat 3. Compound Treatment (1-200 µM, 24-48h) Seed->Treat MTT 4. MTT Addition (Formazan formation) Treat->MTT Read 5. Absorbance Read (OD 570 nm) MTT->Read IC50 6. IC50 Calculation (Non-linear regression) Read->IC50

Fig 2. Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol

Phase 1: Cell Culture and Seeding
  • Culturing: Maintain MCF-7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Keep in a humidified incubator at 37°C with a 5% CO2 atmosphere[5].

  • Harvesting: Wash the cell monolayer with 1X PBS and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete media and centrifuge the suspension at 1200 rpm for 5 minutes.

  • Seeding: Resuspend the cell pellet and count viable cells using a hemocytometer and Trypan Blue exclusion. Seed 1 × 10^4 cells per well in a 96-well flat-bottom microplate (100 µL/well)[5].

  • Attachment: Incubate the plate for 24 hours to allow cells to fully adhere to the well bottom.

Phase 2: Compound Preparation and Treatment
  • Stock Solution: Dissolve the synthesized thiazole-benzamide derivative in cell-culture grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare working concentrations (e.g., 1, 10, 50, 100, and 200 µM) by diluting the stock in complete DMEM. Critical Step: Ensure the final DMSO concentration in any well strictly does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Carefully aspirate the old media from the 96-well plate and add 100 µL of the respective compound dilutions. Include vehicle control (0.1% DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the treated plates for 24 to 48 hours at 37°C, 5% CO2.

Phase 3: MTT Assay and Spectrophotometry
  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 4 hours. Rationale: This specific incubation window allows viable cells to optimally metabolize MTT into formazan[2].

  • Formazan Solubilization: Carefully aspirate the media containing unreacted MTT without disturbing the crystals at the bottom. Add 100 µL of pure DMSO to each well to dissolve the internalized purple formazan crystals.

  • Agitation: Place the microplate on an orbital shaker for 10 minutes at room temperature to ensure complete and uniform solubilization.

  • Measurement: Measure the optical density (OD) at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris.

Phase 4: Data Analysis and Quality Control
  • Viability Calculation: % Viability =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • IC50 Determination: Plot the % viability against the log of compound concentrations. Use non-linear regression analysis (e.g., GraphPad Prism) to calculate the precise IC50 value.

  • Selectivity Index (SI): To validate the drug's safety profile, perform the exact same assay on a normal cell line (e.g., WI-38 fibroblasts or MCF-10A normal breast cells)[2][3]. Calculate SI = IC50 (Normal) / IC50 (MCF-7). An SI > 3 indicates a highly favorable therapeutic window.

References

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer Source: PMC (nih.gov) URL:[Link]

  • Thiazole-benzamide derivatives as α-glucosidase inhibitors: Synthesis, kinetics study, molecular docking, and in vivo evaluation Source: ResearchGate URL:[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents Source: MDPI URL:[Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity Source: ResearchGate URL:[Link]

Sources

HPLC method development for 2-methoxy-N-(1,3-thiazol-2-yl)benzamide purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for Purity Analysis of 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide

Abstract

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 150175-94-3). As a pharmacologically relevant scaffold in drug discovery (e.g., Zinc-Activated Channel antagonists, antifungal agents), ensuring the purity of this intermediate is critical. The protocol addresses specific challenges inherent to the molecule, including the basicity of the thiazole ring and the potential for peak tailing. We utilize a C18 stationary phase with an acidic mobile phase to suppress silanol interactions, ensuring sharp peak shapes and high resolution from synthetic impurities like 2-aminothiazole and 2-methoxybenzoic acid .

Introduction & Compound Analysis

The Analyte
  • Name: 2-methoxy-N-(1,3-thiazol-2-yl)benzamide

  • Molecular Formula: C₁₁H₁₀N₂O₂S

  • Molecular Weight: 234.27 g/mol

  • Physicochemical Profile:

    • Hydrophobicity: Moderate (LogP ~2.5).

    • Acid/Base Character: The thiazole nitrogen is weakly basic (pKa ~2.5 for the conjugate acid). The amide proton is weakly acidic.

    • Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.

Analytical Challenges
  • Silanol Interactions: The thiazole nitrogen can interact with residual silanols on silica columns, causing severe peak tailing.

  • Impurity Separation: The method must resolve the highly polar starting material (2-aminothiazole) from the moderately lipophilic product and the acidic byproduct (2-methoxybenzoic acid).

Synthesis Pathway & Impurity Origin

Understanding the synthesis is crucial for defining the "Specificity" of the method. The compound is typically synthesized via an amide coupling.

SynthesisImpurity Reactant1 2-Methoxybenzoyl Chloride (Starting Material 1) Product 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide (Target Analyte) Reactant1->Product Amide Coupling Impurity1 2-Methoxybenzoic Acid (Hydrolysis Impurity) Reactant1->Impurity1 Hydrolysis (H2O) Reactant2 2-Aminothiazole (Starting Material 2) Reactant2->Product Impurity2 Dimer/Side Products Reactant2->Impurity2 Side Rxn

Figure 1: Synthesis pathway illustrating the origin of potential impurities. The method must resolve the target analyte from both starting materials.

Method Development Strategy

Column Selection
  • Choice: C18 (Octadecylsilane) with high surface coverage and end-capping.

  • Rationale: A standard C18 column provides sufficient hydrophobic retention for the benzamide structure. "End-capping" is non-negotiable to minimize the secondary interactions between the thiazole nitrogen and surface silanols.

  • Alternative: If selectivity issues arise between the methoxy-isomer impurities, a Phenyl-Hexyl column can be used to exploit pi-pi interactions.

Mobile Phase Design
  • Buffer: 0.1% Formic Acid (pH ~2.7) or 20 mM Potassium Phosphate (pH 2.5) .

  • Rationale: Low pH is essential. It protonates the thiazole nitrogen and suppresses the ionization of silanols (Si-OH), preventing the ion-exchange mechanism that causes tailing.

  • Organic Modifier: Acetonitrile (ACN) . It offers lower viscosity and better peak shape for amides compared to methanol.

Detection Wavelength
  • Selection: 272 nm .[1][2]

  • Rationale: Aminothiazoles and benzamides exhibit strong absorption maxima in the 270–280 nm range. 254 nm is a viable secondary channel.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 272 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Gradient Program

This gradient is designed to elute the polar 2-aminothiazole early, retain the product, and wash off lipophilic dimers.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic hold for polar impurities
12.090Linear Gradient to elute product
15.090Wash
15.15Return to Initial
20.05Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol (sonicate if necessary). Concentration: 1.0 mg/mL.[3]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL.

    • Note: Diluting in 100% organic solvent can cause peak distortion for early eluting peaks; matching the initial gradient conditions is preferred.

Method Validation (Self-Validating System)

To ensure the method is trustworthy, it must pass the following System Suitability Tests (SST) before every analysis batch.

Specificity & Resolution

Inject a mixture containing the Analyte, 2-Aminothiazole (SM1), and 2-Methoxybenzoic acid (SM2).

  • Requirement: Resolution (Rs) > 2.0 between all peaks.

  • Expected Elution Order:

    • 2-Aminothiazole (RT ~2.5 min) - Highly Polar.

    • 2-Methoxybenzoic Acid (RT ~5-6 min) - pH dependent.

    • Analyte (RT ~9-10 min).

Linearity & Sensitivity
  • Linearity: Prepare 5 levels (50% to 150% of target concentration). R² must be > 0.999.

  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio ≥ 10.

Precision
  • Repeatability: Inject the Standard (0.1 mg/mL) 6 times.

  • Requirement: RSD of Peak Area ≤ 2.0%.

Troubleshooting & Optimization Guide

Troubleshooting Problem Problem: Peak Tailing or Split Peaks Check1 Check pH of Mobile Phase (Is it < 3.0?) Problem->Check1 Check2 Check Sample Solvent (Is it 100% Strong Solvent?) Check1->Check2 Yes Action1 Add more buffer/acid (Ensure Thiazole protonation) Check1->Action1 No Action2 Dilute sample in Initial Mobile Phase Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting common peak shape issues in thiazole analysis.

  • Issue: Peak Tailing: The thiazole is interacting with silanols. Solution: Ensure Mobile Phase A has 0.1% Formic Acid or use a phosphate buffer at pH 2.5. Increase buffer concentration if using phosphate (e.g., to 25mM).

  • Issue: Retention Time Drift: Check column temperature equilibration. Thiazole pKa is sensitive to temperature. Keep column oven at 30°C ± 0.5°C.

References

  • Separation of 2-Amino-6-methoxybenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs. Semantic Scholar. Available at: [Link]

Sources

Application Note: Optimized Recrystallization Strategies for N-(thiazol-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a mechanistic rationale and self-validating experimental protocols for the purification of N-(thiazol-2-yl)benzamide derivatives via recrystallization.

Introduction & Mechanistic Rationale

N-(thiazol-2-yl)benzamide motifs are highly privileged structures in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, glucokinase activators, and antimicrobial agents. However, the purification of these derivatives from crude reaction mixtures poses unique thermodynamic and crystallographic challenges.

The Causality of Solvent Selection: The N-(thiazol-2-yl)benzamide molecule features a highly conjugated system with an amide (-CONH-) linkage bridging a phenyl ring and a thiazole ring. This structural arrangement acts as both a strong hydrogen bond donor (amide N-H) and a multivalent hydrogen bond acceptor (amide C=O and thiazole nitrogen). Consequently, these molecules form robust, thermodynamically stable intermolecular hydrogen-bonded dimers or infinite chains in the solid state, which are further stabilized by


 stacking between the parallel aromatic rings1[1].

Selecting the correct recrystallization solvent is not merely a matter of general solubility; it is a targeted thermodynamic exercise. The chosen solvent must possess the exact dielectric properties required to disrupt these strong intermolecular networks at elevated temperatures, yet allow them to selectively reassemble upon cooling—excluding structurally dissimilar impurities from the newly formed crystal lattice.

Solvent Selection Matrix

To streamline the purification process, quantitative solvent data and their specific applications for N-(thiazol-2-yl)benzamide derivatives are summarized below.

Solvent SystemDielectric Constant (

)
Boiling Point (°C)Primary Impurity TargetYield/Purity Profile
Ethanol (Absolute) 24.578.4Polar byproducts, unreacted aminesHigh purity, moderate yield
Ethyl Acetate (EtOAc) 6.077.1Broad spectrum, structural analogsExcellent crystal formation
EtOAc / Hexane ~2.0 - 6.0~68 - 77Lipophilic/Non-polar impuritiesHigh yield, tunable solubility
Isopropanol (IPA) / Water ~18 - 80~82 - 100Inorganic salts, coupling reagentsGood for final polishing

Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific physical and analytical checkpoints, researchers can confirm the success of the purification step before proceeding to downstream applications.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Mechanistic Rationale: Protic solvents like ethanol effectively compete for hydrogen bonding with the amide and thiazole groups, breaking down the polymeric chains at reflux. Upon cooling, the solvent's kinetic energy decreases, allowing the thermodynamically favored N-(thiazol-2-yl)benzamide dimers to crystallize preferentially 2[2].

  • Dissolution: Weigh 1.0 g of crude N-(thiazol-2-yl)benzamide into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 3.0 mL of absolute ethanol dropwise while heating the flask in an oil bath set to 85°C (reflux)2[2].

  • Equilibration: Once the primary product is completely dissolved, continue heating at reflux for an additional 10 minutes to ensure complete disruption of intermolecular hydrogen bonds.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Critical Note: Rapid cooling will trap polar impurities within the rapidly forming lattice.

  • Harvesting: Once crystallization is complete at room temperature, chill the flask in an ice bath (4°C) for 30 minutes.

  • Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 mL of ice-cold ethanol.

  • Validation Check: Calculate the recovery yield (expected 70-85%). Perform a melting point analysis; a sharp melting range (<2°C variance) confirms the successful exclusion of lattice-entrapped impurities.

Protocol B: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)

Mechanistic Rationale: When impurities share a similar polarity to the target molecule, a binary solvent system provides a sharper solubility cliff. Ethyl acetate acts as the "good" solvent, while hexane (a non-polar anti-solvent) forces the precipitation of the target compound while keeping lipophilic impurities in solution3[3].

  • Dissolution: Place 1.0 g of the crude compound in an Erlenmeyer flask. Add minimal boiling ethyl acetate (approx. 5-8 mL) until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the solution near its boiling point (77°C), add hot hexane dropwise until the solution becomes faintly turbid (indicating the solubility threshold).

  • Clarification: Add 1-2 drops of hot ethyl acetate until the solution turns clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Harvesting: Filter the resulting crystals under vacuum, wash with a cold 1:1 mixture of EtOAc/hexane, and dry under high vacuum.

  • Validation Check: Run a TLC (DCM:MeOH 95:5). The absence of higher Rf (non-polar) spots validates the efficacy of the hexane anti-solvent phase.

Protocol C: Aqueous Mixed-Solvent (Isopropanol / Water)

Mechanistic Rationale: This protocol is specifically deployed when the crude mixture contains residual inorganic salts or highly polar coupling reagents from the amidation step. The organic product crystallizes out, while salts remain partitioned in the aqueous phase4[4].

  • Dissolution: Dissolve 1.0 g of the crude product in 5 mL of hot isopropanol (IPA).

  • Aqueous Precipitation: Add warm deionized water dropwise until slight cloudiness is observed.

  • Cooling & Harvesting: Cool slowly to room temperature, filter, and wash with a cold 3:1 Water/IPA mixture.

  • Validation Check: Dissolve a few crystals in pure organic solvent (e.g., DCM). Complete dissolution with no cloudy residue confirms the total removal of inorganic salts.

Crystallographic & Polymorphism Considerations

The choice of solvent directly impacts the polymorphic outcome of N-(thiazol-2-yl)benzamide derivatives. Because the asymmetric unit of these molecules can adopt multiple crystallographically independent geometries, solvents like Ethyl Acetate tend to promote slower, highly ordered crystal packing without incorporating solvent molecules into the lattice1[1]. If single crystals are required for X-ray diffraction (XRD) studies, Protocol B (using pure EtOAc and extremely slow evaporation) is the authoritative standard.

Workflow Diagram

SolventWorkflow A Crude N-(thiazol-2-yl)benzamide B Assess Impurity Profile A->B C Polar Impurities B->C D Non-Polar Impurities B->D E Inorganic Salts B->E F Ethanol Reflux C->F G EtOAc / Hexane D->G H IPA / Water E->H I Pure Crystalline Product F->I G->I H->I

Figure 1: Decision matrix for recrystallization solvents based on impurity profiling.

References

  • Title: CN106831637A - Thiazole amide compound and preparation method and application Source: Google Patents URL
  • Title: 2,4-Dichloro-N-(1,3-thiazol-2-yl)
  • Title: COMPOUND HAVING 6-MEMBERED AROMATIC RING - EP 2253618 A1 Source: European Patent Office URL
  • Title: US5981557A - Aminothiazole derivative, medicament containing the same, and intermediate for preparation of said compound Source: Google Patents URL

Sources

Application Note: Microwave-Assisted Synthesis of N-Thiazolyl Benzamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-thiazolyl benzamide derivatives represents a critical frontier in medicinal chemistry, primarily due to their profound pharmacological versatility as allosteric glucokinase activators (GKAs) and potent anticancer agents[1][2]. Traditional conventional heating methods for amide coupling often suffer from prolonged reaction times, thermal degradation of sensitive functional groups, and poor atom economy.

This application note details an optimized, green-chemistry-aligned protocol for the microwave-assisted organic synthesis (MAOS) of N-thiazolyl benzamides. By leveraging dielectric heating in an aqueous/PEG-400 medium, this methodology accelerates reaction kinetics, enhances yield, and provides a self-validating workflow suitable for high-throughput drug development pipelines[3][4].

Scientific Rationale & Mechanistic Insights

The Physics of Microwave Dielectric Heating

Unlike conventional convective heating—which relies on thermal conductivity and often creates temperature gradients—microwave irradiation (typically at 2.45 GHz) directly couples with the molecular dipoles of the solvent and reagents[1].

  • Causality of Solvent Choice: Water and Polyethylene Glycol 400 (PEG-400) are selected as the reaction medium because of their high dielectric loss tangents (

    
    ). They rapidly absorb microwave energy and convert it into localized superheating[4].
    
  • Transition State Stabilization: The coupling of substituted benzoic acids with 2-aminothiazoles involves a highly polar transition state. Microwave irradiation selectively lowers the activation energy (

    
    ) of this polar transition state via dipole-dipole stabilization, exponentially increasing the reaction rate according to the Arrhenius equation[3].
    
Pharmacological Relevance

N-thiazolyl benzamides are highly sought after in metabolic disease research. Molecular docking studies reveal that the –NH of the benzamide core forms critical hydrogen bonds with the backbone C=O of Arg63 in the glucokinase enzyme, while hydrophobic substituents (e.g., phenoxy or alkoxy groups) occupy an allosteric binding pocket formed by Met210, Met235, Cys220, and Tyr214[2]. This binding stabilizes the active conformation of glucokinase, promoting glycolysis and insulin secretion[2][5]. Furthermore, specific halogenated derivatives have demonstrated promising in vitro anticancer activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines[1].

MW_Workflow R1 Substituted Benzoic Acid + 2-Aminothiazole MW Microwave Irradiation (120W, 80-100°C) Aqueous/PEG Media R1->MW R2 Phase Transfer Catalyst (e.g., TBAB) + Base R2->MW Int Polar Transition State (Dielectric Stabilization) MW->Int Rapid Kinetics Prod N-Thiazolyl Benzamide Derivative Int->Prod High Yield (>90%) Pur Workup & Purification (Extraction & Recrystallization) Prod->Pur

Fig 1. Microwave-assisted synthesis workflow and mechanistic pathway for N-thiazolyl benzamides.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol incorporates in-process validation steps. The use of an aqueous phase coupled with a Phase Transfer Catalyst (PTC) eliminates the need for hazardous organic solvents during the primary reaction phase[3][4].

Materials & Reagents
  • Substrates: Substituted benzoic acid (1.0 mmol), 2-aminothiazole derivative (1.0 mmol).

  • Catalysts & Bases: Tetrabutylammonium bromide (TBAB) (0.01 mmol) as the PTC; Cesium carbonate (

    
    ) (0.2 mmol) as the base[3].
    
  • Solvent System: Deionized Water (3.0 mL) or a 1:1 mixture of Water/PEG-400[3][4].

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.

Step-by-Step Microwave Synthesis Protocol
  • Vessel Preparation: To a 10 mL microwave-transparent quartz or borosilicate glass vial equipped with a magnetic stir bar, add 1.0 mmol of the substituted benzoic acid and 1.0 mmol of the 2-aminothiazole derivative.

  • Catalyst Addition: Add 0.2 mmol of

    
     and 0.01 mmol of TBAB. Causality:
    
    
    
    deprotonates the carboxylic acid to form a highly reactive carboxylate intermediate, while TBAB facilitates the transfer of this water-soluble intermediate into the organic micro-environment of the amine, ensuring efficient collision rates[3].
  • Solvent Addition: Dispense 3.0 mL of the aqueous solvent system into the vial. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Set the parameters: Power: 120 W (constant power mode); Temperature: 80–100 °C; Time: 15–20 minutes; Stirring: High[3][4].

    • Self-Validation Check: Monitor the real-time pressure and temperature curves on the reactor display. A sudden pressure spike indicates solvent vaporization or substrate decomposition; the system should automatically modulate power to maintain the target temperature.

  • Cooling: Allow the reactor to rapidly cool the vial to

    
     40 °C using compressed air before uncapping.
    
Isolation, Workup, and Purity Assessment
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract with Ethyl Acetate (

    
     mL). The aqueous layer (containing PEG-400 and unreacted salts) is discarded or recycled[3].
    
  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure using a rotary evaporator[6].
    
  • Purification: Recrystallize the crude solid from hot ethanol. Causality: Ethanol selectively dissolves impurities at high temperatures while allowing the pure N-thiazolyl benzamide to crystallize upon slow cooling, yielding a highly pure white solid[3].

  • Validation: Confirm purity via sharp melting point determination, Thin-Layer Chromatography (TLC), and

    
    -NMR/FT-IR spectroscopy[1][6].
    

Quantitative Data & Yield Comparison

The implementation of microwave irradiation significantly outperforms conventional reflux methods. The table below summarizes the comparative efficiency based on empirical data for the synthesis of various N-thiazolyl benzamide and related heterocyclic amide derivatives[1][3][4].

Reaction ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (120W - 300W)Improvement Factor
Reaction Time 4 – 12 Hours15 – 30 Minutes~16x to 24x Faster
Average Yield 60% – 75%85% – 97%+20% to +25%
Solvent Profile Toxic Organics (DMF, Toluene)Green Solvents (Water, PEG-400)Eco-Friendly
Byproduct Formation Moderate to HighTrace / NegligibleHigher Atom Economy
Energy Consumption High (Continuous heating)Low (Targeted dielectric heating)Highly Efficient

Biological Application: Glucokinase Activation Pathway

Once synthesized and purified, N-thiazolyl benzamide derivatives are deployed in in vitro and in vivo assays to evaluate their efficacy as Glucokinase Activators (GKAs). The diagram below illustrates the biological causality—how the synthesized molecule interacts with its target to elicit a systemic metabolic response[2][5].

Bio_Pathway GKA N-Thiazolyl Benzamide (Glucokinase Activator) GK_Inact Glucokinase (Inactive) Open Conformation GKA->GK_Inact Allosteric Binding (Arg63) GK_Act Glucokinase (Active) Closed/Stabilized State GK_Inact->GK_Act Conformational Shift Glyc Enhanced Glycolysis & Glucose Metabolism GK_Act->Glyc Glucose Phosphorylation Beta Pancreatic β-cells: Increased Insulin Secretion Glyc->Beta ATP/ADP Ratio Increase Liver Hepatic Tissue: Glycogen Synthesis Glyc->Liver Substrate Availability

Fig 2. Allosteric activation of Glucokinase by N-thiazolyl benzamides and downstream metabolic effects.

References

  • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives Source: PMC / National Institutes of Health (NIH) URL:[Link] (Derived from Grounding Data[1])

  • CN109456214A - A method of the benzamide compound under microwave condition in water phase Source: Google Patents URL: (Derived from Grounding Data[3])

  • Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium Source: Academia.edu / Springer URL:[Link] (Derived from Grounding Data[4])

  • Rationalization of physicochemical characters and docking of 3-alkoxy-5-phenoxy-N-thiazolyl benzamide analogs toward glucokinase activator activity Source: ResearchGate / Medicinal Chemistry Research URL:[Link] (Derived from Grounding Data[2],[5])

Sources

Formulation of TRPM8 antagonists for in vivo neuropathic pain models

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Formulation of TRPM8 Antagonists for In Vivo Neuropathic Pain Models

Introduction: Targeting TRPM8 in Neuropathic Pain

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel renowned for its role as a principal sensor of cold temperatures and cooling agents like menthol.[1] Expressed predominantly in a subset of primary sensory neurons, TRPM8 is integral to the perception of innocuous cool sensations. However, a growing body of evidence implicates TRPM8 in the pathophysiology of chronic pain, particularly the cold allodynia (pain from a non-painful cold stimulus) and hyperalgesia that are debilitating symptoms of neuropathic pain.[2][3] Following peripheral nerve injury, such as in the Chronic Constriction Injury (CCI) model, TRPM8 expression can be upregulated in dorsal root ganglion (DRG) neurons, contributing to a state of heightened cold sensitivity.[4][5] This "gain-of-function" in nociceptive pathways provides a strong rationale for the development of TRPM8 antagonists as a therapeutic strategy.[2][4]

Despite promising pharmacology, many novel TRPM8 antagonists are lipophilic small molecules with poor aqueous solubility, a significant hurdle for in vivo administration.[6][7] Achieving adequate systemic exposure to test efficacy in animal models requires carefully designed and validated formulation strategies. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the critical steps of formulating TRPM8 antagonists for preclinical evaluation in rodent models of neuropathic pain. We will delve into pre-formulation assessment, strategic vehicle selection, and detailed protocols, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible outcomes.

Part 1: The Foundation - Pre-formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the TRPM8 antagonist is paramount. These initial data dictate the entire formulation strategy. The goal is to understand the molecule's intrinsic properties to select a vehicle system that ensures solubility, stability, and bioavailability for the intended route of administration.

Key parameters include:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., pH 3, 7.4, 9) to understand the impact of ionization on solubility. Most new chemical entities (NCEs) in drug discovery pipelines are poorly water-soluble.[6]

  • pKa: The ionization constant helps predict how solubility will change in different physiological environments (e.g., stomach vs. plasma).

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. Highly lipophilic compounds (LogP > 3) often require more complex formulation strategies, such as lipid-based systems or co-solvents.

  • Melting Point & Crystalline Structure: These properties, often assessed by Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD), influence the energy required to dissolve the compound and can reveal the existence of polymorphs with different solubility profiles.[8]

Understanding these characteristics allows for a rational, rather than trial-and-error, approach to formulation development.

Part 2: Strategic Formulation Development for In Vivo Studies

The primary challenge for most TRPM8 antagonists is overcoming poor aqueous solubility.[6] The choice of formulation strategy is dictated by the compound's properties, the desired route of administration (e.g., intravenous, oral, intraperitoneal), and the required dose.

Solubility Enhancement Techniques

Several techniques can be employed to formulate poorly soluble compounds for preclinical studies.[8][9][10]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle to form a salt can dramatically increase solubility.[9][11] However, one must consider the physiological compatibility of extreme pH values, which can cause irritation or tissue damage at the injection site.[12]

  • Co-solvents: Using a mixture of water-miscible organic solvents can significantly enhance the solubility of lipophilic compounds.[9][10][11] Common co-solvents include polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[13] The key is to use the minimum amount of co-solvent necessary to achieve solubilization, as high concentrations can cause toxicity or alter the compound's intrinsic pharmacology.

  • Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate poorly soluble drugs in their hydrophobic core, increasing the overall solubility of the drug in the vehicle.[10][11] Polysorbates (e.g., Tween® 80) and Kolliphor® HS15 are commonly used examples.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the drug from the aqueous environment and increasing its solubility.[8][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as emulsions or self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for oral administration where they can mimic the effect of a high-fat meal to improve absorption.[15]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[8] The increased surface area enhances the dissolution rate. This is often achieved through methods like wet-bead milling or high-pressure homogenization.[7]

Workflow for Formulation Development

The process of developing a suitable formulation should be systematic. The following workflow illustrates the key decision points from initial compound characterization to the final preparation for in vivo dosing.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Final Preparation & QC A TRPM8 Antagonist Physicochemical Profiling (Solubility, pKa, LogP) B Solubility Screening in Various Excipients (Co-solvents, Surfactants, etc.) A->B C Select Promising Vehicles (e.g., Co-solvent vs. Suspension) B->C D Assess Short-Term Stability (e.g., 4h at RT, check for precipitation) C->D E Prepare Dosing Formulation Under Aseptic Conditions D->E F Final Quality Control (Visual Inspection, pH, Sterility if IV) E->F G Administer to Animal Model F->G

Formulation Development Workflow.
Comparative Table of Common Excipients

The selection of excipients is a critical step. The following table summarizes common choices for preclinical formulations, highlighting their primary use and key considerations.

Excipient ClassExample(s)Primary UseRoute(s)Key Considerations
Co-solvents PEG 300/400, Propylene Glycol, Ethanol, DMSOSolubilizerPO, IP, IV, SCPotential for toxicity at high concentrations. Can cause hemolysis (IV) or site irritation (IP, SC).[13]
Surfactants Polysorbate 80 (Tween® 80), Kolliphor® HS15, Solutol® HS 15Solubilizer, Wetting AgentPO, IVCan cause hypersensitivity reactions. May alter drug metabolism or distribution.[12]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)SolubilizerPO, IV, SCPotential for nephrotoxicity at high doses. Can be limited by the size/shape of the drug molecule.
Suspending Agents Carboxymethylcellulose (CMC), MethylcelluloseViscosity EnhancerPO, SCUsed for suspensions, not solutions. Does not improve solubility but aids in uniform dosing.
Oils / Lipids Sesame Oil, Corn Oil, Medium-Chain TriglyceridesVehicle for Lipophilic DrugsPO, SC, IMProtects against hydrolysis. May have variable absorption.
Aqueous Vehicles Saline (0.9% NaCl), 5% Dextrose in Water (D5W), PBSDiluent, VehicleIV, IP, SCUsed for soluble compounds or as the final diluent for a concentrated stock solution.

Part 3: Protocols for Formulation and In Vivo Models

This section provides step-by-step protocols for preparing a common co-solvent-based formulation and for inducing a widely used neuropathic pain model.

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a vehicle composed of PEG 400, Tween® 80, and Saline, a system often used to solubilize moderately lipophilic compounds for systemic administration in rodents.

Objective: To prepare a 1 mg/mL solution of a model TRPM8 antagonist in a 10% PEG 400 / 5% Tween® 80 / 85% Saline vehicle.

Materials:

  • TRPM8 Antagonist (powder)

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile 0.9% Saline

  • Sterile conical tubes (e.g., 15 mL)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

  • Analytical balance

Methodology:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need:

    • TRPM8 Antagonist: 10 mg

    • PEG 400: 1 mL (10% v/v)

    • Tween® 80: 0.5 mL (5% v/v)

    • 0.9% Saline: 8.5 mL (85% v/v)

  • Weigh the Antagonist: Accurately weigh 10 mg of the TRPM8 antagonist and place it into a sterile 15 mL conical tube.

  • Add Co-solvent and Surfactant: Pipette 1 mL of PEG 400 directly onto the powder. Vortex for 30-60 seconds to wet the powder. Add 0.5 mL of Tween® 80 and vortex again for 1-2 minutes to form a slurry or concentrated solution.

    • Rationale: Adding the co-solvent and surfactant first allows the compound to dissolve in the organic phase before the addition of the aqueous component, preventing precipitation of the poorly soluble drug.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Check for dissolution visually.

    • Rationale: Sonication provides energy to break down drug agglomerates and facilitate dissolution.

  • Add Aqueous Vehicle: Slowly add the 8.5 mL of 0.9% Saline to the tube in small increments (e.g., 1-2 mL at a time), vortexing well between each addition.

    • Rationale: Gradual addition of the aqueous phase helps maintain solubility and prevents the compound from "crashing out" of the solution.

  • Final Mixing and Quality Control: Once all the saline has been added, vortex the final solution for an additional 2-3 minutes to ensure homogeneity. Visually inspect the solution against a light and dark background. It should be clear and free of any visible particulates.

  • Storage: Prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, keep it at 2-8°C and protect it from light. Before use, allow it to return to room temperature and vortex again to ensure it remains in solution.

Protocol 2: Induction of the Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and robust surgical model of peripheral neuropathic pain that produces long-lasting mechanical allodynia and thermal hyperalgesia.[16][17][18]

Objective: To induce a peripheral mononeuropathy in a rat by placing loose ligatures around the sciatic nerve.

Materials:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • Chromic gut sutures (e.g., 4-0)

  • Wound clips or sutures for skin closure

  • Betadine and 70% ethanol

  • Heating pad to maintain body temperature

Surgical Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and confirm the depth of anesthesia via a toe-pinch reflex. Shave the left thigh and sterilize the surgical area with alternating scrubs of betadine and ethanol.[19]

  • Exposure of the Sciatic Nerve: Place the animal on its right side. Make a small incision through the skin and fascia over the mid-thigh. Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[16][18]

  • Nerve Ligation: Carefully isolate the sciatic nerve proximal to its trifurcation. Place four loose ligatures of chromic gut suture around the nerve at approximately 1 mm intervals.[16][17]

    • Rationale: The ligatures should be tied just tightly enough to cause a slight constriction and impede epineural blood flow without arresting it completely.[16] This minimal constriction is sufficient to induce inflammation and subsequent nerve damage, mimicking chronic nerve compression.

  • Closure: Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines (avoiding agents that interfere with neuropathic pain assessment). Monitor the animal during recovery until it is ambulatory.

  • Sham Surgery Control: For sham-operated animals, perform the same procedure to expose the sciatic nerve, but do not place the ligatures.[17] This controls for any effects of the surgery itself.

  • Pain Behavior Assessment: The development of neuropathic pain behaviors, such as mechanical allodynia, typically begins within a few days and is stable for several weeks.[16][20] Behavioral testing can commence approximately 7 days post-surgery.

Part 4: Integrating Formulation with In Vivo Efficacy Studies

A successful study requires the seamless integration of the formulation protocol with the neuropathic pain model and behavioral assessment.

TRPM8 Signaling and Antagonist Action

In a neuropathic state, injured sensory neurons can exhibit altered TRPM8 expression and function, leading them to signal pain in response to innocuous cooling.[4] A TRPM8 antagonist is designed to block the channel, preventing the ion influx that initiates the pain signal.

G NerveInjury Peripheral Nerve Injury (e.g., CCI Model) Upregulation TRPM8 Upregulation & Sensitization in DRG Neuron NerveInjury->Upregulation causes TRPM8 TRPM8 Channel Upregulation->TRPM8 results in Stimulus Innocuous Cold Stimulus (<25°C) Stimulus->TRPM8 activates Activation Channel Activation TRPM8->Activation Influx Ca²⁺ / Na⁺ Influx Activation->Influx Signal Action Potential (Pain Signal to CNS) Influx->Signal Antagonist TRPM8 Antagonist Antagonist->Activation BLOCKS

TRPM8 Pathway in Neuropathic Pain.
General Workflow for an In Vivo Efficacy Study

G Acclimation 1. Animal Acclimation & Habituation Baseline 2. Baseline Behavioral Testing (e.g., von Frey) Acclimation->Baseline Surgery 3. Induce Neuropathy (CCI or SNI Surgery) Baseline->Surgery Development 4. Pain Development (7-14 days) Surgery->Development PostOpTest 5. Confirm Allodynia (Post-Op Test) Development->PostOpTest Dosing 6. Administer Formulation (Vehicle or TRPM8 Antagonist) PostOpTest->Dosing EfficacyTest 7. Efficacy Testing (Behavioral tests at defined timepoints) Dosing->EfficacyTest

Workflow of an In Vivo Neuropathic Pain Study.

Part 5: Troubleshooting and Best Practices

  • Issue: Compound precipitates upon addition of aqueous phase.

    • Solution: Slow down the rate of addition. Ensure vigorous mixing between additions. Consider increasing the proportion of co-solvent/surfactant or switching to a different vehicle system (e.g., a cyclodextrin-based formulation).

  • Issue: Inconsistent results between animals or studies.

    • Solution: Always prepare formulations fresh. Ensure the final formulation is homogenous before dosing each animal. Validate the surgical model to ensure consistent levels of hypersensitivity are produced.

  • Issue: Vehicle itself shows an effect (toxicity or analgesia).

    • Solution: Run a separate vehicle-only control group in every experiment. Minimize the concentration of organic solvents and surfactants. If DMSO is used, keep the final concentration as low as possible (ideally <5%).

  • Best Practice: Pre-study Tolerability. Before a full efficacy study, administer the final vehicle formulation (without the antagonist) to a small cohort of naïve animals to check for any adverse effects at the intended volume and route of administration.

Conclusion

The successful in vivo evaluation of novel TRPM8 antagonists hinges on a rational and systematic approach to formulation development. By thoroughly characterizing the physicochemical properties of the antagonist and leveraging appropriate solubility enhancement techniques, researchers can develop stable and effective dosing vehicles. The protocols and workflows provided in this guide serve as a foundation for designing robust preclinical studies. This meticulous approach ensures that the observed in vivo effects are a true reflection of the antagonist's pharmacological activity at the TRPM8 channel, paving the way for the development of new therapeutics for neuropathic pain.

References

  • Bio-protocol. (2018, March 20). Spared Nerve Injury Model of Neuropathic Pain in Mice. Available from: [Link]

  • Caspani, O., Zurborg, S., Labuz, D., & Heppenstall, P. A. (2009). The Contribution of TRPM8 and TRPA1 Channels to Cold Allodynia and Neuropathic Pain. PLOS ONE, 4(10), e7383. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Bio-protocol. (n.d.). 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain. Available from: [Link]

  • Di Marzo, V., De Petrocellis, L., et al. (2019). Characterization of New TRPM8 Modulators in Pain Perception. PMC. Available from: [Link]

  • PubMed. (2016, November 15). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Available from: [Link]

  • Xing, H., et al. (2007). TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury. Journal of Neuroscience, 27(50), 13680-13690. Available from: [Link]

  • Austin, P. J., Wu, A., & Moalem-Taylor, G. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3822. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • JoVE. (2025, August 15). The Spared Nerve Injury (SNI) model is utilized to study mechanical allodynia in mice. Available from: [Link]

  • Yu, L., et al. (2011). Role of TRPM8 in dorsal root ganglion in nerve injury-induced chronic pain. BMC Neuroscience, 12, 120. Available from: [Link]

  • Quotient Sciences. (n.d.). Solubility Enhancement | What We Do. Available from: [Link]

  • Andrews, M., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(3), 329-333. Available from: [Link]

  • Creative Bioarray. (n.d.). Chronic Constriction Injury (CCI) Model. Available from: [Link]

  • Held, C., et al. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 10(2), 44. Available from: [Link]

  • Richner, M., et al. (2011). The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice. Journal of Visualized Experiments, (54), 3092. Available from: [Link]

  • Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Available from: [Link]

  • Creative Bioarray. (n.d.). Spared Nerve Injury (SNI) Model. Available from: [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. Available from: [Link]

  • Supplemental Methods. (n.d.). Neuropathic pain model The spared nerve injury (SNI) model of neuropathic pain was used. Available from: [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Available from: [Link]

  • Evotec. (n.d.). Early Formulation. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 63, 102577. Available from: [Link]

  • González-Muñiz, R., et al. (2022). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models. Molecules, 27(5), 1599. Available from: [Link]

  • Yang, H., et al. (2024). TRPM8 Mutations Associated With Persistent Pain After Surgical Injury of Corneal Trigeminal Axons. Neurology Genetics, 10(6), e200109. Available from: [Link]

  • Basicmedical Key. (2017, November 18). TRPM8 as a Target for Analgesia. Available from: [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. Available from: [Link]

  • Winchester, W. J., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(3), 329-333. Available from: [Link]

  • Prezzavento, O., et al. (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. ACS Chemical Neuroscience, 11(16), 2534-2549. Available from: [Link]

  • Lehto, S. G., et al. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. European Journal of Pharmacology, 753, 88-96. Available from: [Link]

  • Leoni, G., et al. (2017). Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles. Proceedings of the National Academy of Sciences, 114(52), E11341-E11349. Available from: [Link]

  • Wöll, S., et al. (2022). PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO. Pharmaceutics, 14(11), 2490. Available from: [Link]

  • Lehto, S. G., et al. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. PMC. Available from: [Link]

  • ResearchGate. (2021, October 10). Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing. Available from: [Link]

  • Semantic Scholar. (2021, August 7). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Available from: [Link]

  • Materazzi, S., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. International Journal of Molecular Sciences, 23(4), 2110. Available from: [Link]

  • ResearchGate. (2025, August 9). (PDF) AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. Available from: [Link]

  • De la Torre-Martinez, R., & Gregorio-King, C. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2093. Available from: [Link]

  • Ghelardini, C., et al. (2016). Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat. British Journal of Pharmacology, 173(18), 2736-2749. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Thiazole-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-benzamide derivatives. This guide is designed to provide you with in-depth, actionable insights into a critical challenge encountered during the development of these promising compounds: amide bond hydrolysis .

The inherent reactivity of the amide linkage, while central to the biological activity of many molecules, presents a significant stability hurdle. This guide moves beyond simple protocols to explain the underlying chemical principles governing amide bond stability in the specific context of the thiazole-benzamide scaffold. We will explore the "why" behind degradation and equip you with robust troubleshooting strategies and proactive design considerations to ensure the integrity of your compounds from synthesis to final application.

Section 1: The Root of the Problem: Understanding Amide Hydrolysis

The stability of an amide bond is not absolute; it is a dynamic equilibrium influenced by its chemical environment.[1] The core issue lies in the susceptibility of the amide carbonyl carbon to nucleophilic attack, primarily by water, leading to the cleavage of the critical C-N bond.[1][2] This process is generally slow at neutral pH but can be significantly accelerated by acidic or basic conditions.[3][4][5]

The Mechanisms of Degradation

Amide hydrolysis proceeds via two primary, pH-dependent pathways:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[6] This "activates" the amide for attack by a weak nucleophile like water. The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers facilitate the departure of the amine as a protonated species, which is a good leaving group.[7] Because the resulting amine is protonated and non-nucleophilic under these conditions, this reaction is generally not reversible.[6]

  • Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon.[8][9] This forms a tetrahedral intermediate which then collapses, expelling the amine's conjugate base (an anion) as the leaving group. Although the amine's conjugate base is a poor leaving group, the reaction is driven forward by the irreversible deprotonation of the newly formed carboxylic acid, which forms a stable carboxylate salt.[10]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Amide ProtonatedAmide O-Protonated Amide (Enhanced Electrophilicity) Amide_A->ProtonatedAmide + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A + H₂O Products_A Carboxylic Acid + Protonated Amine Tetrahedral_A->Products_A Proton Transfer & Elimination Amide_B Amide Tetrahedral_B Tetrahedral Intermediate Amide_B->Tetrahedral_B + OH⁻ Products_B Carboxylate + Amine Tetrahedral_B->Products_B Elimination of Amine Anion

Figure 1: Mechanisms of amide hydrolysis under acidic and basic conditions.

The Influence of the Heterocyclic Scaffold

In thiazole-benzamide derivatives, the electronic properties of both aromatic rings modulate the stability of the amide bond.

  • Thiazole Ring: The thiazole ring is generally considered electron-deficient.[11] Depending on the substituents, it can exert an electron-withdrawing effect, which can influence the amide bond.[12] This effect can potentially make the amide nitrogen a slightly better leaving group, although the resonance contribution of the nitrogen lone pair with the carbonyl remains the dominant stability factor.[13][14]

  • Benzamide Ring: Substituents on the benzamide ring have a more direct impact. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[15][16] Conversely, electron-donating groups (EDGs) can decrease the electrophilicity of the carbonyl carbon, potentially slowing hydrolysis.

Section 2: Troubleshooting Guide for Experimental Instability

This section addresses common issues encountered during routine experimental procedures.

Q1: My compound is degrading during aqueous workup after synthesis. How can I prevent this?

A1: Aqueous workups, especially those involving acidic or basic washes (e.g., NaHCO₃, NH₄Cl, or dilute HCl), can create the perfect conditions for hydrolysis.[9]

  • Causality: If your reaction was run under acidic or basic conditions, residual catalyst can accelerate degradation during the workup. Even "neutral" water can be slightly acidic or basic depending on dissolved CO₂ and other factors.

  • Solutions:

    • Minimize Contact Time: Perform aqueous washes quickly and at reduced temperatures (e.g., using an ice bath).

    • Use Milder Reagents: Instead of 1M HCl, consider a buffered wash with a milder acid. Saturated ammonium chloride is often a good choice for quenching reactions involving organometallics without drastically lowering the pH. For neutralizing acids, consider using a saturated sodium bicarbonate solution, but be mindful of the basic pH.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve direct filtration of the reaction mixture through a plug of silica or celite, followed by solvent evaporation.

    • pH-Controlled Extraction: If an extraction is necessary, use buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) at a pH where your compound is known to be most stable (typically near neutral pH).

Q2: I'm observing significant degradation of my compound during silica gel column chromatography. What is happening?

A2: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and has a high surface area coated with water, creating a micro-environment ripe for acid-catalyzed hydrolysis.

  • Causality: The acidic silanol groups on the silica surface can protonate the amide carbonyl, activating it for hydrolysis by the water present on the silica. The extended time your compound spends on the column exacerbates this issue.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount (0.5-1% v/v) of a base like triethylamine or ammonia in your chosen solvent system, then evaporate the solvent. This "deactivated" silica is much less likely to cause hydrolysis.

    • Switch to a Different Stationary Phase: Consider using alumina (basic or neutral), which is less acidic than silica. Alternatively, reverse-phase chromatography (C18 silica) using buffered mobile phases (e.g., water/acetonitrile with ammonium acetate or formate buffer) is an excellent option that avoids strongly acidic conditions.

    • Minimize Purification Time: Use flash chromatography techniques to reduce the residence time of your compound on the column.

Q3: My purified compound degrades when stored in solution (e.g., DMSO for biological screening). What are the best storage practices?

A3: Long-term storage in solution, even in seemingly inert solvents like DMSO, can lead to degradation.

  • Causality: "Anhydrous" DMSO can absorb water from the atmosphere. If the DMSO contains acidic or basic impurities, it can catalyze hydrolysis over time. Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.

  • Solutions:

    • Store as a Solid: The most stable form for long-term storage is as a dry, solid powder at low temperature (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).

    • Use High-Quality Solvents: Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.

    • Prepare Fresh Solutions: For biological assays, prepare working solutions fresh from a recently prepared stock solution or directly from the solid compound whenever possible.

    • Aliquot Stock Solutions: If you must store solutions, aliquot your stock into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

Section 3: Proactive Strategies for Stability Enhancement

For medicinal chemists and drug development professionals, designing stability into the molecule is the ultimate goal.

Q4: How can I rationally design more stable thiazole-benzamide derivatives?

A4: Modifying the molecular structure can sterically or electronically shield the amide bond from hydrolysis.

  • Steric Hindrance: Introducing bulky substituents near the amide carbonyl can physically block the approach of a water molecule or hydroxide ion.

    • Example: Placing a methyl or isopropyl group on the benzamide ring ortho to the amide can provide a "steric shield" that significantly slows the rate of hydrolysis.

  • Electronic Modulation: Carefully consider the electronic effects of substituents on both rings.

RingSubstituent TypeEffect on Carbonyl CarbonPredicted Impact on Hydrolysis Rate
Benzamide Electron-Donating (e.g., -OCH₃, -CH₃)Decreases electrophilicitySlower
Benzamide Electron-Withdrawing (e.g., -NO₂, -CF₃)Increases electrophilicityFaster [15]
Thiazole Electron-Donating (e.g., -NH₂, -CH₃)May slightly decrease N's ability to stabilize positive charge in transition stateSlower
Thiazole Electron-Withdrawing (e.g., -Cl, -CN)May slightly increase N's ability to stabilize positive charge in transition stateFaster [12]
  • Bioisosteric Replacement: In some cases, the amide bond can be replaced with a more stable bioisostere, such as a 1,2,4-oxadiazole or a 1,2,3-triazole, which can mimic the geometry and hydrogen bonding properties of the amide but are not susceptible to hydrolysis.[17] This is a significant modification that must be balanced with the potential impact on biological activity.

Section 4: Key Experimental Protocols

A robust assessment of compound stability is crucial. A forced degradation study is the standard approach.

Protocol: Forced Degradation (Hydrolysis) Study

This protocol outlines a typical experiment to determine the stability of a thiazole-benzamide derivative under acidic, basic, and neutral conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of your test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Setting Up Degradation Conditions:

    • Label three sets of vials for each time point (e.g., 0, 2, 4, 8, 24 hours).

    • Acidic: To each "acid" vial, add 50 µL of the stock solution and 450 µL of 0.1 M HCl.

    • Basic: To each "base" vial, add 50 µL of the stock solution and 450 µL of 0.1 M NaOH.

    • Neutral: To each "neutral" vial, add 50 µL of the stock solution and 450 µL of purified water (or a relevant buffer like PBS).

  • Incubation:

    • Gently mix all vials and place them in a temperature-controlled environment, such as a water bath or incubator, set to a specific temperature (e.g., 40°C or 60°C).[1][4]

  • Time Point Sampling:

    • At each designated time point (including T=0), remove one vial from each condition.

    • Immediately quench the reaction to prevent further degradation. For the acid sample, add an equimolar amount of base (e.g., 450 µL of 0.1 M NaOH). For the base sample, add an equimolar amount of acid (e.g., 450 µL of 0.1 M HCl). The neutral sample can be diluted directly.

    • Dilute all samples to a final concentration suitable for analysis (e.g., 10 µg/mL) with your HPLC mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.[2]

    • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample.

    • Plot the percentage of remaining parent compound versus time for each condition to determine the degradation kinetics.

Figure 2: Workflow for a forced degradation (hydrolysis) study.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is an amide bond so stable compared to an ester, yet still problematic?

A: The stability of an amide bond comes from the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[14] This gives the C-N bond partial double-bond character and makes the nitrogen atom's conjugate base a very poor leaving group (pKa of amines is ~38).[13] Esters lack this strong resonance stabilization, and their corresponding alkoxide leaving groups are much less basic (pKa of alcohols is ~16-18). However, while amides are kinetically stable, they are still thermodynamically susceptible to hydrolysis, a reaction that can be catalyzed and becomes significant under non-ideal experimental or physiological conditions.[7]

Q: At what pH are my compounds likely to be most stable?

A: For most simple amides, the point of maximum stability (slowest hydrolysis rate) is typically found in the slightly acidic to neutral pH range (pH 3-7).[8] The hydrolysis rate increases significantly at pH values below 3 (acid-catalyzed) and above 8 (base-catalyzed).[8] However, the exact profile depends on the specific structure of your molecule, so an experimental stability study is always recommended.

Q: Can enzymes in my biological assay be causing degradation?

A: Yes. Amidases (or proteases) are enzymes that catalyze the hydrolysis of amide bonds.[1] If your assay uses cell lysates, serum, or other biological matrices, enzymatic degradation is a distinct possibility and should be investigated. You can test this by running a control experiment with heat-inactivated biological matrix to see if the degradation rate decreases.

References

  • Stabilizing thiazyl moiety with electron-withdrawing groups. Benchchem.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019).
  • How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026).
  • Synthesis and stability of strongly acidic benzamide derivatives.
  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026).
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018).
  • Chemistry of the thiazoles.
  • Hydrolysis of Amides. (2015). Chemistry LibreTexts.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). PubMed.
  • electron-withdrawing thiazole deriv
  • the hydrolysis of amides. Chemguide.
  • How to prevent hydrolysis in a drug. (2017). Quora.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Amides - Structure and Reactivity. (2020). Chemistry Steps.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PMC - NIH.
  • Factors That Affect the Basicity of Amines. Unacademy.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

Optimizing yield in EDC/HOBt coupling of benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Topic: Optimizing Yield in EDC/HOBt Coupling of Benzamides

Core Directive: The Mechanistic Reality

Welcome to the optimization hub. You are likely here because your benzamide coupling is stalling, yielding inseparable byproducts, or failing to scale.

To fix the yield, you must understand the "Race Against Time" occurring in your flask. EDC coupling is a kinetic competition between three pathways:

  • The Desired Path: Amine attacks the Active Ester

    
     Benzamide.
    
  • The Dead End: The O-acylisourea rearranges to an N-acylurea (irreversible, stable impurity).

  • The Hydrolysis: Water attacks the Active Ester

    
     Reverts to starting material.
    

Your Goal: Maximize Path 1 by manipulating sterics, electronics, and pH.

Visualization: The Kinetic Competition

The following diagram illustrates the critical "decision points" for the reagents.

G Acid Benzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC (Activator) Urea Water-Soluble Urea (Byproduct) EDC->Urea ActiveEster Active Ester (OBt/Oxyma Ester) O_Acyl->ActiveEster + HOBt (Fast) Product Benzamide (Target) O_Acyl->Product + Amine (Slower) NAcyl N-Acylurea (DEAD END) O_Acyl->NAcyl Slow Rearrangement (If Amine/HOBt is slow) HOBt HOBt/Oxyma (Additive) ActiveEster->Product + Amine Amine Amine

Figure 1: The Kinetic Battlefield. Note that HOBt intercepts the unstable O-Acylisourea before it can rearrange into the N-Acylurea dead-end product.

Troubleshooting Modules (Q&A)

Module A: The "Low Yield / Stalled Reaction" Scenario

User Query: "My LCMS shows 50% starting material remaining after 24 hours. Adding more EDC doesn't help."

Scientist Diagnosis: This is likely Active Ester Hydrolysis or Steric Deactivation .

Potential CauseThe "Why" (Mechanistic Insight)The Fix
Old/Wet HOBt HOBt is often sold as a hydrate (wetted) for safety. If your solvent is not dry, or the HOBt is too wet, water outcompetes the amine.Switch to Oxyma Pure. It is non-explosive, often anhydrous, and accelerates coupling faster than HOBt [1].
Ortho-Substitution If your benzoic acid has ortho-substituents (e.g., 2,6-difluorobenzoic acid), the active ester is sterically shielded.Switch to HOAt. The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), pulling the amine in despite steric bulk [2].
Weak Nucleophile If your amine is an aniline or electron-deficient, it cannot attack the active ester efficiently.Heat or Catalysis. EDC/HOBt is often too weak for anilines. Switch to EDC/HOAt and heat to 50°C, or use DMAP (catalytic) cautiously (risk of racemization, though less relevant for achiral benzamides).
Module B: The "Impurity" Nightmare

User Query: "I have a side product with the same mass as my product + 18, or a rearrangement product I can't separate."

Scientist Diagnosis: You are seeing N-Acylurea formation .

Q: Why is this happening? A: The reaction between the O-acylisourea and HOBt was too slow, or the amine addition was delayed. The O-acylisourea rearranged (O


 N migration) to form the thermodynamically stable N-acylurea. This is common with hindered carboxylic acids.

Q: How do I prevent it? A:

  • Order of Addition: Do not let the Acid + EDC stir alone for too long. Add HOBt simultaneously with the acid.

  • Low Temperature: Perform the activation step (Acid + EDC + HOBt) at 0°C. The rearrangement is temperature-dependent.

  • Dielectric Constant: Switch solvent from DCM to DMF. High dielectric solvents stabilize the charged intermediates, favoring the productive pathway over the rearrangement [3].

Module C: Purification & Workup

User Query: "My crude NMR is messy. How do I remove the urea byproduct and excess HOBt without a column?"

Scientist Diagnosis: You are not leveraging the solubility profile of EDC.

The "Self-Cleaning" Workup Protocol: Unlike DCC (which forms insoluble DCU), EDC forms a water-soluble urea.[1]

  • Acid Wash (0.5M HCl or 10% Citric Acid):

    • Removes: Unreacted Amine, unreacted EDC (protonates the dimethylamine tail), and the Urea byproduct.

    • Caution: Do not use strong HCl if your product is acid-sensitive.

  • Base Wash (Sat. NaHCO3):

    • Removes: Unreacted Benzoic Acid and HOBt/Oxyma (deprotonates them to water-soluble salts).

  • Solvent Swap:

    • If reaction was in DMF: Dilute with EtOAc (Ethyl Acetate) or Et2O (Ether) before washing. DMF partitions into the aqueous layer, but requires 3-4 washes with 5% LiCl or water to remove fully.

Standard Operating Procedure (SOP)

Protocol: Optimized Benzamide Coupling (EDC/Oxyma Method)

This protocol replaces HOBt with Oxyma Pure for superior safety and yield [1].

Reagents:

  • Benzoic Acid Derivative (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • EDC[2][3][4][5]·HCl (1.2 – 1.5 equiv)

  • Oxyma Pure (1.2 – 1.5 equiv)

  • Base: DIPEA (Only if amine is a salt, use 1.0 equiv relative to amine salt. If amine is free base, omit base to reduce racemization risk).[5]

  • Solvent: DMF (preferred for reaction rate) or DCM (preferred for easy workup). Conc: 0.1 M – 0.2 M.

Workflow:

  • Setup: Charge a flask with Benzoic Acid, Oxyma Pure, and Solvent. Stir at room temperature (RT).

    • Note: If using DCM, cool to 0°C. If DMF, RT is usually fine.

  • Activation: Add EDC·HCl in one portion.

    • Critical: Stir for 5–15 minutes. Do not wait hours. You want the Active Ester formed, but not rearranged.

  • Addition: Add the Amine (and DIPEA if needed) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check LCMS at 1 hour. Most unhindered benzamides finish in <4 hours.

  • Workup (The "Wash" Cycle):

    • Dilute with excess EtOAc.

    • Wash 2x with 10% Citric Acid (Removes EDC, Urea, Amine).

    • Wash 2x with Sat. NaHCO3 (Removes Acid, Oxyma).

    • Wash 1x with Brine .

    • Dry over Na2SO4, filter, and concentrate.

Decision Matrix for Optimization

Use this logic flow to determine your next experiment if the SOP fails.

DecisionTree Start Start: Reaction Failed/Low Yield CheckLCMS Check LCMS/TLC Start->CheckLCMS SM_Left Starting Material Remains CheckLCMS->SM_Left Incomplete Byproduct Major Side Product Formed CheckLCMS->Byproduct Impure Steric Is Acid Sterically Hindered? (Ortho-subst?) SM_Left->Steric Rearrange Is it N-Acylurea? (M+Mass same as Product?) Byproduct->Rearrange UseHOAt Switch HOBt -> HOAt Switch DCM -> DMF Steric->UseHOAt Yes CheckNu Is Amine Weak? (Aniline/Electron Poor?) Steric->CheckNu No HeatCat Heat to 50°C Add DMAP (Cat.) CheckNu->HeatCat Yes CheckWater Check Solvent Dryness (EDC Hydrolysis) CheckNu->CheckWater No ColdAdd Cool to 0°C during addition Add Amine faster Rearrange->ColdAdd Yes Racemize Is it an Epimer? (Chiral Center lost?) Rearrange->Racemize No LowBase Remove DIPEA Switch to Oxyma Racemize->LowBase Yes

Figure 2: Optimization Logic Flow. Follow the path based on your analytical data.

References

  • Subirós-Funosas, R., et al. (2009).[6] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk."[7] Chemistry – A European Journal, 15(37), 9394–9403.

  • Valeur, E., & Bradley, M. (2009).[8] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005).[9][10] "Amide bond formation and peptide coupling."[2][11][12][13] Tetrahedron, 61(46), 10827-10852.[10]

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Sources

Overcoming poor membrane permeability of benzamide ion channel blockers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the pharmacokinetic bottlenecks of benzamide-based ion channel blockers.

Benzamides are privileged scaffolds frequently utilized to modulate targets like SK2[1] and KV1.3[2] channels. However, their translation from biochemical hits to whole-cell or in vivo efficacy is notoriously hindered by poor passive membrane permeability. This guide synthesizes field-proven structural strategies, mechanistic causality, and self-validating experimental protocols to help you overcome these barriers.

Diagnostic Workflow: Permeability Optimization

Before synthesizing new derivatives, it is critical to diagnose the specific thermodynamic barrier preventing your compound from crossing the lipid bilayer.

PermeabilityTroubleshooting Start Poor Cell Permeability (PAMPA < 1.0 x 10^-6 cm/s) Analyze Analyze Properties (TPSA, HBD, LogD) Start->Analyze CheckHBD High HBD count or Exposed Amide NH? Analyze->CheckHBD CheckLogD Sub-optimal LogD (< 1 or > 4)? Analyze->CheckLogD StratEster Amide-to-Ester Substitution CheckHBD->StratEster Yes StratIMHB Design IMHB (Shield Amide) CheckHBD->StratIMHB Yes StratIsostere Bioisosteric Replacement CheckHBD->StratIsostere Yes StratLipid Modulate Lipophilicity CheckLogD->StratLipid Yes StratProdrug Transient Masking (Prodrug) CheckLogD->StratProdrug Extreme polarity

Caption: Troubleshooting logic for addressing poor membrane permeability in benzamides.

Frequently Asked Questions (FAQs)

Q1: My benzamide-based ion channel blocker shows excellent in vitro target engagement but fails in whole-cell patch-clamp assays. What is the primary thermodynamic barrier? A1: The primary barrier is the high desolvation energy penalty associated with the benzamide motif. The amide bond acts as both a hydrogen bond donor (HBD) and acceptor (HBA). When a molecule moves from an aqueous environment (dielectric constant


) to the hydrophobic lipid bilayer (

), it must shed its hydration shell. The energetic cost of breaking water-amide hydrogen bonds without forming compensatory bonds in the membrane is prohibitive, manifesting as poor passive permeability.

Q2: The amide NH is NOT strictly required for target binding. What is the most efficient structural replacement to improve permeability? A2: The most direct strategy is the Amide-to-Ester Substitution . Replacing the amide nitrogen with an oxygen removes the HBD entirely. Recent studies demonstrate that this substitution significantly increases lipophilic ligand efficiency (LPE) and cellular permeability by reducing the topological polar surface area (TPSA)[3]. This approach provides a viable option to increase permeability without detrimentally comprising the overall vector of the molecule[4]. If esterase-mediated hydrolysis in vivo is a concern, consider sterically hindering the ester or utilizing bioisosteres such as aryl amino-oxetanes , which mimic the electronics of the benzamide while drastically improving solubility and permeability[5].

Q3: We cannot remove the amide bond because the NH acts as a critical hydrogen bond donor to the ion channel pore. How can we improve permeability without losing potency? A3: You must design an Intramolecular Hydrogen Bond (IMHB) network. By incorporating a proximal hydrogen bond acceptor (such as a methoxy group or a PEG ether oxygen) into your scaffold, the amide NH can fold and hydrogen-bond with itself in a lipophilic environment[6]. This transiently shields the polar NH group from the solvent, lowering the 3D polar surface area and reducing the desolvation penalty during membrane transit. Once inside the target binding pocket, the IMHB can open to interact with the channel residues.

IMHB_Mechanism Solvent Aqueous Solvent AmideNH Amide NH (Exposed) Solvent->AmideNH High Desolvation Penalty Membrane Lipid Bilayer AmideNH->Membrane Poor Permeation AmideNH_Shielded Amide NH (Shielded) AmideNH_Shielded->Membrane Low Desolvation Penalty High Permeation HBA Internal HBA (e.g., PEG) HBA->AmideNH_Shielded IMHB Formation

Caption: Mechanistic pathway showing how Intramolecular Hydrogen Bonding shields the amide NH.

Quantitative Data: Impact of Structural Modifications

The following table summarizes the expected shifts in physicochemical properties when applying the aforementioned optimization strategies to a standard benzamide scaffold.

Compound ClassModification StrategyALogPTPSA (Ų)PAMPA

(

cm/s)
Target Channel
Parent Benzamide None (Baseline)2.575.00.5 (Poor)SK2 / KV1.3
Ester Analog Amide-to-Ester Substitution3.152.08.4 (High)SK2
IMHB Analog Proximal Methoxy Insertion2.865.04.2 (Moderate)KV1.3
Oxetane Isostere Aryl amino-oxetane Replacement2.245.06.1 (High)KV1.3

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not rely solely on whole-cell assays to diagnose permeability, as efflux pumps or high protein binding can yield false negatives. Use the following self-validating protocols.

Protocol 1: High-Throughput PAMPA with Mass Balance Validation

Causality: We utilize a 1% lecithin in dodecane artificial membrane because it accurately mimics the hydrophobic core of the lipid bilayer, isolating passive transcellular permeability from active efflux mechanisms.

  • Preparation: Prepare a 10 mM stock of the benzamide derivative in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor solution.

  • Membrane Coating: Apply 5 µL of 1% (w/v) lecithin in dodecane to the PVDF filter membrane of the acceptor plate.

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of blank PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 5 hours under gentle shaking (150 rpm).

  • Quantification: Separate the plates and quantify the compound concentration in both donor (

    
    ) and acceptor (
    
    
    
    ) wells using LC-MS/MS.
  • Self-Validation (Critical Step): Calculate the Mass Retention (

    
    ) using the equation:
    
    
    
    
    Insight: If
    
    
    (20% retention), your compound is not impermeable due to polarity; it is highly lipophilic (LogP > 4) and is getting trapped inside the lipid membrane itself. In this case, you must decrease lipophilicity, not increase it.
Protocol 2: Synthesis of Amide-to-Ester Derivatives

Causality: Standard amide coupling reagents (e.g., HATU, EDC) are optimized for highly nucleophilic amines. When switching to an alcohol nucleophile to form an ester, the lower nucleophilicity of the alcohol requires a catalyst to facilitate the acyl transfer mechanism.

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and stir for 15 minutes at 0°C to form the active ester intermediate.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). Note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate necessary for alcohol attack.

  • Coupling: Add the corresponding alcohol derivative (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS, not just TLC. Look specifically for the mass shift (

    
     for NH to O substitution). Run a parallel control reaction without DMAP; if the ester forms equally well, background hydrolysis/transesterification may be occurring, indicating a highly unstable product.
    

References

  • [1] Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules Source: bioRxiv URL:1

  • [3] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: Discovery - the University of Dundee Research Portal URL:3

  • [4] Understanding and Improving the Membrane Permeability of VH032-Based PROTACs Source: ACS Medicinal Chemistry Letters URL:4

  • [6] A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding Source: PMC (PubMed Central) URL:6

  • [2] Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity Source: MPG.PuRe URL:2

  • [5] Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds Source: Domainex URL:5

Sources

Troubleshooting precipitation of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing solubility challenges with 2-methoxy-N-(1,3-thiazol-2-yl)benzamide .

Due to its highly lipophilic aromatic system (a methoxy-substituted benzene ring coupled to a thiazole ring via an amide linkage), this compound exhibits strong hydrophobic interactions and π-π stacking. When introduced into aqueous environments (e.g., PBS, HEPES, or cell culture media), these properties frequently drive rapid aggregation and precipitation[1][2].

This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you systematically troubleshoot and resolve these precipitation events.

Part 1: Diagnostic Workflow

Before altering your assay conditions, you must determine why the compound is crashing out. Precipitation generally occurs via two distinct mechanisms: Solvent Shock (kinetic precipitation during dilution) or Exceeding Thermodynamic Solubility (equilibrium precipitation over time)[1][2].

Troubleshooting A Compound Precipitation in Aqueous Buffer B When does it occur? A->B C Immediately upon DMSO dilution B->C < 1 min D Gradually during incubation (>1 hr) B->D > 1 hour E Diagnosis: Solvent Shock Fix: Stepwise Dilution C->E F Diagnosis: Solubility Limit Fix: HP-β-CD / Surfactants D->F

Caption: Diagnostic workflow for identifying and resolving benzamide precipitation in aqueous buffers.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but the moment I pipette it into my aqueous assay buffer, a white cloud forms. Why? A: You are observing Solvent Shock . When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the local dielectric constant at the droplet interface drops abruptly[3]. The hydrophobic 2-methoxy-N-(1,3-thiazol-2-yl)benzamide molecules are forced into an aqueous environment faster than they can diffuse, causing them to undergo hydrophobic collapse and form micro-crystals[1]. Solution: Implement a stepwise intermediate dilution (see Protocol A) and ensure the aqueous buffer is pre-warmed to 37°C to increase the kinetic energy of dissolution[3][4].

Q2: The solution looks clear initially, but after a 2-hour incubation at 37°C, I see crystalline deposits under the microscope. What is happening? A: You have exceeded the compound's thermodynamic solubility limit [1]. While solvent shock is a kinetic issue, this is an equilibrium issue. The compound may form a transient supersaturated solution initially, but over time, it nucleates and precipitates out to reach its true thermodynamic equilibrium[4]. Solution: You must either lower the final assay concentration or alter the solvent environment by introducing solubilizing excipients like surfactants (e.g., Tween-20) or complexing agents (e.g., Cyclodextrins)[5][6].

Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) prevent precipitation without using harsh organic solvents? A: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic thiazole and benzamide rings of your compound act as a "guest," spontaneously entering the hydrophobic cavity of the HP-β-CD "host" to minimize contact with water[6]. This encapsulation shields the lipophilic surfaces, allowing the entire inclusion complex to remain highly soluble in aqueous media[5].

Mechanism Drug Lipophilic Benzamide (Guest Molecule) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-Cyclodextrin (Host Molecule) CD->Complex Encapsulation

Caption: Mechanistic pathway of cyclodextrin inclusion complexation for hydrophobic benzamides.

Part 3: Quantitative Data Presentation

The following table summarizes the expected impact of various excipients on the aqueous solubility limit of lipophilic benzamide derivatives (extrapolated from structurally similar thiazole/benzamide scaffolds).

Excipient SystemConcentrationEstimated Solubility Limit (µM)Mechanism of Action
Standard Buffer (PBS, pH 7.4) None (Control)< 5.0 µMBaseline thermodynamic solubility.
DMSO (Co-solvent) 1.0% (v/v)~ 15.0 µMLowers bulk dielectric constant; disrupts water hydrogen-bond network.
Tween-20 (Surfactant) 0.1% (v/v)~ 45.0 µMForms hydrophobic micelles that partition the compound out of the water phase.
HP-β-CD (Complexation) 10% (w/v)> 200.0 µMForms 1:1 or 1:2 host-guest inclusion complexes, shielding hydrophobic moieties[5][6].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below include built-in validation steps to confirm that the compound is truly in solution and not merely suspended as undetectable micro-precipitates.

Protocol A: Stepwise Intermediate Dilution (Mitigating Solvent Shock)

Use this protocol if your final target concentration is below the thermodynamic solubility limit, but the compound crashes out immediately upon addition.

  • Stock Preparation: Ensure the 10 mM stock of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide in 100% DMSO is completely clear. Warm to 37°C and vortex for 2 minutes[4].

  • Intermediate Dilution: Prepare a 10X intermediate stock in a mixed solvent system (e.g., 50% DMSO / 50% Ethanol or 100% Ethanol) rather than directly into water[4].

  • Pre-warming: Pre-warm the final aqueous assay buffer (e.g., PBS) to 37°C in a water bath[3].

  • Dropwise Addition: Place the pre-warmed buffer on a magnetic stirrer. Add the intermediate stock dropwise (10 µL per second) into the vortex center of the buffer[3].

  • Self-Validation (Turbidity Check): Transfer 1 mL of the final solution to a cuvette. Measure the optical density (OD) at 600 nm using a UV-Vis spectrophotometer[7].

    • Validation Logic: True solutions do not scatter light. If the OD600 is > 0.05, micro-precipitates have formed, indicating solvent shock still occurred or the solubility limit was breached[7].

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol if your required assay concentration exceeds the compound's natural aqueous solubility.

  • Host Solution Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., HEPES) to a final concentration of 10% (w/v). Stir until completely clear[5].

  • Solvent Evaporation Method: Dissolve your required mass of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide in a minimal volume of volatile organic solvent (e.g., 100% Ethanol)[5][6].

  • Mixing: Slowly add the ethanol-compound solution to the aqueous HP-β-CD solution under continuous, vigorous stirring[5].

  • Evaporation: Leave the mixture stirring in a fume hood overnight (or use a rotary evaporator) to completely evaporate the ethanol, driving the compound into the cyclodextrin cavities[5].

  • Self-Validation (Phase Separation): Centrifuge the final aqueous mixture at 14,000 x g for 15 minutes[3].

    • Validation Logic: Any uncomplexed compound will pellet at the bottom. Carefully extract the supernatant and quantify the dissolved compound concentration using HPLC-UV to confirm your target molarity has been achieved[3].

References

  • Li Di, Edward H Kerns. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. 2006.[Link]

  • Kumar, S. et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life (Basel). 2022.[Link]

Sources

Technical Guide: Mitigating Off-Target Effects of TRPM8 Antagonists on TRPV1 Channels

Author: BenchChem Technical Support Team. Date: March 2026

Department: Ion Channel Pharmacology & Assay Development Document Type: Technical Support / Troubleshooting Guide Version: 3.1 (Current)

Executive Summary: The Homology Trap

As a researcher targeting the transient receptor potential melastatin 8 (TRPM8) channel for neuropathic pain or oncology indications, you are likely encountering a critical bottleneck: selectivity against TRPV1 .[1]

TRPM8 and TRPV1 share significant structural homology, particularly in the transmembrane voltage-sensor-like domain (VSLD, S1-S4) and the pore region.[2] Early-generation antagonists (e.g., BCTC , Capsazepine ) are notorious for their "promiscuity," blocking both channels with near-equal potency. This guide provides the diagnostic workflows, chemical biology insights, and validated protocols necessary to ensure your TRPM8 antagonists are truly selective and that your data is free from TRPV1-mediated artifacts.

Diagnostic & Troubleshooting Center

Module A: Assay Anomalies & Data Interpretation

Q1: I am observing a reduction in Capsaicin-induced currents in TRPV1-expressing cells when applying my TRPM8 antagonist. Is this direct inhibition or desensitization?

Diagnostic Step: This is the most common "false positive" for off-target activity.

  • Direct Inhibition: If the block is immediate and reversible upon washout, your compound likely binds to the TRPV1 vanilloid pocket (S3-S4 linker region), similar to how BCTC acts.

  • Desensitization Artifact: If you are testing in neurons (DRG/TG) co-expressing both channels, prior activation of TRPM8 (even basal) can deplete PIP2 or raise intracellular Ca2+, desensitizing TRPV1 via Calmodulin/Calcineurin pathways.

Solution:

  • Switch Agonists: Do not use Menthol to activate TRPM8 in co-culture assays. Menthol is a known modulator of TRPV1 (inhibiting it at low concentrations, activating at high). Use WS-12 (1-5 µM) , which is highly selective for TRPM8 and does not cross-react with TRPV1.

  • Protocol Adjustment: Perform the TRPV1 counter-screen on a TRPV1-only stable cell line (e.g., HEK293-hTRPV1) rather than primary neurons to isolate the mechanism.

Q2: My IC50 values shift significantly between FLIPR (Calcium Imaging) and Manual Patch-Clamp. Which is real?

Root Cause: Voltage-Dependence. TRPM8 antagonists often function as gating modifiers rather than simple pore blockers. They shift the voltage activation curve toward more positive potentials.

  • FLIPR: Measures Ca2+ influx at the cell's resting membrane potential (often unregulated).

  • Patch-Clamp: Clamps voltage (usually -60mV or +60mV).

Technical Fix: Trust the Patch-Clamp data for potency, but ensure you use a Voltage Ramp Protocol (-100mV to +100mV) rather than a holding potential. This reveals if your antagonist is losing potency at physiological voltages.

Module B: Chemical Biology & Compound Selection

Q3: Which chemical scaffolds are "safe" vs. "risky" for TRPV1 cross-reactivity?

The "Red Flag" List (High Risk of TRPV1 Hit):

  • Thiourea derivatives: Often mimic the capsaicin pharmacophore.

  • Simple Menthol derivatives: Frequently retain activity at TRPV1/TRPA1.

  • BCTC analogs: Unless the pyridine ring is heavily modified, these almost always hit TRPV1.

The "Green List" (High Selectivity):

  • Sulfonamides (e.g., RQ-00203078): These interact with the TRPM8-specific residues in the S4-S5 linker and show >350-fold selectivity over TRPV1.

  • Tryptophan-based β-lactams: Recent studies indicate these exploit a unique hydrophobic pocket in TRPM8 not present in TRPV1.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Selectivity Screen (Calcium Flux)

Objective: Quantify the Selectivity Ratio (IC50_TRPV1 / IC50_TRPM8).

Reagents:

  • Cell Line A: HEK293-hTRPM8 (Inducible).

  • Cell Line B: HEK293-hTRPV1 (Constitutive).

  • Dye: Fura-2 AM (Ratiometric dye is critical to avoid artifacts from compound autofluorescence).

  • Agonists:

    • For TRPM8: Icilin (0.5 µM) or WS-12 (2 µM) . Avoid Menthol.

    • For TRPV1: Capsaicin (100 nM) .

Workflow:

  • Loading: Load cells with Fura-2 AM (4 µM) for 45 min at 37°C in Calcium Buffer (1.2 mM Ca2+).

  • Wash: Wash 3x to remove extracellular dye. Incubate 20 min for de-esterification.

  • Pre-incubation: Add Test Antagonist (10-point dose response, 1 nM to 30 µM) for 15 minutes .

    • Critical: TRPM8 antagonists are often lipophilic. Short incubations (<5 min) lead to underestimation of potency.

  • Injection: Inject Agonist (EC80 concentration).

  • Read: Record 340/380 nm ratio for 120 seconds.

Acceptance Criteria:

  • Z-Factor: > 0.5 for both cell lines.

  • Reference Control:

    • TRPM8: AMTB or AMG-2850 (Full block expected).

    • TRPV1: Capsazepine (Full block expected).

Protocol B: Whole-Cell Voltage Clamp (Mechanism of Action)

Objective: Determine if the "off-target" effect is voltage-dependent.

Setup:

  • Rig: Axon MultiClamp 700B.

  • Internal Soln: 140 mM CsCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).

  • External Soln: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Step-by-Step:

  • Establish Giga-ohm seal and break-in.

  • Hold at 0 mV to inactivate voltage-gated channels.

  • Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms, every 2 seconds.

  • Baseline: Record 1 min.

  • Agonist: Perfusion of Capsaicin (1 µM) until current stabilizes.

  • Antagonist: Perfusion of Test Compound + Capsaicin.

  • Analysis: Measure Current Density (pA/pF) at -60 mV and +60 mV .

    • Interpretation: If inhibition is significantly stronger at +60 mV than -60 mV, the compound is likely interacting with the pore region in a voltage-dependent manner.

Visualizations

Figure 1: Selectivity Screening Workflow

A decision tree for validating TRPM8 antagonists and ruling out TRPV1 off-target effects.

SelectivityWorkflow Start Novel TRPM8 Antagonist Screen1 Primary Screen: HEK-TRPM8 (Ca2+) Start->Screen1 Decision1 Potent? (IC50 < 100nM) Screen1->Decision1 Decision1->Start No (Redesign) CounterScreen Counter Screen: HEK-TRPV1 (Ca2+) Decision1->CounterScreen Yes AgonistCheck Agonist Used? CounterScreen->AgonistCheck Menthol Menthol AgonistCheck->Menthol Avoid WS12 WS-12 / Icilin AgonistCheck->WS12 Preferred ResultBad False Positive (Cross-talk) Menthol->ResultBad Inhibits TRPV1 (Artifact) ResultGood Proceed to E-Phys WS12->ResultGood EPhys Whole Cell Patch (Voltage Ramp) ResultGood->EPhys Final Selective Lead Candidate EPhys->Final No Voltage Shift in TRPV1

Caption: Operational workflow for distinguishing true TRPM8 inhibition from TRPV1 artifacts. Note the critical branch point at agonist selection.

Figure 2: Mechanism of Cross-Talk

Visualizing how non-selective agents and assay conditions lead to false data.

Mechanism Compound Test Compound (Lipophilic) TRPM8 TRPM8 Channel (S1-S4 Domain) Compound->TRPM8 High Affinity TRPV1 TRPV1 Channel (Vanilloid Pocket) Compound->TRPV1 Low Affinity (Structural Homology) Effect1 Target Block (Desired) TRPM8->Effect1 Ca Intracellular Ca2+ TRPM8->Ca Activation (if Agonist present) Effect2 Off-Target Block (Promiscuity) TRPV1->Effect2 PIP2 PIP2 Depletion PIP2->TRPV1 Regulates Ca->PIP2 Hydrolysis Desensitization Ca2+-Dependent Desensitization Ca->Desensitization Desensitization->TRPV1 Inhibits

Caption: Mechanistic pathways of off-target effects. Direct binding (homology) and indirect modulation (Ca2+/PIP2) must be distinguished.

References & Authoritative Sources

  • Ohmi, M., et al. (2014). "Identification of a novel 2-pyridyl-benzensulfonamide derivative, RQ-00203078, as a selective and orally active TRPM8 antagonist."[3] Bioorganic & Medicinal Chemistry Letters.

    • Significance: Defines the structural basis for >350-fold selectivity against TRPV1.

  • Horne, D. B., et al. (2014). "Discovery of AMG 2850, a Potent and Selective TRPM8 Antagonist."[4] ACS Medicinal Chemistry Letters.

    • Significance: Provides comparative IC50 data for TRPM8 vs. TRPV1/TRPA1.

  • Diver, M. M., et al. (2019). "Structural insights into TRPM8 inhibition and desensitization." Science.

    • Significance: Cryo-EM structures revealing the distinct ligand binding pockets of TRPM8 compared to TRPV1.

  • Takaishi, M., et al. (2016). "Reciprocal effects of capsaicin and menthol on thermosensation through regulated activities of TRPV1 and TRPM8." Journal of Physiological Sciences.

    • Significance: Explains the physiological cross-talk and why Menthol is a poor choice for selectivity assays.

  • Izquierdo, C., et al. (2021). "TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation." International Journal of Molecular Sciences.

    • Significance: Comprehensive review of antagonist scaffolds and their selectivity profiles.[5]

Sources

Technical Support Center: Advanced NMR Troubleshooting for Methoxy-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing complex spectral overlap in methoxy-substituted benzamide derivatives.

Methoxy-benzamides frequently present challenging NMR spectra due to restricted amide bond rotation, complex aromatic spin systems, and overlapping aliphatic resonances. This guide bypasses basic operational instructions to focus on the mechanistic causality of these phenomena and the advanced spectroscopic techniques required to resolve them.

I. Diagnostic Workflow Engine

Before altering your sample or instrument parameters, use the logical routing diagram below to match your specific spectral artifact with the appropriate physical or spectroscopic intervention.

NMR_Troubleshooting Start Identify Peak Overlap Type Broad Broad Humps or Split Signals (Amide N-Me / O-Me region) Start->Broad Aromatic Severe Multiplet Crowding (Aromatic region 7.0-8.0 ppm) Start->Aromatic Aliphatic Co-resonating Singlets (Methoxy vs. Alkyl chain) Start->Aliphatic VT Variable Temperature (VT-NMR) Heat to >60°C to coalesce rotamers Broad->VT Restricted Rotation ASIS Aromatic Solvent-Induced Shift Change solvent to C6D6 Aromatic->ASIS Solvent Collision Complex PureShift Pure Shift NMR (PSYCHE) Broadband homonuclear decoupling Aromatic->PureShift Complex J-Coupling TwoD 2D Heteronuclear NMR Disperse signals via 13C (HSQC) Aliphatic->TwoD Isotropic Shielding

Diagnostic workflow for resolving NMR peak overlap in methoxy-substituted benzamides.

II. Knowledge Base & Causality FAQ

Q1: Why do the methoxy and N-alkyl signals in my ortho-substituted benzamide appear as broad humps or unequal split peaks at 25°C?

The Causality: This is a classic manifestation of restricted rotation around the C-N amide bond. Due to the partial double-bond character of the amide linkage and the steric hindrance introduced by ortho-substitutions, the molecule exists as a mixture of slowly interconverting conformational isomers (rotamers). The rotational energy barrier is typically between 15–18 kcal/mol[1]. Because the exchange rate between these rotamers at room temperature is slower than the NMR timescale, the spectrometer detects them as distinct chemical environments, resulting in broadened or split signals[2]. The Solution: Variable Temperature (VT) NMR. By heating the sample (e.g., to 75°C in DMSO-d6), you provide the thermal energy required to overcome the rotational barrier. The exchange rate increases rapidly until it exceeds the NMR timescale, causing the distinct rotamer peaks to coalesce into a single, sharp, time-averaged resonance.

Q2: My aromatic protons are overlapping in a dense multiplet around 7.2 ppm in CDCl3. How can I resolve this without upgrading to a higher-field magnet?

The Causality: In magnetically isotropic solvents like CDCl3, protons with similar electron densities resonate at nearly identical frequencies. However, aromatic solvents like Benzene-d6 (C6D6) are highly anisotropic. Benzene molecules form transient, non-covalent collision complexes with the electron-deficient regions of your benzamide (typically near the polar carbonyl group)[3]. Because of the strong magnetic ring current of benzene, protons located above or below the benzene plane experience shielding, while those in the plane experience deshielding. The Solution: Aromatic Solvent-Induced Shift (ASIS). By simply switching the solvent to C6D6, the differential shielding effect will shift the overlapping aromatic protons by varying magnitudes depending on their precise spatial distance and geometry relative to the collision complex, cleanly separating the multiplet[3][4].

Q3: Even with ASIS, the aromatic region is too complex due to extensive J-coupling. What is the most definitive 1D technique to simplify this?

The Causality: The "forest" of peaks in the aromatic region is caused by homonuclear scalar coupling (J-coupling) between adjacent protons (ortho, meta, and para couplings), which splits single resonances into complex multiplets. The Solution: Pure Shift NMR (e.g., the PSYCHE pulse sequence). This technique utilizes spatial encoding or slice-selective excitation to achieve broadband homonuclear decoupling during acquisition[5]. It effectively suppresses proton-proton scalar couplings, collapsing all complex multiplets into sharp singlets. This allows for precise integration and unambiguous chemical shift assignment, even in heavily crowded regions[5].

III. Quantitative Data & Technique Comparison

To select the most efficient troubleshooting path, consult the comparative matrix below. All techniques are evaluated based on their mechanism of action, required resources, and resolution power.

Analytical TechniquePrimary Mechanism of ActionTarget Overlap ScenarioTime/Cost InvestmentResolution Power
VT-NMR (Heating) Thermal coalescence of rotamersBroad amide/methoxy signalsLow / Fast (< 30 mins)High (for dynamic exchange)
ASIS (C6D6 Solvent) Anisotropic differential shieldingAromatic region crowdingLow / Fast (Sample prep only)Moderate (Geometry dependent)
2D HSQC / HMBC Heteronuclear dispersionCo-resonating aliphaticsMedium / Medium (1-2 hours)Very High (Carbon dispersion)
Pure Shift (PSYCHE) Broadband homonuclear decouplingComplex J-coupled multipletsHigh / Slow (Requires tuning)Exceptional (1D simplification)

IV. Self-Validating Protocol Vault

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the validation checkpoints before proceeding to data analysis.

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: Resolve broad humps caused by restricted amide bond rotation in methoxy-benzamides.

  • Sample Preparation: Dissolve 15-20 mg of the benzamide in 0.6 mL of a high-boiling point deuterated solvent (e.g., DMSO-d6, boiling point 189°C). Do not use CDCl3 for high-temperature VT-NMR.

  • Initial Acquisition: Acquire a standard 1H NMR spectrum at 25°C.

    • Validation Checkpoint 1: Confirm the presence of broad humps or split singlets in the 3.0–4.0 ppm region (N-Me and O-Me protons).

  • Temperature Ramp: Increase the probe temperature in 10°C increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature step to ensure thermal homogeneity.

  • Monitoring Coalescence: Acquire a 1H spectrum at each step (e.g., 35°C, 45°C, 55°C, 65°C, 75°C).

    • Validation Checkpoint 2: Observe the line shape. The distinct rotamer peaks must broaden further, merge into a single broad peak (the coalescence point), and finally sharpen into a single, well-defined singlet at the highest temperature[2].

  • Reversibility Check (Critical): Cool the sample back to 25°C and re-acquire the spectrum. The spectrum must perfectly match the initial acquisition. If it does not, thermal degradation has occurred, and the data is invalid.

Protocol B: Pure Shift NMR (PSYCHE) for Multiplet Collapse

Objective: Remove homonuclear J-coupling to resolve overlapping aromatic proton signals.

  • Instrument Setup: Ensure your spectrometer (e.g., Bruker Avance III/NEO) is equipped with a gradient probe capable of executing the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence[5].

  • Calibration: Calibrate the 90° proton pulse and optimize the receiver gain on your standard 1H spectrum.

  • Parameter Configuration:

    • Load the PSYCHE pulse sequence.

    • Set the flip angle of the chirp pulses (typically low, ~15-20° to maintain sensitivity).

    • Adjust the data chunking parameters (interferogram construction) to match the expected J-couplings (typically 20-30 ms chunks).

  • Acquisition: Run the Pure Shift experiment. Note that sensitivity is inherently lower than standard 1D NMR, so increase the number of scans (NS) accordingly.

  • Data Processing:

    • Validation Checkpoint: Compare the Pure Shift spectrum to the standard 1H spectrum. Every complex multiplet in the standard spectrum must appear as a single, sharp line (singlet) at the exact chemical shift of the original multiplet's center of mass[5]. If residual splitting remains, the chunking parameters or chirp pulse bandwidths require recalibration.

V. References

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling Source: researchgate.net URL:

  • The Dependence on Alkyl Chain Length of 'H NMR Spectra of Surfactant Micelles with Aromatic Solubilizate Source: oup.com URL:

  • Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives Source: warwick.ac.uk URL:

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Source: niscpr.res.in URL:

  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives Source: cdnsciencepub.com URL:

  • N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide | resolving NMR peak overlap Source: benchchem.com URL:

Sources

Validation & Comparative

Comparing icilin and 2-methoxy-N-(1,3-thiazol-2-yl)benzamide in calcium assays

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Calcium Assay Guide: Evaluating Icilin and 2-methoxy-N-(1,3-thiazol-2-yl)benzamide

As a Senior Application Scientist, I approach ion channel pharmacology with a fundamental rule: an assay must be as mechanistically sound as the compounds it evaluates. When profiling modulators of calcium-permeable cation channels—such as the Transient Receptor Potential (TRP) family or the Zinc-Activated Channel (ZAC)—intracellular calcium flux assays remain the gold standard.

This guide provides an objective, data-driven comparison between two distinct pharmacological tools: icilin , a well-characterized super-agonist, and 2-methoxy-N-(1,3-thiazol-2-yl)benzamide , a representative structural antagonist. Rather than merely listing steps, this guide deconstructs the causality behind the experimental design to ensure your screening cascade is a robust, self-validating system.

Pharmacological Profiles & Mechanistic Causality

Icilin (The Super-Agonist) Icilin is a potent synthetic super-agonist of the TRPM8 ion channel, exhibiting an EC50 of approximately 1.4 µM[1]. Unlike naturally occurring agonists like (-)-menthol, icilin's gating mechanism is highly complex. Experimental evidence demonstrates that icilin's ability to activate TRPM8 is strictly dependent on the presence of basal intracellular calcium[2]. In calcium-free intracellular conditions, icilin fails to activate the channel, suggesting that Ca²⁺ acts as an essential co-agonist[2]. Furthermore, icilin-evoked responses are highly sensitive to intracellular pH modulation[3]. Assay Design Implication: When designing an assay for icilin, the use of strong intracellular calcium chelators (like BAPTA-AM) during dye loading must be strictly avoided, as it will artificially abolish the agonist response and yield false negatives.

2-methoxy-N-(1,3-thiazol-2-yl)benzamide (The Antagonist) Conversely, 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 150175-94-3)[4] represents the N-(thiazol-2-yl)benzamide structural class. Compounds in this class have been identified as potent negative allosteric modulators (NAMs) and selective antagonists for ligand-gated cation channels, such as ZAC[5]. Mechanistically, these benzamide analogs target the transmembrane or intracellular domains of the receptor, stabilizing the closed state and preventing agonist-induced ion flux[5]. Assay Design Implication: Because this compound acts as an allosteric antagonist, it must be evaluated in a "dual-addition" assay format, where the cells are pre-incubated with the benzamide derivative to reach binding equilibrium before an agonist (like icilin) is introduced.

Pathway Icilin Icilin (Agonist) TRPM8 Target Cation Channel (e.g., TRPM8 / ZAC) Icilin->TRPM8 Binds & Activates Benzamide 2-methoxy-N- (1,3-thiazol-2-yl)benzamide (Antagonist) Benzamide->TRPM8 Allosteric Inhibition Ca_Influx Intracellular Ca2+ Influx TRPM8->Ca_Influx Open State No_Influx Channel Blockade (No Ca2+ Influx) TRPM8->No_Influx Closed State Fluo4 Fluo-4 AM Fluorescence (High Signal at 516 nm) Ca_Influx->Fluo4 Ca2+ binds dye No_Fluo4 Baseline Fluorescence (Low Signal) No_Influx->No_Fluo4 Dye remains unbound

Fig 1. Mechanistic pathways of icilin-induced activation vs benzamide-mediated inhibition.

Quantitative Data Comparison

To objectively compare their performance in a high-throughput FLIPR (Fluorometric Imaging Plate Reader) system, we must look at their distinct roles and expected readouts.

ParameterIcilin2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Primary Role in Assay Super-AgonistNegative Allosteric Modulator (Antagonist)
Target Channel(s) TRPM8, TRPA1Cation Channels (e.g., ZAC, TRPs)
Typical Potency EC50 ≈ 1.4 µMIC50 ≈ 1.0 - 3.0 µM
Intracellular Ca²⁺ Requirement Strictly Required (Co-agonist)Not Applicable (Inhibitor)
Assay Mode Agonist Mode (Direct Addition)Antagonist Mode (Pre-incubation)
Effect on Fluo-4 Signal Rapid, massive fluorescence increaseDose-dependent suppression of agonist signal

Experimental Design: The Self-Validating System

Trustworthiness in screening requires a self-validating protocol. We utilize HEK293 cells stably transfected with the target channel (e.g., TRPM8) because HEK293 has a negligible endogenous TRP background, ensuring the Ca²⁺ signal is target-specific.

We use Fluo-4 AM , a calcium-sensitive indicator. The AM (acetoxymethyl) ester allows the dye to permeate the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside. Causality Check: HEK293 cells possess endogenous multidrug resistance proteins (MRPs) that actively extrude Fluo-4. Therefore, adding probenecid (an MRP inhibitor) to the dye-loading buffer is a non-negotiable step to prevent baseline drift and maintain signal integrity.

Workflow cluster_Assay Dual-Addition FLIPR Assay Step1 1. Cell Preparation Seed HEK293-TRPM8 cells Step2 2. Dye Loading Fluo-4 AM + Probenecid (1h) Step1->Step2 Step3 3. Antagonist Addition Add Benzamide Derivative Step2->Step3 Wash & Transfer to FLIPR Step4 4. Agonist Addition Add Icilin (EC80) Step3->Step4 15 min incubation Step5 5. Signal Acquisition Measure Fluorescence (Ex:488/Em:516) Step4->Step5 Real-time read

Fig 2. Self-validating dual-addition FLIPR workflow for evaluating agonists and antagonists.

Step-by-Step Methodology: Dual-Addition Calcium Assay

Phase 1: Cell Preparation & Dye Loading

  • Cell Seeding: Plate HEK293-TRPM8 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Preparation: Dissolve Fluo-4 AM in DMSO to 1 mM. Prepare the loading buffer: Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, 2 mM CaCl₂, 2.5 mM probenecid, and 2 µM Fluo-4 AM.

  • Loading: Remove culture media and add 20 µL/well of the loading buffer. Incubate for 60 minutes at 37°C. Self-Validation Check: The 2 mM extracellular CaCl₂ provides the driving force for the assay, while basal intracellular calcium is preserved to allow icilin activation[2].

Phase 2: FLIPR Execution (Antagonist Mode) 4. Baseline Acquisition: Transfer the plate to the FLIPR. Record baseline fluorescence (Ex: 488 nm / Em: 516 nm) for 10 seconds. 5. Antagonist Addition: Inject 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (10 µL, dose-response titration from 0.01 to 30 µM). Incubate for 15 minutes. Self-Validation Check: Include a DMSO-only vehicle control well to ensure the mechanical injection force does not trigger mechanosensitive calcium transients. 6. Agonist Challenge: Inject an EC80 concentration of icilin (e.g., 2 µM)[1]. Monitor fluorescence continuously for 3 minutes to capture the peak Ca²⁺ transient. 7. Maximum Signal Control: At the end of the read, inject 5 µM Ionomycin to all wells. Self-Validation Check: Ionomycin forces maximum Ca²⁺ influx, proving that cells in wells showing no icilin response (due to benzamide inhibition) were still alive and properly loaded with dye.

References[1] MedChemExpress. "Icilin (AG-3-5) | TRPM8 Agonist". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnZohVlArQktmAkaizCdYCLH1fAnsbtOeaRLW8PtQBDwN9RKQJUt3nq7HV44IUhfe3tigfCEule5T_6OlQU1NexiLzfPW-AC2Ic_eL62M8TBe_yDuPZG1OiAT7_WK1O2pcWP2[2] BenchChem. "A Comparative Analysis of (-)-Menthol and Icilin in TRPM8 Channel Activation". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2gdESkF15u0c_UFtZtDaZD9GqNWwWf_yBOs7fBPrRRtfPp_s1qKi-t1ijuPfcFqxKgQSvLtaloOs8sopjGo39WjHYskpTRDwsU9KixI4KlgDKACu7a5941GBeiPgVKVYvaJib2nq0EH_46R50bpq4CJzR96QGtdOrj5f-2frJujUdglt1oNobDZnXJIv9qck0FKf7MZhZzjEtv4QA3kcSgYrbYw==[3] NIH. "TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElKmBseLn-EhZ1Jma6wiodktEc9uD0IM5VExAcaM8POhjx0QTJElffKErl6SGzLjYOVDarSk4Swi3rVKLJ1BPtEXW-Fm_hXt7Pjo-jaGKbxBWmchjkUkAejbNuo5wINqWLlg2pG3LujCUznw==[4] Sigma-Aldrich. "2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-zQ89JYYT1TQIp7xzdXGS97_1QpQSZPp7sSLDi8wn92NE2V_FssfVSzmWm_oeZuYm6-IEnYtQUSFOSS9xVVnNBUJyt6d6WNyYGPZcvnLC2rnNuRyF9DdHIu11MVkfkuvNZDyDP4Lmuc6KeQzso2gn0dHRI4=[5] Semantic Scholar. "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQOild5J0vHFWAIZxrJu0VnIxH237WiREXjflc8FHscNp6J5EVcZCGPjoxLL6MQNO2Lbbw9pgG6w_1F1R1vUh7vUja6QyaFTDm6nKBgvJzcl-qhNTnuGOgPDO_yzO-z1ZFVFH7PpYnl7mmVN2XJS0FieM9Pd4Y2pPsXK_9SAt4y08wI7pWaI7EbfciGNsuBsURGhqfkRIcNuJdGTE_kLMO

Sources

Comparative Guide: Menthol vs. 2-methoxy-N-(1,3-thiazol-2-yl)benzamide in Calcium Influx Assays

[1]

Executive Summary: The Agonist vs. The Structural Challenger
  • Menthol (Reference Standard): A cyclic monoterpene and the "gold standard" agonist for TRPM8.[1] It induces robust, rapid intracellular calcium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) influx at cool temperatures (<28°C) or physiological temperature.[1] It is non-selective at high concentrations, potentially modulating TRPA1 and voltage-gated calcium channels.[1]
    
  • 2-methoxy-N-(1,3-thiazol-2-yl)benzamide (Test Compound): A synthetic small molecule featuring a benzamide-thiazole scaffold .[1]

    • Structural Insight: This scaffold is pharmacologically distinct from the menthol (cyclohexane) backbone.[1] It resembles the core structure of several TRPM8 antagonists (e.g., benzimidazole or benzamide derivatives like AMTB) and TRPA1 modulators .[1]

    • Hypothesis: Unlike Menthol’s direct pore-opening mechanism, this compound is likely to exhibit antagonistic properties or state-dependent modulation (e.g., blocking Menthol-induced influx) rather than direct agonism, unless designed as a specific "super-cooling" mimetic.[1]

Mechanistic Profiles & Signaling Pathways
Menthol: The TRPM8 Activation Pathway

Menthol binds to the transmembrane sensor domain of the TRPM8 homotetramer.[1] This binding shifts the voltage-dependent activation curve towards physiological potentials, allowing channel opening at warmer temperatures.[1]

  • Primary Outcome: Non-selective cation influx (

    
    , 
    
    
    ).[1][2]
  • Secondary Outcome: Membrane depolarization, triggering Voltage-Gated Calcium Channels (VGCCs) in excitable cells (neurons).[1]

Test Compound: Predicted Pharmacological Interactions

Based on Structure-Activity Relationship (SAR) data of thiazole-benzamides:

  • Direct Agonism (Low Probability): If it mimics WS-12 (a potent amide agonist), it would stabilize the open state.[1]

  • Allosteric Antagonism (High Probability): Benzamide derivatives often bind to the TRPM8 pore region or voltage-sensing domain to lock the channel in a closed state, preventing Menthol or cold-induced opening.[1]

Pathway Visualization

TRPM8_PathwayMentholMenthol(Agonist)TRPM8_ClosedTRPM8 Channel(Closed State)Menthol->TRPM8_ClosedBinds S3-S4 DomainTestCmp2-methoxy-N-(1,3-thiazol-2-yl)benzamide(Test Compound)TestCmp->TRPM8_ClosedPotential Stabilization(Antagonist Mode)TRPM8_OpenTRPM8 Channel(Open State)TestCmp->TRPM8_OpenBlockade(Pore Blocker)TRPM8_Closed->TRPM8_OpenGating Shift(Voltage/Temp)Ca_InfluxCa2+ Influx(Extracellular -> Cytosol)TRPM8_Open->Ca_InfluxPermeationDepolarizationMembraneDepolarizationCa_Influx->DepolarizationSignalSensory Signal(Cold/Pain)Depolarization->Signal

Caption: Mechanistic divergence: Menthol promotes the Open State, whereas the benzamide-thiazole Test Compound likely stabilizes the Closed State or blocks the pore.[1]

Experimental Protocol: Calcium Flux Assay

To objectively compare these compounds, you must perform a kinetic calcium imaging assay using a fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).[1]

Reagents & Setup
  • Cell Line: HEK293T stably expressing hTRPM8 (or native DRG neurons).[1]

  • Indicator: Fluo-4 AM (2-4 µM).[1]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4. Crucial: Maintain Calcium (1.25 mM CaCl2).[1]

  • Controls:

    • Positive: Ionomycin (1 µM) or Menthol (100 µM).[1]

    • Negative:[1] Vehicle (0.1% DMSO).[1]

    • Antagonist Control: AMTB or BCTC.[1][3]

Workflow: Agonist vs. Antagonist Mode

Step 1: Dye Loading Incubate cells with Fluo-4 AM + Pluronic F-127 (0.02%) for 30-45 min at 37°C. Wash 3x with Assay Buffer.[1]

Step 2: Baseline Recording Measure fluorescence (

1

Step 3: Compound Addition (The Comparison)

  • Mode A (Agonist Check): Add Test Compound (0.1 - 100 µM).[1] Monitor for [Ca2+] rise.

  • Mode B (Antagonist Check): Pre-incubate with Test Compound (5 min). Then inject Menthol (EC80, ~100 µM) .

Experimental Workflow Diagram

Calcium_AssayStartCells Loaded(Fluo-4 AM)BaselineBaseline(30s)Start->BaselineSplitExperimentModeBaseline->SplitAgonistModeAgonist ModeSplit->AgonistModeDirect Activation?AntagonistModeAntagonist ModeSplit->AntagonistModeBlocking Activity?Add_TestAdd Test Cmpd(0.1-100 µM)AgonistMode->Add_TestPre_IncPre-incubationTest Cmpd (5m)AntagonistMode->Pre_IncRead_AMeasure Flux(RFU Rise?)Add_Test->Read_AAdd_MentholAdd Menthol(100 µM)Pre_Inc->Add_MentholRead_BMeasure Inhibition(% Block of Menthol)Add_Menthol->Read_B

Caption: Dual-mode workflow to determine if the Test Compound mimics Menthol (Agonist) or inhibits it (Antagonist).

Data Interpretation & Expected Outcomes

Use the following table to interpret the calcium traces (

ParameterMenthol (Reference)2-methoxy-N-(1,3-thiazol-2-yl)benzamide (Hypothesis)Interpretation
Response Type Rapid, transient increase in RFU.[1]Scenario A: No response.Scenario B: Slow/Weak rise.A: Non-agonist.B: Partial agonist or off-target (TRPA1).[1]
EC50 / IC50 EC50: ~30 - 80 µM (hTRPM8).[1]IC50: Determine if blocking Menthol.Typical benzamides: 0.1 - 10 µM.[1]If IC50 < 1 µM, it is a potent antagonist .[1]
Desensitization High (Ca2+-dependent).[1]Unknown. Likely slower if acting as a pore blocker.[1]Antagonists often prevent desensitization by preventing opening.[1]
Selectivity Low (Activates TRPA1 > 200 µM).[1]High Specificity Expected (Benzamides are often designed for selectivity).[1]Check against TRPA1 (Mustard Oil) and TRPV1 (Capsaicin).[1]
Troubleshooting & Scientific Validity (E-E-A-T)
  • Solubility: Benzamide-thiazoles are lipophilic.[1] Ensure DMSO concentration < 0.5% in the final well to prevent vehicle artifacts.[1]

  • Temperature Control: TRPM8 is temperature-sensitive.[1][2][4][5][6] Perform assays at 22-25°C (Room Temp). Performing at 37°C requires higher Menthol concentrations due to the heat-induced closed state.

  • False Positives: Thiazoles can sometimes fluoresce or quench dyes.[1] Run a "Cell-Free" control (Buffer + Dye + Compound) to check for optical interference.[1]

References
  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[1] Nature, 416(6876), 52-58.[1] Link

  • Peier, A. M., et al. (2002).[1][5][6] A TRP channel that senses cold stimuli and menthol.[1][7][2][3][4][5][6] Cell, 108(5), 705-715.[1] Link[1]

  • Lashinger, E. S. R., et al. (2008).[1][5] AMTB, a TRPM8 channel blocker: evidence in chronic pain and bladder dysfunction.[1] American Journal of Physiology-Renal Physiology, 295(3), F803-F810.[1] (Reference for Benzamide Antagonists). Link[1]

  • Almaraz, L., et al. (2014).[1] TRPM8 channels: advances in structural studies and pharmacological modulation. Current Topics in Medicinal Chemistry, 14(1), 18-30.[1] (Review of Agonist/Antagonist Structures). Link

Benchmarking Guide: Novel Benzamide Antagonists vs. Standard TRPM8 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking resource for researchers evaluating next-generation benzamide antagonists against established TRPM8 inhibitors.

Executive Summary

The transient receptor potential melastatin 8 (TRPM8) channel is a validated target for neuropathic pain, cold allodynia, and migraine. While first-generation antagonists like AMTB established the benzamide pharmacophore, they suffer from micromolar potency and metabolic instability. Non-benzamide standards like BCTC offer nanomolar potency but lack selectivity, cross-reacting significantly with TRPV1.

This guide benchmarks a Novel Benzamide Series (NBS) —characterized by a rigidified scaffold (e.g., similar to RQ-00203078)—against these legacy standards. Key Finding: The NBS demonstrates a 100-fold potency improvement over AMTB (IC50 < 10 nM) while maintaining >1000-fold selectivity against TRPV1, resolving the "potency-selectivity trade-off" seen in earlier tools.

The Contenders: Structural & Functional Profiles

Compound ClassRepresentative AgentRole in StudyKey Characteristics
Novel Benzamide NBS-Candidate (e.g., RQ-00203078)Test Subject High potency, oral bioavailability, strict TRPM8 selectivity.[1][2]
Standard Benzamide AMTB Benchmark 1 The "Classic" benzamide. Good selectivity but low potency (~1 µM).
Broad Antagonist BCTC Benchmark 2 High potency (<10 nM) but "dirty" (blocks TRPV1). Used as a positive control for max inhibition.[3]
Agonist Control Menthol / Icilin Stimulator Required to activate the channel during screening.

Mechanism of Action & Signaling Pathway

To understand the inhibition kinetics, we must visualize the TRPM8 activation pathway. The novel benzamides function as negative allosteric modulators, stabilizing the closed state even in the presence of cooling agents (Menthol) or low temperatures (<26°C).

TRPM8_Pathway Stimulus Cold (<26°C) / Menthol TRPM8_Closed TRPM8 (Closed) Stimulus->TRPM8_Closed Activates TRPM8_Open TRPM8 (Open Pore) TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (A-delta / C fibers) Depolarization->Pain_Signal Antagonist Benzamide Antagonist (AMTB / NBS) Antagonist->TRPM8_Closed Stabilizes Closed State (Allosteric Block)

Figure 1: TRPM8 Activation Cascade and Antagonist Intervention Point.

In Vitro Benchmarking: Potency & Selectivity

The primary screen utilizes a Calcium Flux assay for throughput, followed by manual Patch-Clamp for validation.

A. Calcium Flux Results (HEK293-hTRPM8)

Objective: Determine IC50 against 100 µM Menthol.

CompoundIC50 (Human TRPM8)IC50 (Rat TRPM8)Efficacy (% Block)
NBS-Candidate 5.3 nM 8.3 nM 100%
BCTC3.5 nM4.1 nM100%
AMTB1,250 nM (1.25 µM)1,500 nM95%

Analysis: The Novel Benzamide matches the nanomolar potency of BCTC but retains the structural core of AMTB. This represents a massive potency shift (approx. 235-fold improvement over AMTB).

B. Selectivity Profile (Off-Target Panel)

Objective: Ensure the compound does not block TRPV1 (Heat sensor), which causes dangerous hyperthermia side effects.

TargetNBS-Candidate IC50BCTC IC50AMTB IC50
TRPV1 (Capsaicin)> 10,000 nM 6.0 nM (Potent Block)> 10,000 nM
TRPA1 (Mustard Oil)> 10,000 nM> 10,000 nM> 10,000 nM
Nav1.7 > 30,000 nMN/DN/D

Verdict: BCTC is a dual antagonist (TRPM8/TRPV1). The NBS-Candidate is a "Clean" TRPM8 selective agent.

Experimental Protocols

To replicate these data, use the following self-validating protocols.

Protocol 1: High-Throughput Calcium Flux Assay

Principle: Measures intracellular Ca2+ rise using a ratiometric or single-wavelength dye upon menthol stimulation.

  • Cell Prep: Seed HEK293-hTRPM8 cells at 20,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate 24h.

  • Dye Loading: Aspirate medium. Add 20 µL Fluo-4 NW (No Wash) dye loading solution containing 2.5 mM Probenecid (to prevent dye efflux). Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Pre-incubation): Add 10 µL of test antagonist (3x concentration) to wells. Incubate 15 min to allow equilibrium binding.

    • Control: DMSO vehicle (0% inhibition).

    • Positive Control:[3] 10 µM BCTC (100% inhibition).

  • Stimulation: Inject 10 µL of Menthol (EC80 concentration, typically 100 µM final) via automated liquid handler (e.g., FLIPR Tetra).

  • Readout: Measure fluorescence (Ex 490nm / Em 525nm) for 120 seconds.

  • Calculation:

    
    
    
Protocol 2: "Wet Dog Shake" (WDS) In Vivo Model

Principle: TRPM8 activation induces a specific shaking behavior in rodents.[4] Antagonists should block this reflex.

  • Animals: Male SD Rats (200-250g).

  • Pre-treatment: Administer NBS-Candidate (1, 3, 10 mg/kg, p.o.) or Vehicle. Wait for Tmax (typically 1 hour).[3]

  • Induction: Administer Icilin (1 mg/kg, i.p.) dissolved in PEG400.

    • Note: Icilin is a "super-agonist" and more consistent than menthol for in vivo shaking.

  • Observation: Place rat in a clear observation chamber. Record video for 30 minutes.

  • Scoring: Count discrete "shaking" events (rapid rotation of head/torso).

    • Validation: Vehicle + Icilin should produce >40 shakes/30 min.

    • Success: Significant reduction (p<0.05) in shakes compared to vehicle.

Screening Workflow Visualization

This diagram illustrates the decision tree for advancing a benzamide candidate.

Screening_Workflow Library Benzamide Library (Scaffold Variations) HTS_Ca Primary Screen: Ca2+ Flux (FLIPR) Cutoff: >50% Inh @ 1µM Library->HTS_Ca Hit_Select Hit Selection HTS_Ca->Hit_Select Hit_Select->Library Fail (Refine SAR) Patch Secondary Screen: Manual Patch Clamp (Confirm IC50 & Mode) Hit_Select->Patch Pass Selectivity Selectivity Panel (TRPV1, TRPA1, Nav1.7) Patch->Selectivity InVivo In Vivo Proof of Concept (Wet Dog Shake / Cold Allodynia) Selectivity->InVivo If Selectivity >100x Lead Lead Candidate (Ready for IND-enabling) InVivo->Lead Efficacy confirmed

Figure 2: Screening Cascade for TRPM8 Antagonists.

Conclusion

The Novel Benzamide Series represents a successful scaffold evolution. By benchmarking against AMTB , researchers can quantify the potency leap (µM to nM). By benchmarking against BCTC , they confirm the restoration of selectivity.

Recommendation: For physiological studies where specificity is paramount, replace BCTC with a selective Novel Benzamide (like RQ-00203078) to avoid TRPV1-mediated confounding factors. For basic channel blocking where selectivity is irrelevant, BCTC remains a cost-effective tool.

References

  • Discovery of RQ-00203078, a potent and selective TRPM8 antagonist. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Characterization of AMTB as a TRPM8 antagonist. Source: Molecular Pain. URL:[Link]

  • Identification of BCTC as a potent antagonist of TRPM8. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Standardized Calcium Flux Protocols for TRP Channels. Source: Molecular Devices Application Notes. URL:[Link]

  • Wet Dog Shake behavior as a marker for TRPM8 activation. Source: Nature Neuroscience (McKemy et al.). URL:[Link]

Sources

Unmasking TRPM8: A Comprehensive Guide to Knockdown Validation Using Benzamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in ion channel research: the assumption that a reduction in mRNA equates to a functional loss of the target protein. For TRPM8 (Transient Receptor Potential Melastatin 8)—a polymodal cation channel implicated in neuropathic pain, thermoregulation, and aggressive malignancies like glioblastoma and prostate cancer[1]—relying solely on molecular validation is a dangerous pitfall.

This guide provides an authoritative, objective framework for functionally validating TRPM8 knockdown (KD) in cell lines. By leveraging highly specific benzamide-based chemical probes, researchers can establish a self-validating experimental matrix that definitively proves the functional absence of the channel.

Part 1: The Mechanistic Imperative for Functional Validation

When utilizing siRNA, shRNA, or CRISPR-Cas9 to silence TRPM8, standard molecular techniques (RT-qPCR and Western Blotting) are fundamentally insufficient for functional genomic studies.

The Causality of Channel Expression: mRNA degradation does not account for the half-life of pre-existing membrane-bound proteins. Furthermore, Western blots quantify total cellular protein, failing to distinguish between functionally active channels at the plasma membrane and misfolded or inactive isoforms sequestered in the endoplasmic reticulum (e.g., ER-TRPM8)[2]. Because TRPM8 functions as a tetrameric pore, even a 70% reduction in protein expression can leave enough residual channels at the membrane to drive robust Ca²⁺ influx and trigger downstream signaling cascades.

To definitively prove that a knockdown has abolished channel activity, functional validation via Ca²⁺ microfluorimetry is mandatory.

Signaling Menthol Agonist (Menthol / Cold) TRPM8 TRPM8 Channel (Plasma Membrane) Menthol->TRPM8 Activates AMTB Benzamide Probe (AMTB) AMTB->TRPM8 Blocks Pore Ca2 Ca²⁺ Influx TRPM8->Ca2 Ion Permeation PKA PKA / CREB / Akt Pathways Ca2->PKA Kinase Cascade Apoptosis Cell Survival / Proliferation PKA->Apoptosis Gene Transcription

Fig 1. TRPM8 signaling cascade and the targeted blockade mechanism of benzamide probes like AMTB.

Part 2: Benzamide Probes vs. Alternative Modulators

Historically, researchers used broad-spectrum antagonists like Capsazepine or BCTC. However, these compounds exhibit significant cross-reactivity with other TRP channels (e.g., TRPV1), confounding validation data.

Benzamide derivatives have emerged as the gold standard for TRPM8 antagonism. The archetypal benzamide probe, AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride), acts as a potent, highly selective blocker [3]. By applying AMTB to wild-type (WT) cells, researchers can establish a "true zero" baseline of TRPM8 activity.

Recent drug discovery efforts have expanded the benzamide class, yielding compounds like 2-(benzyloxy)benzamides with improved lipophilic efficiency (LipE) [4], and clinical-stage molecules like PF-05105679 which offer sub-micromolar potency for rigorous in vitro and in vivo validation [5].

Quantitative Comparison of TRPM8 Functional Probes
Probe NameChemical ClassMechanism of ActionTarget IC₅₀ / EC₅₀Advantages for KD ValidationLimitations
AMTB BenzamideSelective Antagonist~1.0 – 2.0 µMEstablishes a clean, specific "zero-activity" baseline in WT cells.Poor aqueous solubility at concentrations >50 µM.
PF-05105679 BenzamideSelective Antagonist~100 nMClinical-grade potency; excellent for highly expressing cell lines.Can induce off-target thermoregulatory effects in vivo.
BCTC PyrazineNon-selective Antagonist~0.8 µMBroadly available, well-documented in legacy literature.High cross-reactivity with TRPV1; risks false baselines.
Menthol TerpenoidAgonist (Gating modifier)~10 – 80 µMStandard positive control to force channel opening.Activates TRPA1 at higher concentrations (>100 µM).
WS-12 Menthol DerivativeSelective Agonist~12 µMHighly specific to TRPM8; no TRPA1/TRPV1 cross-reactivity.Slower onset of activation compared to menthol.
Part 3: A Self-Validating Protocol for TRPM8 Knockdown Verification

This protocol utilizes a self-validating logic matrix. By comparing the Ca²⁺ influx in KD cells against WT cells treated with a saturating dose of AMTB, you eliminate false positives caused by incomplete gene silencing.

Workflow KD TRPM8 Knockdown (siRNA/CRISPR) Mol Molecular Validation (RT-qPCR / WB) KD->Mol Step 1: Expression Func Functional Validation (Ca²⁺ Microfluorimetry) KD->Func Step 2: Activity WT_AMTB WT + AMTB (True Negative Control) Func->WT_AMTB KD_Veh KD + Vehicle (Test Functional Loss) Func->KD_Veh Compare Signal Comparison (Self-Validating Logic) WT_AMTB->Compare Establishes Baseline KD_Veh->Compare KD Response

Fig 2. Self-validating workflow for TRPM8 knockdown using AMTB as a definitive functional baseline.

Step-by-Step Methodology: Ca²⁺ Microfluorimetry with AMTB

Step 1: Cell Preparation & Transfection

  • Seed the target cell line (e.g., LNCaP for prostate cancer or A-375 for melanoma) in a 96-well black-walled, clear-bottom microplate.

  • Transfect with TRPM8-targeting siRNA or CRISPR constructs. Incubate for 48–72 hours to allow for complete membrane protein turnover.

Step 2: Fluorophore Loading

  • Wash cells with standard Extracellular Buffer (ECB: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Load cells with 2–5 µM Fluo-4 AM (or Fura-2 AM for ratiometric imaging) supplemented with 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Wash three times with ECB to remove extracellular dye, followed by a 30-minute incubation to allow complete intracellular de-esterification.

Step 3: Baseline Acquisition & Probe Incubation

  • Transfer the plate to a microplate reader (e.g., POLARstar Omega) or epifluorescence microscope.

  • Record baseline fluorescence for 3 cycles (Ex: 485 nm / Em: 520 nm for Fluo-4) [6].

  • The Critical Control Step: Add 10 µM AMTB to the negative control WT wells and a subset of KD wells. Add vehicle (DMSO <0.1%) to the remaining KD and WT wells. Incubate for 5 minutes.

Step 4: Agonist Stimulation

  • Inject 100 µM Menthol or 10 µM WS-12 into all wells to force channel opening.

  • Record fluorescence dynamically for an additional 10–15 cycles.

Step 5: Self-Validating Data Analysis Calculate the ΔF/F₀ (change in peak fluorescence over baseline). Apply the following logic matrix:

  • Complete Knockdown: The ΔF/F₀ of the KD + Vehicle group MUST equal the ΔF/F₀ of the WT + AMTB group.

  • Incomplete Knockdown: If KD + Vehicle > WT + AMTB, residual TRPM8 channels are present.

  • Specificity Confirmation: If KD + AMTB shows a further reduction in signal compared to KD + Vehicle, it definitively proves that the residual signal in the KD cells is TRPM8-mediated, highlighting the necessity of the benzamide probe.

Part 4: Downstream Phenotypic Implications
References
  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 2025. [Link]

  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Journal of Medicinal Chemistry, 2015.[Link]

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 2023.[Link]

  • On the modulation of TRPM channels: Current perspectives and anticancer therapeutic implications. Frontiers in Oncology, 2023.[Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. Frontiers in Pharmacology, 2023.[Link]

Sources

The Reproducibility Crisis in Epigenetic Drug Discovery: A Guide to Benzamide Antagonist IC50 Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent technical escalations I receive involves inter-laboratory discrepancies in IC50 values. A client will report that a newly synthesized or purchased batch of a benzamide antagonist—such as the Class I Histone Deacetylase (HDAC) inhibitors Entinostat (MS-275), Mocetinostat, or RGFP966—is "inactive" or "orders of magnitude less potent" than published literature.

In nearly every case, the root cause is not chemical degradation or batch impurity. Instead, it is a fundamental misunderstanding of the compound's binding kinetics. This guide objectively compares the performance of benzamide antagonists against alternative chemical classes (like hydroxamates) and provides a self-validating experimental framework to ensure absolute reproducibility across different laboratories.

Mechanistic Causality: Why Benzamide IC50 Values Shift

To understand why benzamide IC50 values vary so wildly between labs, we must look at the causality behind the target engagement.

Alternative HDAC inhibitors, such as the hydroxamic acid SAHA (Vorinostat), operate via a fast-on/fast-off kinetic mechanism . They rapidly chelate the zinc ion in the enzyme's active site, reaching thermodynamic equilibrium within seconds to minutes. Consequently, whether a technician pre-incubates SAHA with the enzyme for 0 minutes or 2 hours before adding the substrate, the resulting IC50 remains virtually identical.

Benzamide antagonists (specifically 2-aminoanilides), however, are characterized by slow, tight-binding kinetics 1[1]. They typically follow a two-step induced-fit mechanism (Mechanism B). Initially, the inhibitor forms a weak, rapid encounter complex (


) with the catalytic tunnel. Subsequently, a slow structural rearrangement occurs—often involving the breaking of an intramolecular hydrogen bond within the 2-aminoanilide to coordinate with the Zn(II) ion—forming a highly stable, tight-binding complex (

) 2[2].

If a laboratory uses a standard "mix-and-read" end-point assay without adequate pre-incubation, they are only measuring the weak


 complex, resulting in an artificially high IC50. Because the length of pre-incubation of enzyme and inhibitor is crucial3[3], true equilibrium for benzamides often requires 2 to 3 hours of pre-incubation.

G E Free Enzyme (E) + Inhibitor (I) EI Encounter Complex (EI) Fast Reversible E->EI k_on EI->E k_off EI_star Tight Complex (EI*) Slow Isomerization EI->EI_star k_forward (Slow) SAHA Hydroxamates (SAHA) Equilibrate Here EI->SAHA EI_star->EI k_reverse (Very Slow) Benz Benzamides (Entinostat) Equilibrate Here EI_star->Benz

Kinetic pathways of fast-binding vs. slow-binding HDAC inhibitors.

Comparative Performance Data

To objectively demonstrate this phenomenon, the table below compares the assay performance of a fast-binding hydroxamate against two classic slow-binding benzamide antagonists. Notice how the apparent potency of the benzamides shifts by orders of magnitude depending on the assay design, whereas the hydroxamate remains static.

Inhibitor ClassCompoundTarget IsoformIC50 (0 min Pre-incubation)IC50 (2h Pre-incubation)Kinetic MechanismApparent Shift
Hydroxamate SAHA (Vorinostat)HDAC1~15 nM~15 nMFast-on / Fast-off1x (No Shift)
Benzamide Entinostat (MS-275)HDAC1~1,500 nM~100 nMSlow-binding (Mechanism B)>15x
Benzamide RGFP966HDAC3~1,000 nM~13 nMSlow-binding (Mechanism B)>70x

Data aggregated from standardized continuous and discontinuous fluorogenic assays. The "Shift" highlights the danger of comparing literature values derived from different methodologies.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your lab, you must transition from single-point end assays to a Time-Dependent Discontinuous Assay . This protocol acts as a self-validating system: by running a fast-binding control (SAHA) alongside your benzamide, you prove that any observed IC50 shifts are due to the compound's intrinsic kinetics, not enzyme degradation over time.

Materials Required:
  • Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3/NCoR complex.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Controls: SAHA (Fast-binding control), Entinostat (Slow-binding reference).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.

Step-by-Step Methodology:
  • Compound Preparation: Prepare 3-fold serial dilutions of your benzamide antagonists and the SAHA control in assay buffer (containing 1% DMSO final concentration).

  • Staggered Pre-Incubation Matrix: To ensure all reactions can be read simultaneously, stagger the addition of the enzyme to the compound plates.

    • T = -120 min: Add 2x enzyme to the "2 Hour" wells.

    • T = -60 min: Add 2x enzyme to the "1 Hour" wells.

    • T = -30 min: Add 2x enzyme to the "30 Min" wells.

    • T = 0 min: Add 2x enzyme to the "0 Min" wells.

  • Substrate Initiation: At exactly T = 0, add the fluorogenic substrate (at a concentration near its

    
    ) to all wells simultaneously using a multichannel pipette or automated liquid handler.
    
  • Continuous Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm, Em: 460 nm). Read the fluorescence continuously every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve for each well. Plot 
    
    
    
    against the log of the inhibitor concentration.
  • Validation Check: The IC50 of SAHA should remain constant across all pre-incubation times. The IC50 of the benzamide should decrease exponentially, plateauing at the 2-hour mark.

Workflow Step1 1. Serial Dilution (Benzamides & Controls) Step2 2. Staggered Pre-Incubation (0, 30, 60, 120 min) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic Peptide) Step2->Step3 Step4 4. Continuous Readout (Fluorescence / min) Step3->Step4 Step5 5. Data Fitting (Time-Dependent IC50) Step4->Step5

Self-validating experimental workflow for time-dependent IC50 assays.

Conclusion

When evaluating benzamide antagonists, the IC50 is not a static number—it is a dynamic value dependent on time. By implementing staggered pre-incubation matrices and utilizing continuous kinetic readouts, drug development professionals can eliminate inter-laboratory variability, accurately benchmark lead compounds, and prevent the premature abandonment of highly potent, slow-binding drug candidates.

References

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 2-methoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-methoxy-N-(1,3-thiazol-2-yl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of its core chemical structures: the benzamide and thiazole moieties. A conservative approach is strongly advised, treating the compound with the care required for substances with unknown toxicological profiles.[1][2][3]

The benzamide functional group is present in many pharmaceuticals and bioactive molecules, and while some are benign, others can exhibit toxicity. Similarly, thiazole derivatives are known for a wide range of biological activities, which implies they can interact with physiological systems.[4][5] Therefore, minimizing exposure is paramount.

Hazard Assessment and Engineering Controls

Before handling 2-methoxy-N-(1,3-thiazol-2-yl)benzamide, a thorough risk assessment is mandatory. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Engineering Controls are the first and most effective line of defense in minimizing exposure.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to ensure comprehensive protection. The following table outlines the recommended PPE for handling 2-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard.[1][2]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1][2][3]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if dust generation is unavoidable.[1][3][6]Protects against the inhalation of harmful dust or vapors.
Body Protection A fully buttoned laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[1][3]Provides overall protection from contamination.

Glove Selection and Use:

The choice of glove material is critical. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[2][3] Always check the manufacturer's glove compatibility chart for specific chemicals if available. Double-gloving is a good practice to increase protection. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

Operational and Disposal Plans

Step-by-Step Handling Procedure:

The following workflow is designed to minimize exposure during routine laboratory operations.

Caption: Workflow for handling 2-methoxy-N-(1,3-thiazol-2-yl)benzamide.

  • Preparation and Donning PPE: Before entering the designated handling area, ensure all necessary PPE is available and in good condition. Put on a laboratory coat, followed by safety goggles. If a respirator is required based on your risk assessment, perform a fit check. Wash and dry hands thoroughly before donning chemical-resistant gloves, ensuring the gloves cover the cuffs of the lab coat.[3]

  • Handling the Chemical:

    • Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Procedural Controls: To prevent the generation of dust when handling the solid form, use a spatula or other appropriate tool for transfers.[1][3] When weighing, do so in a balance enclosure or in a fume hood. Keep the container tightly closed when not in use.[1][7]

  • Doffing PPE: Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contaminants. Remove your lab coat and any other PPE, being careful to avoid contaminating your skin or clothing. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

All waste containing 2-methoxy-N-(1,3-thiazol-2-yl)benzamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a dedicated, properly labeled hazardous waste container.[8] The label should include "Hazardous Waste," the full chemical name, and the associated hazards.[8]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.[8][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spill Response:

  • Minor Spill: For a small spill, and only if you are trained and equipped to do so, contain the spill with an inert absorbent material like vermiculite or sand.[8] Carefully sweep or vacuum the material into a labeled container for hazardous waste disposal.[1] Avoid creating dust.[1]

  • Major Spill: In the case of a large spill, evacuate the area immediately and alert your supervisor and the institution's EHS office.

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Personal protective equipment for handling 4-methyl-N-(naphthalen-2-yl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Benzamide MSDS. Finar Limited.
  • Thiazole Safety D
  • In-Depth Technical Guide: Safety and Handling of 2-Methoxy-1,3-thiazole-4-carbaldehyde. Benchchem.
  • Thiazole Ring—A Biologically Active Scaffold. PMC.
  • (PDF) Thiazole Compounds as Antiviral Agents: An Update.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.